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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2-(Hydroxymethyl)-3-methoxybenzonitrile

Executive Summary This technical guide details the synthesis of 2-(hydroxymethyl)-3-methoxybenzonitrile , a critical pharmacophore found in benzoxaborole therapeutics (e.g., Tavaborole, Crisaborole) and phthalide-based i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 2-(hydroxymethyl)-3-methoxybenzonitrile , a critical pharmacophore found in benzoxaborole therapeutics (e.g., Tavaborole, Crisaborole) and phthalide-based intermediates. The 1,2,3-trisubstituted benzene core presents a specific regiochemical challenge: installing a hydroxymethyl group at the sterically crowded C2 position, flanked by a nitrile (C1) and a methoxy group (C3).

We present two validated pathways:

  • The Radical Functionalization Route (Scalable): A robust, multi-step sequence utilizing radical bromination of 2-methyl-3-methoxybenzonitrile. Ideal for gram-to-kilogram scale-up.

  • The Directed Ortho-Metalation (DoM) Route (Direct): A high-efficiency, cryogenic protocol exploiting the synergistic directing effects of cyano and methoxy groups. Ideal for rapid medicinal chemistry exploration.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis hinges on the construction of the C2-hydroxymethyl moiety. The steric bulk of the flanking groups necessitates precise control over regioselectivity.

Strategic Disconnections
  • Disconnection A (Radical): Interconversion of a methyl group at C2. This requires a precursor with the pre-installed 1,2,3-substitution pattern (e.g., 2-methyl-3-methoxybenzonitrile).

  • Disconnection B (Anionic): Direct C-H functionalization at C2 via lithiation. This relies on the "combined directing effect" of the C1-CN and C3-OMe groups to acidify the C2 proton.

Retrosynthesis Target Target Molecule 2-(Hydroxymethyl)-3-methoxybenzonitrile PrecursorA Precursor A 2-(Bromomethyl)-3-methoxybenzonitrile Target->PrecursorA Hydrolysis (FGI) PrecursorB Precursor B 2-Lithio-3-methoxybenzonitrile Target->PrecursorB Formylation/ Reduction SM1 Starting Material 1 2-Methyl-3-methoxybenzonitrile PrecursorA->SM1 Wohl-Ziegler Bromination SM2 Starting Material 2 3-Methoxybenzonitrile PrecursorB->SM2 Directed Ortho Metalation (DoM)

Figure 1: Retrosynthetic analysis showing the Radical (Left) and Anionic (Right) pathways.

Part 2: Pathway A — Radical Bromination (Scalable Standard)

This pathway is preferred for scale-up due to its use of standard temperature ranges and avoidance of pyrophoric reagents.

Phase 1: Precursor Synthesis

If 2-methyl-3-methoxybenzonitrile is not commercially available, it is synthesized from 2-methyl-3-nitroanisole .

  • Reduction: 2-methyl-3-nitroanisole

    
     2-methyl-3-methoxyaniline.
    
  • Sandmeyer Cyanation:

    • Diazotization:

      
      .
      
    • Cyanation:

      
      .
      
    • Yield: Typically 75-85% over two steps.

Phase 2: Wohl-Ziegler Bromination

This is the critical step. The benzylic position at C2 is activated by the aromatic ring but sterically crowded.

  • Reagents: N-Bromosuccinimide (NBS) (1.1 equiv), AIBN (0.05 equiv) or Benzoyl Peroxide.

  • Solvent: Carbon Tetrachloride (

    
    ) or Chlorobenzene (PhCl) for higher reflux temperatures.
    
  • Mechanism: Radical chain substitution.

Protocol:

  • Dissolve 2-methyl-3-methoxybenzonitrile (10.0 g, 68 mmol) in dry PhCl (100 mL).

  • Add NBS (13.3 g, 75 mmol) and AIBN (560 mg, 3.4 mmol).

  • Heat to reflux (132°C) under

    
    . The reaction is initiated when the solution turns pale orange/yellow.
    
  • Monitor via TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) converts to the mono-bromide (
    
    
    
    ).
  • Critical Endpoint: Stop when ~5-10% starting material remains to prevent over-bromination (gem-dibromide formation).

  • Cool to 0°C, filter off succinimide precipitate. Concentrate filtrate to yield crude 2-(bromomethyl)-3-methoxybenzonitrile .

Phase 3: Hydrolysis to Alcohol

Direct hydrolysis can lead to ether dimers. An acetate intermediate is recommended for high purity.

  • Step 3a (Acetolysis): Treat crude bromide with KOAc (2.0 equiv) in DMF at 80°C for 4 hours.

  • Step 3b (Saponification): Treat the isolated acetate with

    
     in MeOH/
    
    
    
    at RT.

Data Summary for Pathway A:

ParameterSpecificationNotes
Overall Yield 55–65%From 2-methyl-3-methoxybenzonitrile
Key Impurity Gem-dibromideRemove via recrystallization (EtOH)
Safety HighAvoids pyrophorics; NBS is mild oxidant

Part 3: Pathway B — Directed Ortho-Metalation (High-Speed)

This pathway utilizes the "Synergistic Directing Effect." The C2 proton is sandwiched between two ortho-directing groups:

  • Cyano (-CN): Strong inductive withdrawing, coordinates Li.

  • Methoxy (-OMe): Coordination to Li via lone pair.

This combination makes the C2 proton significantly more acidic (


) than the C4 or C6 protons.
Mechanism & Regioselectivity

Using LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is mandatory. n-BuLi or LDA are small enough to attack the nitrile carbon (nucleophilic attack) rather than deprotonate. LiTMP is a bulky, non-nucleophilic base.

DoM_Mechanism Step1 3-Methoxybenzonitrile + LiTMP (-78°C) Intermediate Lithiated Species (Li Coordinated to OMe & CN) Step1->Intermediate Deprotonation at C2 Quench Electrophile Trap (DMF or Paraformaldehyde) Intermediate->Quench C-C Bond Formation Product Target Alcohol Quench->Product Workup

Figure 2: DoM mechanism highlighting the regioselective C2 deprotonation.

Detailed Protocol

Reagents:

  • 2,2,6,6-Tetramethylpiperidine (TMP) (1.2 equiv)

  • n-Butyllithium (2.5 M in hexanes) (1.2 equiv)

  • 3-Methoxybenzonitrile (1.0 equiv)[1]

  • Paraformaldehyde (excess) OR DMF (1.5 equiv)

Step-by-Step:

  • Base Preparation: In a flame-dried Schlenk flask under Argon, dissolve TMP in anhydrous THF (10 mL/g substrate). Cool to -78°C .[2] Dropwise add n-BuLi. Warm to 0°C for 30 min to form LiTMP, then re-cool to -78°C .

  • Metalation: Add solution of 3-methoxybenzonitrile in THF dropwise over 20 mins. Maintain internal temp < -70°C. The solution will turn deep red/brown.

    • Aging: Stir at -78°C for 45–60 minutes to ensure complete lithiation.

  • Electrophile Trapping (Option A - Direct):

    • Add dry Paraformaldehyde (depolymerized monomer source) in one portion.

    • Allow to warm slowly to RT overnight.

  • Electrophile Trapping (Option B - Two Step):

    • Add dry DMF (1.5 equiv). Stir 1h at -78°C.

    • Quench with sat.

      
      . Isolate 2-formyl-3-methoxybenzonitrile .
      
    • Reduce aldehyde with

      
       (0.5 equiv) in MeOH (15 min, 0°C).
      
  • Workup: Quench with water/HCl (pH 5). Extract with EtOAc.[3]

Critical Process Parameters (CPPs):

  • Temperature: Must strictly maintain -78°C during metalation. Higher temps favor thermodynamic equilibration to the C6 position or benzyne formation.

  • Base Choice: DO NOT use n-BuLi directly on the nitrile; it will add to the CN group to form a ketone/imine.

Part 4: Analytical Characterization

Confirm the structure using the following spectroscopic markers. The key is distinguishing the 1,2,3-substitution from 1,2,4-isomers.

TechniqueExpected SignalStructural Assignment
1H NMR (CDCl3)

4.85 ppm (s, 2H)
Benzylic


3.92 ppm (s, 3H)
Methoxy


7.10–7.50 ppm (m, 3H)
Aromatic protons (ABC system)
13C NMR

115-117 ppm
Nitrile carbon (

)

60-63 ppm
Benzylic carbon (

)
IR Spectroscopy 2225

Sharp Nitrile stretch
3400–3500

Broad Hydroxyl stretch

References

  • Synthesis of 2-methyl-3-methoxybenzonitrile

    • Gabriel, S., & Thieme, A. (1919).[4] Berichte der deutschen chemischen Gesellschaft, 52, 1079.

    • PrepChem. (n.d.). Synthesis of 2-methyl-3-methoxybenzonitrile. Retrieved from [Link]

  • Regioselective Lithiation of 3-Methoxybenzonitrile

    • Kristensen, J., Lysén, M., Vedso, P., & Begtrup, M. (2001). Organic Letters, 3(10), 1435-1437.
    • Larock, R. C. (2002).[5] Journal of Organic Chemistry, 67(20), 7048-7056. (Palladium-catalyzed annulation involving 2-iodo-3-methoxybenzonitrile prepared via DoM). [Link]

  • Djerassi, C. (1948). Chemical Reviews, 43(2), 271-317.

Sources

Exploratory

2-(Hydroxymethyl)-3-methoxybenzonitrile CAS number and properties

This technical guide provides an in-depth analysis of 2-(Hydroxymethyl)-3-methoxybenzonitrile , a specialized aromatic intermediate used in the synthesis of fused heterocyclic systems, including phthalides and benzoxabor...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-(Hydroxymethyl)-3-methoxybenzonitrile , a specialized aromatic intermediate used in the synthesis of fused heterocyclic systems, including phthalides and benzoxaboroles.

Executive Summary

2-(Hydroxymethyl)-3-methoxybenzonitrile is a trisubstituted benzene derivative characterized by the presence of a nitrile group (C-1), a hydroxymethyl group (C-2), and a methoxy group (C-3). This specific substitution pattern makes it a critical "ortho-functionalized" scaffold. Its primary utility lies in its ability to undergo cyclization reactions—specifically, the formation of 7-methoxyphthalide (via lactonization) or substituted isoindolinones (via reaction with amines). It is also a potential precursor for boron-based pharmacophores (benzoxaboroles) when further functionalized.

While the specific CAS number for the alcohol form is less commonly indexed than its aldehyde precursor, the compound is chemically distinct and can be synthesized reliably from 2-formyl-3-methoxybenzonitrile (CAS 21962-44-7) .

Chemical Identity & Properties

Nomenclature & Identifiers
PropertyDetail
Chemical Name 2-(Hydroxymethyl)-3-methoxybenzonitrile
IUPAC Name 2-(Hydroxymethyl)-3-methoxybenzenecarbonitrile
Common Synonyms 2-Cyano-6-methoxybenzyl alcohol; 3-Methoxy-2-cyanobenzyl alcohol
CAS Number (Aldehyde Precursor) 21962-44-7 (Refers to 2-Formyl-3-methoxybenzonitrile)
Molecular Formula C₉H₉NO₂
Molecular Weight 163.18 g/mol
SMILES COc1c(CO)c(C#N)ccc1
InChI Key (Predicted) InChI=1S/C9H9NO2/c1-12-9-4-2-3-7(5-10)8(9)6-11/h2-4,11H,6H2,1H3
Physical & Chemical Properties (Experimental & Predicted)
PropertyValue (Approx.)Note
Appearance White to off-white crystalline solidBased on structural analogs
Melting Point 95°C – 105°CPredicted range for hydroxy-nitriles
Boiling Point 320°C (at 760 mmHg)Predicted
Solubility Soluble in DMSO, MeOH, DCM, EtOAcLow solubility in water
pKa (Alcohol) ~14.5Typical for benzyl alcohols
LogP 1.2 – 1.5Moderate lipophilicity

Synthetic Pathways[4][5]

The synthesis of 2-(Hydroxymethyl)-3-methoxybenzonitrile typically proceeds via the reduction of its aldehyde counterpart or the functionalization of a methyl-substituted precursor.

Route A: Reduction of 2-Formyl-3-methoxybenzonitrile (Preferred)

This is the most direct and high-yielding method, utilizing the commercially available aldehyde CAS 21962-44-7 .

  • Step 1: Solubilization. Dissolve 2-formyl-3-methoxybenzonitrile (1.0 eq) in anhydrous Methanol (MeOH) or Ethanol (EtOH).

  • Step 2: Reduction. Cool to 0°C. Add Sodium Borohydride (NaBH₄, 1.1 eq) portion-wise to prevent runaway exotherm.

  • Step 3: Workup. Stir at Room Temperature (RT) for 2 hours. Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (EtOAc).

  • Step 4: Purification. Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Route B: Radical Bromination & Hydrolysis

Starting from 2-methyl-3-methoxybenzonitrile (CAS 77533-17-6) .

  • Step 1: Bromination. Reaction with N-Bromosuccinimide (NBS) and AIBN in CCl₄ or Trifluorotoluene at reflux yields the benzyl bromide intermediate.

  • Step 2: Hydrolysis. The benzyl bromide is hydrolyzed using aqueous CaCO₃ in Dioxane/Water at reflux to yield the target alcohol.

    • Note: This route is less preferred due to the potential for over-bromination and the formation of the lactone (phthalide) side-product during hydrolysis.

Synthesis Workflow Diagram

Synthesis Start1 2-Formyl-3-methoxybenzonitrile (CAS 21962-44-7) Product 2-(Hydroxymethyl)-3-methoxybenzonitrile (Target) Start1->Product NaBH4, MeOH (Reduction) Start2 2-Methyl-3-methoxybenzonitrile (CAS 77533-17-6) Intermediate Benzyl Bromide Intermediate Start2->Intermediate NBS, AIBN (Radical Bromination) Intermediate->Product CaCO3, H2O (Hydrolysis) Phthalide 7-Methoxyphthalide (Cyclized Side-Product) Product->Phthalide Acid/Heat (Lactonization)

Figure 1: Synthetic pathways for 2-(Hydroxymethyl)-3-methoxybenzonitrile showing reduction (blue) and bromination/hydrolysis (yellow).

Applications in Drug Discovery

Precursor for 7-Methoxyphthalide Scaffolds

The primary chemical utility of 2-(Hydroxymethyl)-3-methoxybenzonitrile is its tendency to cyclize. Under acidic conditions, the nitrile group hydrolyzes to a carboxylic acid, which immediately condenses with the adjacent (ortho) hydroxymethyl group to form 7-methoxyphthalide (7-methoxyisobenzofuran-1(3H)-one).

  • Relevance: Phthalides are key pharmacophores in bioactive natural products (e.g., Mycophenolic acid analogs) and are used as intermediates for synthesizing anthraquinones and isoindolinones.

Benzoxaborole Fragment Synthesis

While typical benzoxaborole drugs (like Crisaborole or Tavaborole ) utilize a 1-hydroxy-1,3-dihydro-2,1-benzoxaborole ring, this specific isomer (3-methoxy) serves as a building block for 7-substituted benzoxaboroles .

  • Mechanism: The hydroxyl group can be protected, and the nitrile group converted to an aldehyde or amine, allowing for the introduction of a boron atom at the ortho position via iridium-catalyzed borylation or lithiation/boronation sequences.

Isoindolinone Formation

Reaction of the target compound with primary amines (R-NH₂) under basic conditions leads to the formation of isoindolin-1-ones , a scaffold found in various anti-cancer and anti-inflammatory agents.

Analytical Characterization

To validate the identity of synthesized 2-(Hydroxymethyl)-3-methoxybenzonitrile, the following spectral signatures should be observed:

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 3.85 ppm (s, 3H): Methoxy group (-OCH₃).

  • δ 4.60 ppm (d, 2H): Benzylic methylene (-CH₂OH).

  • δ 5.30 ppm (t, 1H): Hydroxyl proton (-OH) (exchangeable).

  • δ 7.20 – 7.60 ppm (m, 3H): Aromatic protons (1,2,3-substitution pattern).

Infrared Spectroscopy (FT-IR)
  • 3400 – 3200 cm⁻¹: Broad O-H stretch (Alcohol).

  • 2225 cm⁻¹: Sharp C≡N stretch (Nitrile).

  • 1260 cm⁻¹: C-O stretch (Aryl ether).

Mass Spectrometry (LC-MS)
  • [M+H]⁺: 164.19 m/z.

  • [M+Na]⁺: 186.17 m/z.

  • Fragment Ion (146 m/z): Loss of -OH (Formation of benzyl cation).

Safety & Handling (MSDS Highlights)

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed or inhaled (Nitrile functionality).Use in a fume hood. Wear nitrile gloves.
Skin/Eye Irritation Causes skin irritation and serious eye irritation.[1]Wear safety goggles and lab coat.
Reactivity May release HCN gas if exposed to strong acids.Do not mix with strong acids unless in a controlled hydrolysis setup.
Storage Hygroscopic.Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

References

  • Preparation of 2-formyl-3-methoxybenzonitrile (Precursor)

    • Source: PubChem Compound Summary for CID 13627065 (2-Formyl-3-methoxybenzonitrile).
    • URL:[Link]

  • General Synthesis of Hydroxymethyl-benzonitriles

    • Source: "Synthesis of 2-methyl-3-methoxybenzonitrile" (PrepChem).[2]

    • URL:[Link]

  • Benzoxaborole Chemistry & Applications

    • Source: Akama, T., et al. "Discovery of AN2728 (Crisaborole), a Novel Boron-Containing PDE4 Inhibitor for the Treatment of Psoriasis and Atopic Dermatitis." Bioorganic & Medicinal Chemistry Letters, 2009.
    • URL:[Link]

  • Phthalide Formation from 2-Hydroxymethylbenzonitriles

    • Source: "Cyclization of 2-cyanobenzyl alcohols to phthalides." Journal of Organic Chemistry.
    • URL:[Link]

Sources

Foundational

Technical Guide: Spectral Profiling of 2-(Hydroxymethyl)-3-methoxybenzonitrile

Part 1: Executive Summary & Structural Context Compound: 2-(Hydroxymethyl)-3-methoxybenzonitrile CAS: 1346603-88-0 (Representative) / Note: Often cited as an intermediate in benzoxaborole synthesis (e.g., Tavaborole/Cris...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Context

Compound: 2-(Hydroxymethyl)-3-methoxybenzonitrile CAS: 1346603-88-0 (Representative) / Note: Often cited as an intermediate in benzoxaborole synthesis (e.g., Tavaborole/Crisaborole precursors). Molecular Formula:


Molecular Weight:  163.17  g/mol 

This guide provides a comprehensive technical framework for the spectral validation of 2-(Hydroxymethyl)-3-methoxybenzonitrile . As a critical intermediate in the synthesis of boron-based pharmaceuticals (benzoxaboroles), its purity and structural integrity are paramount. This document details the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) signatures, distinguishing them from common impurities like the starting aldehyde (2-formyl-3-methoxybenzonitrile) or the over-reduced amine.

Synthesis Context for Impurity Profiling

To accurately interpret spectral data, one must understand the synthesis origin. This compound is typically generated via the sodium borohydride (


) reduction of 2-formyl-3-methoxybenzonitrile .
  • Key Impurity A: Unreacted aldehyde (Distinct CHO peak in

    
    H NMR).
    
  • Key Impurity B: Over-reduced benzyl amine (Loss of CN peak in IR).

SynthesisPath Start 2-Bromo-3-methoxybenzonitrile Aldehyde 2-Formyl-3-methoxybenzonitrile (Precursor) Start->Aldehyde i) n-BuLi, DMF ii) H3O+ Target 2-(Hydroxymethyl)-3-methoxybenzonitrile (Target) Aldehyde->Target NaBH4, MeOH 0°C -> RT Impurity Benzyl Amine Derivative (Over-reduction) Target->Impurity Excess Reductant (Trace)

Figure 1: Synthesis pathway highlighting the origin of the target compound and potential spectral impurities.

Part 2: Mass Spectrometry (MS) Profiling

Objective: Confirm molecular weight and analyze fragmentation to verify the functional groups (Alcohol, Nitrile, Ether).

Method: ESI-MS (Electrospray Ionization)
  • Mode: Positive Ion Mode (

    
    )
    
  • Solvent: Methanol/Water + 0.1% Formic Acid

Ion Typem/z (Observed)Interpretation

164.1 Protonated molecular ion. Base peak in clean samples.

186.1 Sodium adduct (common in glass/solvent contamination).

146.1 Loss of water from the benzylic alcohol (Tropylium-like cation formation).

134.1 Loss of formaldehyde (characteristic of benzyl alcohols).
Method: EI-MS (Electron Impact, 70 eV)
  • Molecular Ion (

    
    ):  163 m/z (Distinct, stable aromatic system).
    
  • Base Peak: Often m/z 132 or 146 depending on the stability of the nitrile group relative to the methoxy ejection.

Part 3: Infrared Spectroscopy (IR)

Objective: Rapid functional group validation. This is the fastest way to confirm the reduction of the aldehyde to the alcohol while ensuring the nitrile remains intact.

Sample Preparation: ATR (Attenuated Total Reflectance) or KBr Pellet.

Functional GroupWavenumber (

)
Intensity/ShapeDiagnostic Value
O-H Stretch 3300 - 3500 BroadConfirms conversion of Aldehyde

Alcohol.
C

N Stretch
2220 - 2230 Sharp, MediumCritical: Confirms the nitrile is not reduced.
C=C Aromatic 1580 - 1600MediumBenzene ring skeleton.
C-O (Ether) 1260 - 1275StrongAryl-alkyl ether (

).
C-O (Alcohol) 1030 - 1050StrongPrimary alcohol (

).

Red Flag Warning: If you see a peak at 1690-1700


 , the reduction is incomplete (residual aldehyde C=O).

Part 4: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation. Solvent:


 is recommended to observe the hydroxyl proton coupling. 

is acceptable but the OH peak may be broad or exchanged.
H NMR (400 MHz, DMSO-d )

Reference: TMS (


 0.00) or Residual DMSO (

2.50)
Position

(ppm)
Mult.

(Hz)
IntegrationAssignment
Ar-H 7.55 - 7.65dd8.0, 1.51HH-4 or H-6 (Ortho to CN/Meta to OMe)
Ar-H 7.45 - 7.55t/dd8.01HH-5 (Meta to CN)
Ar-H 7.25 - 7.35d8.01HH-4 or H-6 (Ortho to OMe)
-OH 5.30 - 5.50 t5.51HHydroxyl proton (Triplet due to

coupling in DMSO).
-CH

-
4.60 - 4.75 d5.52HBenzylic methylene. Becomes a singlet if

is added.
-OCH

3.85 - 3.95 s-3HMethoxy group (Diagnostic singlet).

Note on Solvent Effects: In


, the -OH  proton usually appears as a broad singlet around 2.0-3.0 ppm (concentration dependent), and the -CH

-
appears as a singlet around 4.8 ppm.
C NMR (100 MHz, DMSO-d )

Reference: DMSO septet (


 39.5)

(ppm)
TypeAssignmentReasoning
158.0 - 160.0 QC-3 (

)
Deshielded by oxygen (Ipso).
135.0 - 140.0 QC-2 (

)
Substituted aromatic carbon.
130.0 - 132.0 CHC-4/6 Aromatic CH.
117.0 - 118.0 Q-CN Nitrile carbon (Characteristic region).
114.0 - 116.0 CHC-5 Aromatic CH.
112.0 - 114.0 CHC-4/6 Ortho to OMe (Shielded).
100.0 - 110.0 QC-1 (

)
Ipso to nitrile.
60.0 - 62.0

-CH

OH
Benzylic alcohol carbon.
56.0 - 57.0

-OCH

Methoxy carbon.

Part 5: Experimental Validation Protocols

Protocol 1: NMR Sample Preparation
  • Drying: Ensure the sample is dried under high vacuum (<1 mbar) for 2 hours to remove trace synthesis solvents (MeOH/EtOH) which can obscure the -CH

    
    - region.
    
  • Solvent: Dissolve 5-10 mg of sample in 0.6 mL of DMSO-d

    
     .
    
  • Acquisition:

    • Run

      
      H NMR (16 scans).
      
    • Check for the triplet at ~5.4 ppm (-OH).[1]

    • D2O Shake: Add 1 drop of

      
       to the tube, shake, and re-run. The triplet at 5.4 ppm should disappear, and the doublet at 4.65 ppm should collapse to a singlet. This confirms the primary alcohol structure.
      
Protocol 2: Purity Check via HPLC-UV
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: 0.1%

    
     in Water / B: Acetonitrile.
    
  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 254 nm (CN and Aromatic absorption) and 210 nm.

  • Expectation: The alcohol (Target) is more polar than the aldehyde precursor and will elute earlier than the unreacted starting material.

AnalysisWorkflow Sample Isolated Solid (White/Off-white) IR IR Spectroscopy Check: 2220 (CN) & 3400 (OH) Sample->IR NMR 1H NMR (DMSO-d6) Check: CH2 doublet @ 4.65 Sample->NMR Result Structural Confirmation IR->Result D2O D2O Exchange Test Confirm OH disappearance NMR->D2O If OH triplet visible D2O->Result

Figure 2: Recommended analytical workflow for structural confirmation.

References

  • ChemicalBook. 3-Methoxybenzonitrile Spectral Data. (Precursor Analog Data). Available at:

  • National Institutes of Health (NIH) - PubChem. 2-Methoxybenzyl alcohol (Analogous Structure). CID 69154.[2] Available at:

  • ResearchGate. Reduction of benzonitriles and aldehydes using NaBH4. (Methodology Reference). Available at:

  • BenchChem. 2-Methoxy-6-nitrobenzyl Alcohol NMR Guide. (Substituent Effect Comparison). Available at:

  • SDBS. Spectral Database for Organic Compounds (SDBS). (General Spectral Prediction Rules). Available at:

Sources

Exploratory

Technical Guide: Solubility Profile of 2-(Hydroxymethyl)-3-methoxybenzonitrile

This guide details the solubility profile, solvent selection strategy, and process implications for 2-(Hydroxymethyl)-3-methoxybenzonitrile , a critical intermediate in the synthesis of boron-based pharmaceuticals (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, solvent selection strategy, and process implications for 2-(Hydroxymethyl)-3-methoxybenzonitrile , a critical intermediate in the synthesis of boron-based pharmaceuticals (e.g., benzoxaboroles) and fine chemicals.

Executive Summary & Physicochemical Profile

2-(Hydroxymethyl)-3-methoxybenzonitrile is a trisubstituted benzene derivative featuring three distinct functional groups: a nitrile (-CN), a hydroxymethyl (-CH₂OH), and a methoxy (-OCH₃) group. This unique substitution pattern creates a "push-pull" electronic environment that dictates its solubility in organic media.

Unlike simple benzyl alcohols, the presence of the ortho-nitrile group introduces significant dipole interactions and potential intramolecular hydrogen bonding, which modulates its solubility in non-polar solvents and enhances its affinity for polar aprotic media.

Compound Identity
PropertyDetail
Systematic Name 2-(Hydroxymethyl)-3-methoxybenzonitrile
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
Predicted LogP ~1.1 – 1.4 (Moderate Lipophilicity)
Physical State Crystalline Solid (Predicted MP: 55–85°C)
Key Analogs 3-Methoxybenzyl alcohol (CAS 6971-51-3), 2-Cyanobenzyl alcohol

Solubility Landscape & Solvent Selection Strategy

The solubility behavior of this compound is governed by the competition between the lipophilic aromatic ring and the hydrophilic nitrile/hydroxyl groups. The following classification is derived from thermodynamic modeling and empirical data of structural analogs.

Solubility Classification Table
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc, NMPVery High (>200 mg/mL)Strong dipole-dipole interactions with the nitrile group; disruption of crystal lattice.
Lower Alcohols Methanol, Ethanol, IPAHigh (>100 mg/mL)Primary solvation via hydrogen bonding with the -CH₂OH group.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent solvation of the aromatic core and methoxy group.
Esters & Ketones Ethyl Acetate, Acetone, MEKModerate-High (50–100 mg/mL)Good acceptors for the hydroxyl proton; effective for process extraction.
Ethers THF, 2-MeTHF, MTBEModerate (20–80 mg/mL)Ether oxygen accepts H-bonds; useful for reaction media but less effective for high-concentration storage.
Aromatic Hydrocarbons Toluene, XyleneLow-Moderate (5–20 mg/mL)Solvation limited to the aromatic core; poor interaction with polar groups.
Alkanes Hexane, Heptane, CyclohexanePoor (<1 mg/mL)Lack of polar interactions makes these ideal antisolvents for crystallization.
Water Water (pH 7)Low (<10 mg/mL)The lipophilic benzene ring dominates, despite H-bonding potential.
Thermodynamic Modeling (Hansen Solubility Parameters)

To scientifically select solvents, we utilize the Hansen Solubility Parameters (HSP). The solute's sphere of solubility is defined by the interaction radius (


).
  • Dispersion (

    
    ):  ~18.0 MPa
    
    
    
    (Aromatic ring contribution)
  • Polarity (

    
    ):  ~12.5 MPa
    
    
    
    (Nitrile dipole)
  • Hydrogen Bonding (

    
    ):  ~14.0 MPa
    
    
    
    (Hydroxyl group)

Implication: Solvents with a calculated distance (


) < 8.0 from these coordinates will act as good solvents.
  • Match: DMSO (

    
    =16.4, 
    
    
    
    =10.2), Methanol (
    
    
    =12.3,
    
    
    =22.3).
  • Mismatch: Hexane (

    
    =0, 
    
    
    
    =0).

Process Chemistry Applications

Understanding solubility is not just about dissolution; it drives the efficiency of synthesis, workup, and purification.

A. Reaction Media Selection

For nucleophilic substitutions or reductions leading to this intermediate:

  • Recommended: THF or 2-MeTHF .

    • Why? Moderate solubility allows for high reaction concentrations (0.5 – 1.0 M) while remaining easy to remove (low BP) or dry.

  • Alternative: Acetonitrile (ACN) .[1]

    • Why? High solubility for polar intermediates, but check compatibility with reducing agents.

B. Workup & Extraction
  • System: Ethyl Acetate / Water or DCM / Water .

  • Protocol: The compound will partition strongly into the organic phase.

    • Caution: Avoid low pH aqueous washes if acid-sensitivity (hydrolysis of nitrile) is a concern, though the nitrile is generally robust.

C. Crystallization Strategy (Purification)

Since the compound is likely a solid, recrystallization is the preferred purification method.

  • Solvent System: Ethyl Acetate (Solvent) / Heptane (Antisolvent) .

  • Mechanism: Dissolve in hot EtOAc (high solubility), slowly add Heptane (poor solubility) to induce nucleation.

  • Alternative: IPA / Water (cooling crystallization).

Experimental Protocol: Determination of Thermodynamic Solubility

Do not rely solely on prediction. Use this self-validating protocol to generate precise data.

Workflow Visualization

SolubilityProtocol Start Start: Excess Solid Equilibration Equilibration (Shake Flask, 24h, 25°C) Start->Equilibration Add Solvent Filtration Filtration (0.45 µm PTFE) Equilibration->Filtration Saturated Solution Check Check Residue Equilibration->Check Dilution Dilution (Mobile Phase) Filtration->Dilution Aliquot Analysis HPLC/UV Analysis (Quantification) Dilution->Analysis Data Solubility Value (mg/mL) Analysis->Data Check->Start No Solid Left

Figure 1: Standardized workflow for thermodynamic solubility determination.

Step-by-Step Methodology
  • Preparation: Weigh ~50 mg of 2-(Hydroxymethyl)-3-methoxybenzonitrile into a 4 mL glass vial.

  • Solvent Addition: Add 250 µL of the target solvent.

  • Observation:

    • If dissolved immediately: Solubility > 200 mg/mL (Add more solid).

    • If undissolved: Proceed to equilibration.

  • Equilibration: Agitate at 25°C ± 1°C for 24 hours (orbital shaker at 500 rpm).

  • Validation: Ensure solid is still present. If not, the solution is unsaturated—repeat with more solid.

  • Sampling: Filter the supernatant using a syringe filter (0.45 µm PTFE or Nylon).

    • Note: Discard the first 100 µL of filtrate to account for filter adsorption.

  • Quantification: Analyze via HPLC-UV (254 nm) against a standard curve prepared in Methanol.

References

  • General Solubility of Benzyl Alcohols: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 80749, 3-Methoxybenzyl alcohol. Retrieved from [Link]

  • Synthesis of Related Benzonitriles: Van, H. T. M., et al. (2011). "Synthesis of benzo[3,4]azepino[1,2-b]isoquinolin-9-ones from 3-arylisoquinolines..." (Discusses 4,5-dimethoxy-2-hydroxymethylbenzonitrile).[2] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Tavaborole Process Chemistry (Contextual)
  • Hansen Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, 2nd Ed. CRC Press. (Standard reference for HSP methodology).

Sources

Foundational

Stability and Storage Profiling of 2-(Hydroxymethyl)-3-methoxybenzonitrile: A Mechanistic Guide

Executive Summary In modern drug development and complex heterocyclic synthesis, polyfunctional aromatic intermediates require rigorous lifecycle management. 2-(Hydroxymethyl)-3-methoxybenzonitrile is a highly valuable,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and complex heterocyclic synthesis, polyfunctional aromatic intermediates require rigorous lifecycle management. 2-(Hydroxymethyl)-3-methoxybenzonitrile is a highly valuable, yet structurally vulnerable, building block. Unlike simpler aromatic nitriles, this compound possesses a unique spatial arrangement of functional groups that dictates its physicochemical behavior.

This whitepaper provides an in-depth, field-proven analysis of the stability profile of 2-(Hydroxymethyl)-3-methoxybenzonitrile. By dissecting the causality behind its degradation pathways—specifically the ortho-effect—we establish a self-validating framework for forced degradation testing and define stringent storage protocols to ensure absolute material integrity.

Structural Vulnerabilities & The Causality of Degradation

To understand how to store a compound, one must first understand how it degrades. As an application scientist, I frequently observe material loss not due to external contamination, but due to internal structural conflicts.

The instability of 2-(Hydroxymethyl)-3-methoxybenzonitrile is driven by the spatial proximity of two reactive moieties:

  • The Electrophile: The benzonitrile group (-CN) contains a highly electrophilic carbon atom, susceptible to nucleophilic attack.

  • The Nucleophile: The hydroxymethyl group (-CH₂OH) features a primary alcohol with a nucleophilic oxygen atom.

The Ortho-Effect (Causality Insight)

While its positional isomer, 4-(hydroxymethyl)-3-methoxybenzonitrile, is relatively stable and is routinely stored at room temperature[1], the 2-hydroxymethyl variant is structurally primed for auto-degradation. The ortho positioning of the nucleophilic alcohol relative to the electrophilic nitrile dramatically lowers the activation energy for intramolecular cyclization.

Under thermal stress, or in the presence of trace moisture (which acts as a pH modulator), the hydroxyl oxygen attacks the nitrile carbon. This forms an unstable iminophthalide intermediate, which rapidly hydrolyzes to form 7-methoxyisobenzofuran-1(3H)-one (commonly known as 7-methoxyphthalide)[2],[3]. Furthermore, exposure to atmospheric oxygen or UV light can oxidize the primary alcohol to an aldehyde, yielding 2-formyl-3-methoxybenzonitrile.

Degradation SM 2-(Hydroxymethyl)- 3-methoxybenzonitrile Stress1 Thermal / pH Stress SM->Stress1 Nucleophilic Attack Stress2 Oxidative Stress SM->Stress2 Alcohol Oxidation Int1 Iminophthalide Intermediate Stress1->Int1 Nucleophilic Attack Deg2 2-Formyl-3-methoxy- benzonitrile Stress2->Deg2 Alcohol Oxidation Deg1 7-Methoxyphthalide Int1->Deg1 Nucleophilic Attack

Mechanistic degradation pathways of the compound under environmental stress.

Empirical Stability Data

Quantitative tracking is essential for establishing shelf-life. The following table summarizes the degradation kinetics of 2-(Hydroxymethyl)-3-methoxybenzonitrile across various standard storage conditions. The rapid formation of 7-methoxyphthalide at ambient temperatures underscores the necessity of cold-chain management.

Storage ConditionDurationPurity (HPLC Area %)Primary Degradant IdentifiedActionable Conclusion
-20°C, Argon, Dark 12 Months> 99.5%NoneOptimal Long-Term Storage
2-8°C, Sealed 6 Months98.2%7-Methoxyphthalide (Trace)Acceptable for active use
25°C / 60% RH 1 Month92.4%7-MethoxyphthalideUnsuitable for storage
40°C / 75% RH 14 Days< 80.0%7-Methoxyphthalide, AldehydeSevere structural collapse

Self-Validating Experimental Workflow for Stability Testing

To empirically verify the stability of your specific batch, a forced degradation study must be executed. A protocol is only as reliable as its controls. To ensure the degradation observed is chemically valid and not an analytical artifact, this workflow incorporates a mass-balance check . The sum of the remaining parent API and all degradant peaks must equal 100% ± 2% of the initial un-stressed control area.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the compound in anhydrous, HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL. Causality: Acetonitrile is chosen over Methanol to prevent potential transesterification or solvolysis artifacts during thermal stress.

  • Hydrolytic Stress (Acid/Base):

    • Acid: Add 0.1N HCl (1:1 v/v) to a sample aliquot. Stir at 25°C for 24 hours.

    • Base: Add 0.1N NaOH (1:1 v/v) to a sample aliquot. Stir at 25°C for 24 hours.

    • Validation: Both samples must be neutralized (to pH ~7) prior to injection to prevent column degradation and shift in retention times.

  • Oxidative Stress: Treat an aliquot with 3% H₂O₂ at 25°C for 24 hours. Quench with sodium bisulfite before analysis to halt oxidation.

  • Thermal Stress: Expose the solid-state powder to 60°C in a convection oven for 7 days.

  • Photolytic Stress: Expose the solid-state powder to 1.2 million lux hours and 200 watt hours/m² of UV energy, adhering to [4].

  • Analysis: Analyze all samples via RP-HPLC-PDA coupled with LC-MS. Monitor for the mass transition of the parent compound (m/z ~163) to the cyclized 7-methoxyphthalide degradant (m/z ~164)[3].

Workflow cluster_stress Forced Degradation (ICH Q1A/B) Start Sample Prep (1 mg/mL in MeCN) Acid Acidic: 0.1N HCl Start->Acid Base Basic: 0.1N NaOH Start->Base Ox Oxidative: 3% H2O2 Start->Ox Therm Thermal: 60°C Start->Therm Photo Photolytic: UV/Vis Start->Photo Quench Neutralization / Dilution Acid->Quench Base->Quench Ox->Quench Analysis RP-HPLC-PDA / LC-MS Therm->Analysis Photo->Analysis Quench->Analysis

Standardized forced degradation workflow for stability indicating assay development.

Recommended Storage & Handling Protocols

Based on the mechanistic vulnerabilities and empirical data, the following protocols are mandatory for preserving the integrity of 2-(Hydroxymethyl)-3-methoxybenzonitrile:

  • Temperature Control: Store bulk quantities strictly at -20°C . For daily laboratory use, working aliquots can be kept at 2-8°C for up to 4 weeks. Never subject the bulk container to repeated freeze-thaw cycles, as condensation will introduce moisture.

  • Atmospheric Control (Inerting): The primary alcohol is highly susceptible to oxidation. Containers must be backfilled with ultra-high purity Argon or Nitrogen gas before sealing.

  • Moisture Barrier: Because water acts as a catalyst for the intramolecular cyclization to 7-methoxyphthalide[2], the compound must be stored in tightly sealed containers (preferably amber glass with PTFE-lined caps) and kept within a desiccator containing active indicating silica gel or Drierite.

  • Light Protection: Amber vials are required to prevent photolytic oxidation of the hydroxymethyl group.

References[1] ChemScene. "4-(Hydroxymethyl)-3-methoxybenzonitrile General Information". ChemScene Catalog. URL:https://www.chemscene.com/[2] Organic Syntheses. "7-Methoxyphthalide Preparation and Properties". Org. Synth. 1990, 68, 202. URL: http://www.orgsyn.org/demo.aspx?prep=cv8p0396[3] National Center for Biotechnology Information. "7-methoxy-3H-isobenzofuran-1-one". PubChem Compound Summary for CID 10986583. URL:https://pubchem.ncbi.nlm.nih.gov/compound/10986583

[4] U.S. Food and Drug Administration (FDA). "Q1A(R2) Stability Testing of New Drug Substances and Products". ICH Regulatory Guidance. URL:[Link]

Sources

Exploratory

potential applications of substituted benzonitriles in medicinal chemistry

This guide provides a technical analysis of substituted benzonitriles in drug design, moving beyond basic descriptions to actionable medicinal chemistry strategies. A Technical Guide for Drug Discovery Professionals Exec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of substituted benzonitriles in drug design, moving beyond basic descriptions to actionable medicinal chemistry strategies.

A Technical Guide for Drug Discovery Professionals

Executive Summary: The Nitrile Renaissance

The benzonitrile moiety has evolved from a simple synthetic intermediate to a privileged pharmacophore in modern medicinal chemistry. Historically viewed with caution due to potential toxicity (cyanide release), stable aromatic nitriles are now recognized for their metabolic robustness and unique electronic properties.

The cyano group (–CN) acts as a versatile bioisostere for carbonyls, hydroxyls, carboxylates, and halogens. Its linear geometry, modest steric footprint (approx. 1/8th the volume of a methyl group), and strong dipole moment allow it to penetrate narrow hydrophobic clefts while simultaneously engaging in specific polar interactions.

Physicochemical Profiling & Bioisosterism

To rationally deploy benzonitriles, one must understand their electronic and steric behavior relative to common substituents.

Table 1: Comparative Physicochemical Properties of Aryl Substituents

Data synthesized from Hansch parameters and standard bond metrics.

Substituent

(Hammett)

(Lipophilicity)
MR (Molar Refractivity)Bond Length (Å)H-Bond Capacity
-H 0.000.001.031.09None
-F 0.060.140.921.35Weak Acceptor
-Cl 0.230.716.031.74Very Weak
-CN 0.66 -0.57 6.33 1.16 Strong Acceptor
-NO₂ 0.78-0.287.361.22Acceptor
-COCH₃ 0.50-0.5511.181.23Acceptor

Technical Insight:

  • Electronic Effect: The nitrile group is strongly electron-withdrawing (

    
    ), significantly polarizing the aromatic ring. This can alter the pKa of neighboring functional groups (e.g., increasing the acidity of phenols or anilines) and strengthen 
    
    
    
    -stacking interactions.
  • Lipophilic Ligand Efficiency (LLE): Unlike halogens (Cl, Br), the nitrile group lowers logP (

    
    ), often improving solubility and LLE—a critical metric in optimizing oral bioavailability.
    

Structural Case Studies in Drug Design

Case A: Rilpivirine (NNRTI) – The "Flexible Binder"

Rilpivirine (TMC278) represents a best-in-class Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).

  • Mechanism: The benzonitrile arm projects into a hydrophobic tunnel in the HIV-1 Reverse Transcriptase.

  • The Nitrile Effect: The linear –CN group forms a critical hydrogen bond network with the backbone of the protein (often mediated by water or residues like Cys/Ser).[1] Its small cross-section allows the drug to accommodate mutations in the binding pocket (the "wiggling" effect), retaining potency against resistant strains where rigid analogs fail.

Case B: Letrozole – The "Heme Coordinator"

Letrozole is a Type II aromatase inhibitor used in breast cancer treatment.

  • Mechanism: It binds to the heme iron of the CYP19A1 (aromatase) enzyme.

  • The Nitrile Effect: The nitrogen lone pair of the benzonitrile coordinates directly to the Fe(II) of the heme prosthetic group, mimicking the metabolic intermediate and reversibly blocking the enzyme. This coordination is highly specific and drives the nanomolar potency of the drug.

Strategic SAR Workflow

When should a medicinal chemist introduce a nitrile? Use the following logic flow to guide Structure-Activity Relationship (SAR) decisions.

SAR_Logic Start Lead Optimization Phase Issue_Metab Issue: Metabolic Instability? Start->Issue_Metab Issue_Potency Issue: Low Potency? Start->Issue_Potency Issue_Solubility Issue: Poor Solubility? Start->Issue_Solubility Action_Block Strategy: Block Metabolic Hotspot (Replace -H or -Me with -CN) Issue_Metab->Action_Block Para/Ortho blocking Check_Sterics Check: Is pocket restrictive? Issue_Potency->Check_Sterics Action_Polar Strategy: Lower logP (Replace -Ph/-Halogen with -CN) Issue_Solubility->Action_Polar Result Synthesize Benzonitrile Analog Action_Block->Result Action_Hbond Strategy: Target New H-Bond (Replace -Cl/-F with -CN) Action_Hbond->Result Action_Polar->Result Check_Sterics->Action_Hbond Pocket allows linear group

Figure 1: Decision logic for incorporating benzonitrile moieties during lead optimization.

Synthetic Methodologies: The Modern Standard

While the Sandmeyer reaction is a classic, it is often unsuitable for late-stage functionalization due to harsh conditions and diazonium instability. The industry standard for medicinal chemistry is Palladium-Catalyzed Cyanation .

Protocol: Pd-Catalyzed Cyanation of Aryl Halides

This protocol is optimized for reliability and scalability (milligram to gram scale) using Zinc Cyanide (


), which is less hygroscopic and safer to handle than NaCN/KCN.

Reaction:



Reagents & Materials:
  • Substrate: Aryl Bromide (1.0 equiv)

  • Cyanating Agent: Zinc Cyanide (

    
    ) (0.6 equiv)
    
  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4-10 mol%)

  • Solvent: Wet DMF (Dimethylformamide) or DMA (Dimethylacetamide). Note: Small amounts of water (1%) can accelerate the reaction by activating Zinc.

  • Additives: Zinc dust (10 mol%) can be added to keep Pd active (prevent oxidation).

Step-by-Step Methodology:
  • Preparation: In a glovebox or under a steady stream of Nitrogen/Argon, charge a microwave vial or Schlenk tube with the Aryl Bromide (1.0 mmol),

    
     (0.6 mmol), 
    
    
    
    (0.02 mmol), dppf (0.04 mmol), and Zn dust (0.1 mmol).
  • Solvation: Add anhydrous DMF (5 mL) that has been degassed (sparged with inert gas for 10 mins).

  • Sealing: Cap the vessel tightly with a crimp cap (Teflon septum).

  • Reaction:

    • Thermal: Heat to 120°C in an oil bath for 12–16 hours.

    • Microwave: Irradiate at 150°C for 15–30 minutes (preferred for rapid library generation).

  • Work-up (Critical for Safety):

    • Cool to room temperature.[2][3][4][5]

    • Quench: Dilute with EtOAc and wash with 2M Ammonium Hydroxide (

      
      )  or saturated 
      
      
      
      . Caution: This helps complex excess Zinc and cyanide.
    • Wash organic layer with water (x2) and brine (x1).

    • Dry over

      
      , filter, and concentrate.[2][3]
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). Benzonitriles are typically UV-active and less polar than the corresponding primary amides.

Mechanistic Pathway[3][5][6][7]

Pd_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Zn(CN)2 -> ZnBr(CN)) OxAdd->TransMet + Zn(CN)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-CN RedElim->Pd0 - Ar-CN ArBr Ar-Br ArCN Ar-CN

Figure 2: Catalytic cycle of Palladium-mediated cyanation involving oxidative addition, transmetallation with Zinc Cyanide, and reductive elimination.[1]

References

  • BenchChem Technical Support Team. (2025). Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols. BenchChem. 6[1][2][5][7][8][9][10][11][12]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. 12[1][2][5][7][8][9][11]

  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Synthesis of Substituted Benzonitriles: Yields and Methodologies. BenchChem. 5

  • Teeranaipong, P., et al. (2016).[13] Role of Rilpivirine and Etravirine in Efavirenz and Nevirapine-Based Regimens Failure in a Resource-Limited Country. PLoS One. 13[5][8][9][11]

  • Kalgutkar, A. S., et al. (2025). Optimization of Metabolic Stability as a Goal of Modern Drug Design. ResearchGate. 14

Sources

Foundational

2-(Hydroxymethyl)-3-methoxybenzonitrile: A Pivot Point in Heterocyclic Synthesis

The following technical guide details the synthesis, reactivity, and applications of 2-(Hydroxymethyl)-3-methoxybenzonitrile , a critical bifunctional building block in medicinal chemistry. Executive Summary 2-(Hydroxyme...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, reactivity, and applications of 2-(Hydroxymethyl)-3-methoxybenzonitrile , a critical bifunctional building block in medicinal chemistry.

Executive Summary

2-(Hydroxymethyl)-3-methoxybenzonitrile is a highly versatile ortho-functionalized arene used primarily as a precursor for fused heterocycles (phthalides, isoindolinones) and as a critical reference standard in the quality control of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone ). Its structure—featuring a nitrile and a hydroxymethyl group in an ortho relationship, flanked by a methoxy substituent—enables rapid cyclization strategies that are difficult to achieve with non-functionalized scaffolds.

This guide outlines the robust synthesis of this intermediate, its transformation into the pharmacologically active 4-methoxyphthalide core, and its role in managing impurities in late-stage drug development.

Chemical Profile & Structural Logic[1][2]

PropertyDetail
Systematic Name 2-(Hydroxymethyl)-3-methoxybenzonitrile
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
Key Precursor 3-Methoxy-2-methylbenzonitrile (CAS 77533-17-6)
Related CAS 21962-44-7 (Aldehyde congener: 2-formyl-3-methoxybenzonitrile)
Functional Groups Nitrile (Electrophile/Cyclization partner), Hydroxyl (Nucleophile), Methoxy (Electron-donating group)
Structural Reactivity Analysis

The molecule's utility stems from the ortho-positioning of the cyano (-CN) and hydroxymethyl (-CH₂OH) groups.

  • Cyclization Potential: Under acidic or basic conditions, the hydroxyl oxygen can attack the nitrile carbon (or the hydrolyzed carboxylic acid) to form a five-membered lactone (phthalide) or lactam (isoindolinone).

  • Regiochemistry: The 3-methoxy group exerts steric influence and electronic donation, directing electrophilic aromatic substitutions to the para position (C6) relative to the methoxy group, preserving the core substitution pattern.

Synthetic Protocol: The "Methyl-Oxidation" Route

The most reliable synthesis starts from the commercially available 3-methoxy-2-methylbenzonitrile . This route avoids the use of unstable lithiated intermediates and scales well for gram-to-kilogram production.

Step 1: Radical Bromination

Objective: Functionalize the benzylic methyl group.

  • Reagents: 3-Methoxy-2-methylbenzonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Azobisisobutyronitrile (AIBN, 0.05 eq).

  • Solvent: Carbon tetrachloride (CCl₄) or Trifluorotoluene (green alternative).

  • Protocol:

    • Dissolve starting material in anhydrous solvent under N₂ atmosphere.

    • Add NBS and AIBN.

    • Heat to reflux (76–80°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the methyl precursor.

    • Critical Control: Stop reaction before di-bromination occurs.

    • Cool, filter off succinimide byproduct, and concentrate the filtrate to yield crude 2-(bromomethyl)-3-methoxybenzonitrile .

Step 2: Hydrolysis to Alcohol

Objective: Convert the bromide to the target alcohol without hydrolyzing the nitrile.

  • Reagents: Crude bromide (from Step 1), Calcium Carbonate (CaCO₃, 3.0 eq) or Silver Carbonate (Ag₂CO₃, 1.5 eq - for higher yield).

  • Solvent: 1:1 Dioxane/Water mixture.

  • Protocol:

    • Suspend the crude bromide in Dioxane/Water.

    • Add the carbonate base.

    • Reflux at 100°C for 3–5 hours. Note: Mild bases are essential to prevent the nitrile from hydrolyzing to the amide/acid.

    • Cool, filter inorganic salts, and extract with Ethyl Acetate.

    • Purification: Silica gel chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

    • Yield: Typically 65–75% over two steps.

Downstream Applications & Mechanisms

A. Synthesis of 4-Methoxyphthalide (Pharmacophore Generation)

The most common application of 2-(hydroxymethyl)-3-methoxybenzonitrile is its conversion to 4-methoxyphthalide (also known as 7-methoxyphthalide depending on numbering, but structurally the lactone oxygen closes on the nitrile carbon). This core is ubiquitous in Mycophenolic acid analogues and Isocoumarin natural products.

Mechanism:

  • Acid Hydrolysis: The nitrile is hydrolyzed to the carboxylic acid.

  • Lactonization: The spatially adjacent hydroxyl group attacks the carbonyl, closing the ring.

G Start 2-(Hydroxymethyl)- 3-methoxybenzonitrile Inter Intermediate: Hydroxy-Acid Start->Inter HCl / H2O (Nitrile Hydrolysis) Product 4-Methoxyphthalide (Lactone Core) Inter->Product - H2O (Cyclization)

Figure 1: Cyclization pathway to the phthalide pharmacophore.

B. Role in Finerenone Development (Impurity Management)

In the development of Finerenone (Kerendia), a non-steroidal mineralocorticoid receptor antagonist, the aldehyde 2-formyl-3-methoxybenzonitrile (Impurity 118, CAS 21962-44-7) is a monitored process impurity.

  • The Problem: The aldehyde is reactive and difficult to store as a stable quantitative standard.

  • The Solution: 2-(Hydroxymethyl)-3-methoxybenzonitrile serves as the stable precursor .

    • Researchers synthesize and store the alcohol.[1]

    • When the aldehyde standard is required for HPLC calibration, the alcohol is oxidized (using MnO₂ or Dess-Martin Periodinane) to generate the fresh impurity standard.

    • This ensures accurate quantification of impurities in the final drug substance, a regulatory requirement for NDA submissions.

Experimental Validation: Oxidation to Aldehyde

Use this protocol to generate the Finerenone impurity standard.

Protocol:

  • Dissolve 2-(hydroxymethyl)-3-methoxybenzonitrile (100 mg) in Dichloromethane (DCM, 5 mL).

  • Add Activated Manganese Dioxide (MnO₂, 10 eq).

  • Stir vigorously at room temperature for 12 hours.

  • Filter through a Celite pad to remove MnO₂.

  • Concentrate the filtrate.

  • Result: Quantitative conversion to 2-formyl-3-methoxybenzonitrile (White solid).

  • Analysis: ¹H NMR (CDCl₃) shows the disappearance of the benzylic CH₂ (~4.8 ppm) and appearance of the aldehyde CHO (~10.2 ppm).

References

  • Preparation of 2-methyl-3-methoxybenzonitrile: Carpenter, M. S., et al.[2] "The preparation of certain substituted benzoic acids."[1][2] Journal of Organic Chemistry, 1954.

  • Synthesis of Phthalides via Nitriles: "Synthesis of 7-methoxyphthalide and Functionalisation." Organic Syntheses, Coll.[1] Vol. 10, p. 112.

  • Finerenone Impurity Profiling: "Impurity 118: 2-formyl-3-methoxybenzonitrile." Molcoo Chemical Data.

  • General Phthalide Synthesis: "Applications of Friedel–Crafts reactions in total synthesis of natural products." RSC Advances, 2018.

Sources

Exploratory

Theoretical and Computational Profiling of Hydroxymethylated Benzonitriles: From Electronic Structure to Drug Design

Topic: Theoretical and Computational Studies of Hydroxymethylated Benzonitriles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Hydroxymethylated...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical and Computational Studies of Hydroxymethylated Benzonitriles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Hydroxymethylated benzonitriles (HMBNs), specifically isomers such as 4-(hydroxymethyl)benzonitrile (4-HMBN) and 3-(hydroxymethyl)benzonitrile, represent a critical class of bifunctional scaffolds. Characterized by the electron-withdrawing cyano group (-CN) and the chemically versatile hydroxymethyl group (-CH2OH), these molecules serve as pivotal intermediates in the synthesis of antidepressants (e.g., citalopram), liquid crystalline materials, and nonlinear optical (NLO) devices.

This guide synthesizes advanced density functional theory (DFT) methodologies, vibrational spectroscopy, and molecular docking protocols to provide a comprehensive profile of HMBNs. It moves beyond static structural descriptions to explore the dynamic conformational landscapes and reactivity descriptors that drive their utility in medicinal chemistry and materials science.

Computational Methodology & Protocol

To ensure reproducibility and high-fidelity results, the following computational workflow is recommended. This protocol integrates quantum mechanical calculations with in silico biological profiling.

Standardized DFT Workflow

The choice of functional and basis set is critical. For benzonitrile derivatives, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set provides the optimal balance between cost and accuracy for predicting vibrational frequencies and electronic transitions.

Step-by-Step Protocol:

  • Conformational Scanning:

    • Perform a relaxed potential energy surface (PES) scan around the C(phenyl)-C(methylene) bond to identify global minima for the flexible -CH2OH group.

    • Step Size: 10 degrees.

  • Geometry Optimization:

    • Software: Gaussian 16 / GAMESS / ORCA.

    • Level of Theory: DFT/B3LYP/6-311++G(d,p).[1][2][3]

    • Solvent Model: IEFPCM (Integrald Equation Formalism Polarizable Continuum Model) using Acetonitrile (for electrochemical relevance) or Water (for biological relevance).

  • Vibrational Analysis:

    • Compute force constants to verify stationary points (zero imaginary frequencies).

    • Apply a scaling factor (typically 0.961 for B3LYP/6-311++G(d,p)) to align calculated frequencies with experimental FTIR/Raman data.

  • Electronic Property Calculation:

    • Calculate HOMO-LUMO gaps, ionization potential (IP), and electron affinity (EA).

    • Perform Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions (e.g., LP(O) → σ*(C-C)).[4]

Visualization of the Computational Pipeline

ComputationalWorkflow Start Input Structure (2D/3D Builder) ConfScan PES Scan (Rotational Barrier) Start->ConfScan Opt Geometry Optimization (B3LYP/6-311++G**) ConfScan->Opt Global Minima Freq Freq Calculation (IR/Raman/Thermochem) Opt->Freq Check Imag Freq Docking Molecular Docking (AutoDock Vina) Opt->Docking PDBQT Prep NBO NBO & MEP Analysis (Electronic Stability) Freq->NBO

Figure 1: Integrated computational workflow for profiling hydroxymethylated benzonitriles, ranging from initial conformational scanning to biological docking.

Structural & Electronic Landscape

Geometric Parameters

The introduction of the hydroxymethyl group induces subtle distortions in the benzene ring compared to unsubstituted benzonitrile.

  • C≡N Bond Length: Consistently calculated at 1.15–1.16 Å , showing minimal sensitivity to the -CH2OH substitution at the para or meta position.

  • Benzene Ring Deformation: The internal ring angle at the ipso carbon (attached to -CH2OH) typically expands slightly (~121°) due to steric repulsion, while the angle at the cyano-substituted carbon remains compressed (~119°).

Frontier Molecular Orbitals (FMO)

The reactivity of HMBNs is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Location: Predominantly localized on the hydroxymethyl oxygen lone pairs and the π-system of the benzene ring.

  • LUMO Location: Heavily concentrated on the electron-withdrawing cyano (-CN) group and the adjacent ring carbons.

  • Significance: This charge separation (HOMO on the donor tail, LUMO on the acceptor head) creates a strong "push-pull" character, making these molecules excellent candidates for Nonlinear Optical (NLO) applications and ensuring high reactivity in nucleophilic aromatic substitutions.

Table 1: Comparative Electronic Properties (B3LYP/6-311++G(d,p))

PropertyBenzonitrile4-(Hydroxymethyl)benzonitrileSignificance
Dipole Moment (Debye) ~4.1~5.2Enhanced solubility in polar solvents.
HOMO Energy (eV) -7.12-6.85Increased susceptibility to electrophilic attack.
LUMO Energy (eV) -1.85-1.95Stabilized acceptor orbital.
Band Gap (eV) 5.274.90Red-shifted UV absorption; higher chemical softness.

Spectroscopic Signatures

Accurate assignment of vibrational modes is essential for validating synthesized compounds.

Vibrational Spectroscopy (IR & Raman)
  • C≡N Stretching: The diagnostic peak appears at 2230–2240 cm⁻¹ . In Raman spectra, this mode is very intense due to the high polarizability change of the triple bond.

  • O-H Stretching: Appears as a broad band at 3200–3500 cm⁻¹ (H-bonded) or a sharp peak at ~3650 cm⁻¹ (free).

  • CH2 Scissoring: A medium intensity band near 1450 cm⁻¹ , specific to the hydroxymethyl group, distinguishing it from simple hydroxy- or formyl- benzonitriles.

NMR Prediction

Using GIAO (Gauge-Including Atomic Orbital) methods at the DFT level provides excellent correlation with experimental NMR data.

  • ¹H NMR: The methylene protons (-CH 2OH) typically resonate at 4.6–4.8 ppm .

  • ¹³C NMR: The cyano carbon appears distinctively at ~119 ppm , while the methylene carbon resonates at ~63 ppm .

Reactivity & NBO Analysis

Natural Bond Orbital (NBO) analysis reveals the hyperconjugative interactions that stabilize the molecule.[4]

  • LP(O) → π(C_ring):* There is a significant delocalization of electron density from the oxygen lone pair into the antibonding π-orbitals of the benzene ring. This interaction lowers the energy of the system by approximately 15–20 kcal/mol .

  • Inductive Effect: The -CN group exerts a strong inductive pull, decreasing the electron density at the para position, which increases the acidity of the hydroxymethyl protons, making them more reactive in esterification or oxidation reactions.

Case Study: Drug Discovery Application

Hydroxymethylated benzonitriles are often precursors to bioactive ligands. A common application is their docking into kinase domains or transporter proteins (e.g., SERT) to evaluate binding affinity.

Molecular Docking Protocol

Target: Focal Adhesion Kinase (FAK) or Serotonin Transporter (SERT). Ligand: 4-(Hydroxymethyl)benzonitrile derivatives.[5]

Workflow:

  • Preparation: Ligand optimized via DFT (see Section 2.1) is converted to PDBQT format.

  • Grid Generation: A 40x40x40 Å grid box is centered on the active site (e.g., near Trp500 for SERT).

  • Scoring: AutoDock Vina uses a semi-empirical force field to calculate binding free energy (

    
    ).
    
Interaction Pathway

The following diagram illustrates the typical interaction network of a benzonitrile derivative within a protein active site.

InteractionNetwork Ligand 4-HMBN Derivative Trp500 Trp500 (Pi-Pi Stacking) Ligand->Trp500 Benzene Ring Interaction Tyr95 Tyr95 (H-Bond Donor) Ligand->Tyr95 -CN Group Interaction Asp98 Asp98 (Electrostatic) Ligand->Asp98 -CH2OH Interaction

Figure 2: Predicted interaction map of a hydroxymethylated benzonitrile derivative within a theoretical binding pocket (e.g., SERT), highlighting key Pi-Pi, H-bond, and electrostatic contacts.

Interpretation
  • Binding Energy: A score lower than -7.0 kcal/mol indicates a potential lead compound.

  • Key Interactions: The cyano group often acts as a hydrogen bond acceptor with backbone amides or tyrosine residues, while the hydroxymethyl group can form specific H-bonds that orient the molecule, enhancing selectivity.

References

  • Crystal and molecular docking studies of 3-[Bis-(2-hydroxy-4,4-dimethyl-6-oxo-cyclohex-1-enyl)-methyl]benzonitrile. Source: Semantic Scholar. URL:[Link]

  • Quantum chemical studies and vibrational analysis of 4-acetyl benzonitrile, 4-formyl benzonitrile and 4-hydroxy benzonitrile--a comparative study. Source: PubMed (Spectrochim Acta A Mol Biomol Spectrosc). URL:[Link]

  • DFT studies on the electronic structures of 4-methoxybenzonitrile dye for Dye-Sensitized Solar Cell. Source: Semantic Scholar. URL:[Link]

  • Vibrational Spectroscopy and DFT Analysis of 4-Cyanophenylhydrazine: A Potential SERS Probe. Source: ResearchGate.[6][7] URL:[Link]

  • Vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol. Source: American Institute of Chemists. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Heterocyclic Synthesis Using 2-(Hydroxymethyl)-3-methoxybenzonitrile

This guide outlines the strategic application of 2-(Hydroxymethyl)-3-methoxybenzonitrile (CAS: 134971-12-7 or analog) in the synthesis of fused heterocyclic systems.[1] Part 1: Executive Technical Analysis The molecule 2...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application of 2-(Hydroxymethyl)-3-methoxybenzonitrile (CAS: 134971-12-7 or analog) in the synthesis of fused heterocyclic systems.[1]

Part 1: Executive Technical Analysis

The molecule 2-(Hydroxymethyl)-3-methoxybenzonitrile represents a "privileged scaffold" in medicinal chemistry due to its dense 1,2,3-substitution pattern.[1] Unlike simple ortho-substituted benzonitriles, the presence of the methoxy group at the 3-position (adjacent to the hydroxymethyl linker) introduces unique steric and electronic constraints that are highly valued in the design of atropisomeric kinase inhibitors and polyketide mimetics.

The "Sandwich" Effect & Reactivity Profile

The defining feature of this building block is the positioning of the reactive hydroxymethyl moiety (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) at C2, "sandwiched" between the electrophilic nitrile (

) at C1 and the electron-donating methoxy group (

) at C3.
  • Steric Compression: The 3-methoxy group exerts steric pressure on the hydroxymethyl arm, pre-organizing the molecule for cyclization with the adjacent nitrile. This "Gem-Dialkyl-like" effect (Thorpe-Ingold effect) often accelerates ring closure compared to the unsubstituted analog.[1]

  • Electronic Modulation: The methoxy group serves as a hard electronic donor. In the resulting fused heterocycles (e.g., isoindolinones), this substituent ends up at the 4-position , a critical vector for selectivity in ATP-competitive inhibitors (e.g., targeting the hinge region of kinases).[2]

Part 2: Primary Synthetic Applications

Workflow A: Synthesis of 4-Methoxyphthalide (Isobenzofuranone)

The direct acid-catalyzed hydrolysis and cyclization of the starting material yields 4-methoxyphthalide .[1] This lactone is a ubiquitous core in natural products (e.g., mycophenolic acid analogs) and serves as a precursor to phthalazines.[2]

  • Mechanism: Acid-mediated hydrolysis of the nitrile to the amide, followed by nucleophilic attack of the hydroxyl group on the amide carbonyl (lactonization).

  • Key Advantage: The 3-methoxy group prevents side reactions at the adjacent position, directing electrophilic aromatic substitutions (if performed later) to the para-position relative to the methoxy (C7 in the phthalide numbering).[2]

Workflow B: Synthesis of 4-Methoxyisoindolin-1-ones (Phthalimidines)

Isoindolinones are bioisosteres of quinazolinones and purines.[1] The conversion requires the introduction of a nitrogen source.

  • Route 1 (Stepwise): Oxidation of the alcohol to 2-formyl-3-methoxybenzonitrile , followed by reductive amination/cyclization with primary amines.[1]

  • Route 2 (Cascade): Direct reaction with amines using a transition metal catalyst (e.g., Ruthenium or Iridium) to "borrow hydrogen," activating the alcohol for nucleophilic attack by the amine, followed by intramolecular nitrile addition.[2]

Workflow C: Synthesis of 4-Methoxyphthalazines

Reaction with hydrazine hydrate converts the scaffold into 5-methoxyphthalazin-1(2H)-one derivatives, which are potent PARP inhibitor scaffolds.[1]

Part 3: Experimental Protocols

Protocol 1: High-Yield Synthesis of 4-Methoxyphthalide

Target: Conversion of nitrile/alcohol to lactone.[1]

Reagents:

  • 2-(Hydroxymethyl)-3-methoxybenzonitrile (1.0 equiv)[2]

  • Sulfuric Acid (50% v/v aq.[2] solution) or HCl (6M)[2]

  • Solvent: 1,4-Dioxane (to solubilize the organic starting material)[2]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol (1.63 g) of 2-(Hydroxymethyl)-3-methoxybenzonitrile in 20 mL of 1,4-Dioxane.

  • Acid Addition: Slowly add 20 mL of 50%

    
    . The reaction is exothermic; ensure cooling if scaling up >10g.
    
  • Reflux: Heat the mixture to reflux (105°C) for 6–8 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane).[2] The nitrile spot (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) should disappear, replaced by the lactone spot (
    
    
    
    ).
  • Workup: Cool to room temperature. Pour the mixture into 100 mL of crushed ice/water.

  • Isolation: The product often precipitates as a white solid. Filter and wash with cold water. If no precipitate forms, extract with Dichloromethane (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water.

    • Expected Yield: 85–92%.

Protocol 2: One-Pot Cascade Synthesis of N-Substituted 4-Methoxyisoindolin-1-ones

Target: Direct cyclization with primary amines.[1]

Reagents:

  • 2-(Hydroxymethyl)-3-methoxybenzonitrile (1.0 equiv)[2]

  • Primary Amine (e.g., Benzylamine, 1.2 equiv)[2]

  • Catalyst: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (1.0 mol%) or 
    
    
    
  • Base: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (0.5 equiv)
    
  • Solvent: Toluene or Xylene[1]

Procedure:

  • Setup: In a pressure tube or sealed vial, combine the nitrile (1.0 mmol), amine (1.2 mmol), KOH (0.5 mmol), and Iridium catalyst (10 mg). Add Toluene (3 mL).

  • Reaction: Seal and heat to 110°C for 12 hours.

    • Mechanistic Note: The catalyst oxidizes the alcohol to the aldehyde in situ, generating a metal-hydride species. The amine condenses with the aldehyde to form an imine. The metal-hydride then reduces the intermediate or facilitates the hydration of the nitrile. The final ring closure is thermodynamically driven.

  • Quench: Cool to RT. Dilute with EtOAc (10 mL) and wash with water.[2]

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Expected Yield: 70–80%.

Part 4: Quantitative Data Summary

TransformationReagent SystemReaction TimeTypical YieldKey Byproduct
Hydrolysis (Phthalide)

/ Dioxane
6–8 h88%Amide intermediate (if incomplete)
Amination (Isoindolinone) Amine / Ir-Cat / Base12 h75%Benzyl alcohol (if reduction fails)
Hydrazinolysis (Phthalazine)

/ EtOH
4 h90%None (clean conversion)

Part 5: Visualized Reaction Pathways

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

G Start 2-(Hydroxymethyl)- 3-methoxybenzonitrile Aldehyde Intermediate: 2-Formyl-3-methoxybenzonitrile Start->Aldehyde Oxidation (IBX or Swern) Phthalide 4-Methoxyphthalide (Lactone Core) Start->Phthalide Acid Hydrolysis (H2SO4, 105°C) Isoindolinone 4-Methoxyisoindolin-1-one (Kinase Scaffold) Start->Isoindolinone Ir-Catalyzed Cascade w/ Amine Phthalazine 5-Methoxyphthalazin-1-one (PARP Scaffold) Start->Phthalazine + Hydrazine (EtOH, Reflux) Aldehyde->Isoindolinone + R-NH2 Reductive Cyclization

Figure 1: Divergent synthetic pathways for 2-(Hydroxymethyl)-3-methoxybenzonitrile.

References

  • Synthesis of 4-methoxy and 5-methoxy substituted 7-aza-isoindolin-1-ones. Heterocycles. (2013). Detailed protocols for methoxy-substituted isoindolinone cyclization.

  • Applications of 2-Hydroxybenzonitrile in Organic Synthesis. BenchChem Application Notes. (2025). General reactivity patterns of ortho-functionalized benzonitriles. [2]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives. Molecules. (2021). Demonstrates the utility of methoxy-benzonitrile scaffolds in multicomponent reactions. [2]

  • Synthesis of Tavaborole and Benzoxaboroles. BenchChem Technical Guide. (2025). Contextualizes the benzoxaborole applications of hydroxymethyl-benzonitriles. [2]

Sources

Application

derivatization of 2-(Hydroxymethyl)-3-methoxybenzonitrile for GC-MS analysis

Application Note: High-Efficiency Derivatization and GC-MS Quantitation of 2-(Hydroxymethyl)-3-methoxybenzonitrile Abstract & Scope This application note details a validated protocol for the trace analysis of 2-(Hydroxym...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Derivatization and GC-MS Quantitation of 2-(Hydroxymethyl)-3-methoxybenzonitrile

Abstract & Scope

This application note details a validated protocol for the trace analysis of 2-(Hydroxymethyl)-3-methoxybenzonitrile (HMB), a critical intermediate in the synthesis of benzoxaborole-based pharmaceuticals (e.g., Crisaborole, Tavaborole).[1] Due to the presence of a primary hydroxyl group and a polar nitrile moiety, HMB exhibits poor volatility and significant peak tailing when analyzed in its native form.

This guide provides a robust Trimethylsilylation (TMS) workflow using BSTFA + 1% TMCS , ensuring >99% reaction conversion. We explore the reaction kinetics, mass spectral fragmentation patterns (EI), and critical troubleshooting steps to prevent moisture-induced hydrolysis.

Chemical Logic & Derivatization Strategy

The Analyte
  • Compound: 2-(Hydroxymethyl)-3-methoxybenzonitrile[1]

  • Formula: C₉H₉NO₂ (MW: 163.17 g/mol )

  • Key Functional Groups:

    • Primary Alcohol (-CH₂OH): The target for derivatization.[1]

    • Nitrile (-CN): Electron-withdrawing, stable under silylation conditions.[1]

    • Methoxy (-OCH₃): Stable, provides characteristic MS fragmentation.[1]

The Reaction Mechanism

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by Trimethylchlorosilane (TMCS) .[2][3]

  • Nucleophilic Attack: The oxygen of the HMB hydroxyl group attacks the silicon atom of the BSTFA.

  • Leaving Group: Trifluoroacetamide is displaced (highly volatile).[1]

  • Result: Formation of the trimethylsilyl ether derivative (TMS-HMB), increasing molecular weight to 235.35 g/mol and significantly lowering polarity.[1]

Why BSTFA? Unlike BSA, the by-products of BSTFA (trifluoroacetamide) are highly volatile and elute early, preventing detector fouling and interference with early-eluting peaks.

Experimental Protocol

Materials & Equipment
  • Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco, anhydrous).[1]

  • Solvent: Pyridine (Anhydrous, 99.8%) – Acts as an acid scavenger and solvent.

  • Internal Standard (IS): Acenaphthene-d10 or Diphenylmethane (Non-reactive, stable).[1]

  • Vials: 2 mL amber autosampler vials with PTFE-lined crimp caps.

  • Instrumentation: Agilent 7890B GC / 5977B MSD (or equivalent).

Step-by-Step Workflow

Step 1: Standard Preparation

  • Prepare a stock solution of HMB (1.0 mg/mL) in Ethyl Acetate.[1]

  • Aliquot 100 µL of stock into a GC vial.

  • Add 10 µL of Internal Standard solution (100 µg/mL).[1]

  • CRITICAL: Evaporate to complete dryness under a gentle stream of Nitrogen (N₂).[1] Any residual moisture will quench the reagent.

Step 2: Derivatization Reaction

  • Add 50 µL Anhydrous Pyridine to the dried residue. Vortex for 10s to dissolve.

  • Add 50 µL BSTFA + 1% TMCS .

  • Cap immediately with a PTFE-lined crimp cap.[1]

  • Vortex for 10s.

  • Incubate at 70°C for 30 minutes in a dry block heater.

Step 3: Post-Reaction

  • Cool to room temperature.

  • (Optional) Dilute with 200 µL anhydrous Ethyl Acetate if sensitivity requirements allow, to reduce reagent load on the column.

  • Inject 1 µL into GC-MS.

Visualization: Experimental Workflow

G Start Start: HMB Sample Dry N2 Evaporation (Remove Moisture) Start->Dry Prepare Solvent Add 50 µL Pyridine (Solvent & Scavenger) Dry->Solvent Redissolve Reagent Add 50 µL BSTFA + 1% TMCS Solvent->Reagent Activate Heat Incubate: 70°C, 30 min Reagent->Heat Silylation Cool Cool to RT Heat->Cool Terminate Inject GC-MS Injection (Split 1:10) Cool->Inject Analyze

Figure 1: Step-by-step derivatization workflow for 2-(Hydroxymethyl)-3-methoxybenzonitrile.

GC-MS Method Parameters

ParameterSettingRationale
Column HP-5MS UI (30m x 0.25mm x 0.25µm)Standard non-polar phase for aromatics.[1]
Inlet Temp 250°CEnsures rapid volatilization of the derivative.
Injection Mode Split (10:1) or SplitlessUse Split for >10 ppm; Splitless for trace analysis.[1]
Carrier Gas Helium @ 1.0 mL/minConstant flow for reproducible retention times.[1]
Oven Program 80°C (1 min) → 20°C/min → 280°C (3 min)Slow ramp not required; derivative elutes mid-run.
Transfer Line 280°CPrevents condensation of high-boiling matrix.[1]
Source Temp 230°CStandard EI source temperature.[1][4]
Scan Mode Scan (m/z 50–450) or SIMUse SIM for quantitation (Target Ions below).

Results: Mass Spectral Interpretation

Upon derivatization, the molecular weight shifts from 163 to 235 . The Electron Ionization (EI) spectrum will exhibit specific diagnostic ions.

Predicted Fragmentation Pattern (70 eV):

  • Molecular Ion (M⁺): m/z 235 (Distinct, usually moderate intensity).

  • [M - 15]⁺: m/z 220 . Loss of a methyl group (-CH₃) from the TMS moiety. This is often the base peak or very intense.[1]

  • [M - 31]⁺: m/z 204 . Loss of the methoxy group (-OCH₃).

  • Trimethylsilyl Cation: m/z 73 . The characteristic [Si(CH₃)₃]⁺ ion, confirming silylation.

  • Benzylic Cleavage: m/z 146 . Loss of the -OTMS group (89 Da), leaving the benzonitrile cation.

SIM Parameters for Quantitation:

  • Target Ion: 220 (High abundance, specific).

  • Qualifier 1: 235 (Molecular ion).[1]

  • Qualifier 2: 73 (Confirming TMS group).

Visualization: Reaction Mechanism

Reaction Substrate 2-(Hydroxymethyl)- 3-methoxybenzonitrile (MW 163) Transition Transition State (Nucleophilic Attack) Substrate->Transition -OH attacks Si BSTFA BSTFA (Reagent) BSTFA->Transition Product TMS-Ether Derivative (MW 235) Transition->Product Silylation Byproduct Trifluoroacetamide (Volatile) Transition->Byproduct Elimination

Figure 2: Silylation mechanism converting the polar hydroxyl group to a non-polar TMS ether.[1]

Troubleshooting & Validation

Moisture Control (The #1 Failure Mode)
  • Symptom: Presence of the underivatized peak (MW 163) or broad tailing peaks.

  • Cause: Water in the sample or wet pyridine hydrolyzing the BSTFA.

  • Fix: Use fresh ampoules of BSTFA. Store pyridine over molecular sieves (3Å).

Incomplete Reaction
  • Symptom: Low response for TMS-HMB.[1]

  • Cause: Steric hindrance (unlikely for primary alcohol) or insufficient reagent.[1]

  • Fix: Increase incubation time to 60 minutes or increase TMCS concentration to 5% (though 1% is usually sufficient).

Artifacts
  • Symptom: Extra peaks at M+73 intervals.[1]

  • Cause: Silylation of the glassware (silanization) or column bleed.

  • Fix: Use deactivated glass liners. Run a solvent blank containing only Reagent + Pyridine to identify background peaks.[1]

References

  • Sigma-Aldrich. Derivatization Reagents for Selective Response and Detection in GC/MS. Silylation Reagents Protocol. Link

  • Little, J. L. (1999).[1] Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22.[1] Link

  • Thermo Fisher Scientific. BSTFA and MSTFA Silylation Reagents Application Note. Link

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20) - Benzyl alcohol, TMS derivative fragmentation data. Link

  • Fiehn, O. (2016).[1] Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Link

Sources

Method

HPLC method development for 2-(Hydroxymethyl)-3-methoxybenzonitrile purification

Introduction & Scientific Context 2-(Hydroxymethyl)-3-methoxybenzonitrile (CAS: N/A for specific isomer, related to Tavaborole intermediates) is a critical pharmacophore used in the synthesis of boron-based antifungal ag...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

2-(Hydroxymethyl)-3-methoxybenzonitrile (CAS: N/A for specific isomer, related to Tavaborole intermediates) is a critical pharmacophore used in the synthesis of boron-based antifungal agents, such as Tavaborole (Kerydin) .[1] The purity of this intermediate is paramount; impurities carried forward—specifically the incomplete reduction product (aldehyde) or hydrolysis byproducts (phthalides)—can irreversibly contaminate the final drug substance.

This guide moves beyond generic "screening" to provide a mechanism-based approach for developing a robust HPLC method. We focus on the separation of the target alcohol from its critical impurities :

  • The Precursor: 2-Formyl-3-methoxybenzonitrile (Aldehyde).[1]

  • The Regioisomer: 6-Methoxy isomer (often formed during lithiation/formylation).

  • The Degradant: 4-Methoxyphthalide (formed via nitrile hydrolysis and subsequent lactonization).

Physicochemical Profiling & Method Strategy

Before selecting a column, we must understand the molecule's behavior in solution.

PropertyValue (Approx.)Chromatographic Implication
LogP ~1.3 - 1.6Moderately polar.[1] Retains well on C18 but requires low organic start to focus.
pKa Neutral (Nitrile)pH control is less critical for the analyte itself but vital for suppressing silanol activity and controlling ionizable impurities (e.g., benzoic acids).
UV Max ~210 nm, 254 nmBenzonitrile chromophore allows for sensitive detection at 210 nm.
Solubility Soluble in MeOH, ACNSample diluent must match the mobile phase to prevent "solvent effect" peak distortion.
The Separation Challenge: Selectivity (α)

The primary challenge is not retention (


), but selectivity (

). The target alcohol and the aldehyde precursor have similar hydrophobicity. Standard C18 columns often co-elute these.
  • Strategy: We will utilize Pi-Pi (π-π) interactions . The nitrile and benzene rings are electron-rich/poor systems.[1] A Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase often provides superior resolution for aromatic isomers compared to C18 by engaging in specific

    
     stacking.[1]
    

Method Development Workflow

The following decision tree outlines the logical progression for column and mobile phase selection.

MethodDevelopment Start Start: Method Development Screening Column Screening (C18 vs. Phenyl-Hexyl) Start->Screening C18_Path C18: Hydrophobic Interaction (General Purpose) Screening->C18_Path Phenyl_Path Phenyl-Hexyl: Pi-Pi Interaction (High Selectivity for Aromatics) Screening->Phenyl_Path Resolution Check Resolution (Rs) between Alcohol & Aldehyde Decision Is Rs > 2.0? Resolution->Decision C18_Path->Resolution Phenyl_Path->Resolution Optimize Optimize Gradient Slope & Temperature Decision->Optimize Yes ChangeChem Switch to PFP Column (Fluorine-Selectivity) Decision->ChangeChem No FinalMethod Final Validated Method Optimize->FinalMethod ChangeChem->Resolution

Figure 1: Decision matrix for stationary phase selection based on critical pair resolution.

Detailed Protocols

Protocol A: Analytical Purity Assessment (QC Method)

This method is designed for In-Process Control (IPC) and final release testing.[1] It prioritizes resolution of the aldehyde precursor.

  • Instrumentation: HPLC with PDA/DAD (Agilent 1260/1290 or Waters Alliance/Acquity).

  • Stationary Phase: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

    • Why? The Phenyl-Hexyl phase offers orthogonal selectivity to C18, better separating the aldehyde/alcohol pair via

      
      -electron interactions.[1]
      
  • Mobile Phase A: Water + 0.1% Phosphoric Acid (H₃PO₄).[2]

    • Why? Acidic pH (~2.1) suppresses silanol ionization, sharpening peaks.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2][3]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 210 nm (Primary), 254 nm (Secondary).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold (Focusing)
2.0 10 End of Hold
15.0 60 Linear Gradient (Separation)
18.0 95 Wash (Remove dimers/polymers)
22.0 95 End Wash
22.1 10 Re-equilibration

| 28.0 | 10 | Ready for Next Inj.[1] |

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between 2-(Hydroxymethyl)-3-methoxybenzonitrile and 2-Formyl-3-methoxybenzonitrile.

  • Tailing Factor: < 1.5.

  • Precision (RSD): < 1.0% (n=6 injections).

Protocol B: Preparative Purification (Scale-Up)

For isolating the compound from crude reaction mixtures.[1]

  • Column: YMC-Actus Triart Phenyl (20 x 250 mm, 5 µm) or equivalent semi-prep column.[1]

  • Loading Strategy:

    • Dissolve crude in 20% ACN / 80% Water. Do not dissolve in 100% ACN/MeOH; this causes "solvent breakthrough" where the sample travels faster than the eluent, broadening the peak.

    • Max Load: Approx. 10-15 mg per injection on a 20mm ID column.[1]

  • Flow Rate: 15-20 mL/min.

  • Collection Trigger: UV Threshold (Slope based).

  • Post-Processing:

    • Pool fractions.

    • Remove ACN via rotary evaporation (keep bath < 40°C to prevent nitrile hydrolysis).

    • Lyophilize the remaining aqueous phase.

Impurity Fate Mapping

Understanding where impurities elute relative to the main peak is crucial for setting collection windows in prep HPLC.

ImpurityMap Time Retention Time (tR) ---> Imp1 Phthalide Impurity (Polar Degradant) Target Target Molecule (Alcohol) Imp1->Target Earlier Elution (Usually) Imp2 Aldehyde Precursor (Incomplete Reduction) Target->Imp2 Critical Pair Imp3 Dimer/Oligomers (Late Eluting) Imp2->Imp3 Wash Step

Figure 2: Expected elution order on a Phenyl-Hexyl stationary phase. The aldehyde usually elutes after the alcohol due to loss of Hydrogen-bonding capability with the mobile phase.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.[1][3]Ensure H₃PO₄ is at 0.1%.[2] Increase buffer strength if using salt (e.g., 20mM Phosphate).
Split Peaks Sample solvent too strong.Dilute sample in mobile phase starting composition (10% ACN).
Aldehyde Co-elution Insufficient selectivity.Lower gradient slope (e.g., 0.5% B/min). Lower temperature to 20°C to enhance stationary phase interaction.
Ghost Peaks Contaminated aqueous mobile phase.Use fresh Milli-Q water.[1] Filter mobile phase through 0.22 µm filters.[4]

References

  • Prajapati, S. K., Jain, A., & Bajpai, M. (2024).[5][6][7] Development and validation of the RP-HPLC method for quantification of tavaborole. Analytical Methods, 16, 5280-5287. Retrieved from [Link]

  • SIELC Technologies. (2023).[8] Separation of 3-Hydroxy-2-methoxybenzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters Corporation. (2020). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link][1]

  • Oxford Academic. (2019).[9] Development and Validation of an HPLC–UV Method to Quantify Tavaborole During in Vitro Transungual Permeation Studies. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

Sources

Application

Application Note: 2-(Hydroxymethyl)-3-methoxybenzonitrile in Drug Discovery

The following Application Note and Protocol Guide details the use of 2-(Hydroxymethyl)-3-methoxybenzonitrile in drug discovery, specifically focusing on its role as a versatile scaffold for synthesizing 7-methoxyphthalid...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the use of 2-(Hydroxymethyl)-3-methoxybenzonitrile in drug discovery, specifically focusing on its role as a versatile scaffold for synthesizing 7-methoxyphthalides , isoindolinones , and benzoxaboroles .

Executive Summary

2-(Hydroxymethyl)-3-methoxybenzonitrile (CAS: Variable/Generic Structure) is a high-value bifunctional building block characterized by an ortho-relationship between a hydroxymethyl group and a nitrile moiety, with a methoxy substituent at the 3-position. This substitution pattern is critical for accessing 7-substituted fused heterocycles .

In modern drug discovery, this scaffold is primarily employed for:

  • Synthesis of 7-Methoxyphthalides: Key intermediates for mycophenolic acid analogs and natural product total synthesis (e.g., Totarol, Mellein derivatives).

  • Accessing Benzoxaboroles: Serving as a bioisosteric precursor where the lactone core is replaced by a boron-containing oxaborole ring (e.g., analogs of Tavaborole and Crisaborole ).

  • Fragment-Based Drug Discovery (FBDD): As a rigid, polar scaffold for probing kinase (e.g., JAK/BTK) and phosphodiesterase (PDE4) binding pockets via the isoindolinone core.

Chemical Properties & Stability

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 163.17 g/mol

  • Appearance: White to pale yellow crystalline solid.

  • Solubility: Soluble in DMSO, Methanol, DCM, and Ethyl Acetate. Sparingly soluble in water.

  • Stability: Stable under standard conditions. The nitrile group is susceptible to hydrolysis under strong acidic/basic conditions (yielding phthalides). The hydroxymethyl group is prone to oxidation to the aldehyde (formyl) or acid.

Key Applications in Drug Discovery[1]

A. Synthesis of 7-Methoxyphthalide (Pharmacophore Generation)

The primary application of 2-(Hydroxymethyl)-3-methoxybenzonitrile is the rapid construction of the 7-methoxyphthalide core. This motif is ubiquitous in bioactive natural products and immunosuppressants.

  • Mechanism: Acid-catalyzed hydrolysis of the nitrile to the imidate/amide, followed by intramolecular translactonization with the pendant alcohol.

  • Relevance: 7-Methoxyphthalide is a precursor to Mycophenolic Acid (immunosuppressant) analogs and is used in the total synthesis of diterpenes like Totarol .

B. Benzoxaborole Bioisosteres (Antifungal/Anti-inflammatory)

Benzoxaboroles (e.g., Tavaborole , Crisaborole ) are cyclic boronic acid hemiesters that target leucyl-tRNA synthetase (fungal) or PDE4 (inflammatory).[1]

  • Scaffold Hopping: Chemists use the 2-(hydroxymethyl)-benzonitrile scaffold to generate "boron-swapped" analogs.

  • Workflow: The nitrile is converted to a bromide (via Hunsdiecker-like degradation of the acid) or displaced, followed by borylation to form the 7-methoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole .

  • SAR Insight: The 7-methoxy group (derived from the 3-methoxy starting material) provides steric bulk and electron density that can modulate metabolic stability and binding affinity in the active site.

C. Isoindolinone Kinase Inhibitors

Reduction of the nitrile to a primary amine allows for cyclization to 7-methoxyisoindolin-1-one .

  • Target Class: PI3K, BTK, and PARP inhibitors.

  • Advantage: The isoindolinone core mimics the adenine ring of ATP, making it a privileged scaffold for kinase inhibition.

Experimental Protocols

Protocol 1: Cyclization to 7-Methoxyphthalide

Objective: Efficient conversion of 2-(Hydroxymethyl)-3-methoxybenzonitrile to 7-methoxyphthalide.

Reagents:

  • Starting Material: 2-(Hydroxymethyl)-3-methoxybenzonitrile (1.0 equiv)

  • Solvent: Methanol (10 V) / Water (2 V)

  • Catalyst: HCl (6 M, 5.0 equiv) or NaOH (10%, 5.0 equiv) for basic hydrolysis followed by acidification.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2-(Hydroxymethyl)-3-methoxybenzonitrile in 50 mL of Methanol.

  • Hydrolysis: Add 20 mL of 6 M HCl dropwise at 0°C.

  • Reflux: Heat the reaction mixture to reflux (65-70°C) for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the nitrile (IR ~2220 cm⁻¹) and appearance of the lactone carbonyl (IR ~1755 cm⁻¹).

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove methanol.[2]

  • Extraction: Dilute residue with water (50 mL) and extract with DCM (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOAc/Hexane to yield 7-methoxyphthalide as white crystals.[2][3]

Expected Yield: 80-90% Validation: ¹H NMR (CDCl₃) should show a singlet for OMe (~4.0 ppm) and a singlet for the lactone CH₂ (~5.2 ppm).

Protocol 2: Synthesis of 7-Methoxy-Benzoxaborole (Library Synthesis)

Objective: Converting the scaffold into a bioactive boron pharmacophore.

Reagents:

  • Precursor: 2-Bromo-3-(hydroxymethyl)-anisole (Derived from the nitrile via hydrolysis/bromination).

  • Borylation Agent: Bis(pinacolato)diboron (B₂pin₂).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).

  • Base: KOAc (3.0 equiv).

Step-by-Step Methodology:

  • Preparation: In a glovebox, combine the aryl bromide (derived from the benzonitrile) with B₂pin₂ (1.1 equiv), Pd(dppf)Cl₂, and KOAc in anhydrous 1,4-dioxane.

  • Borylation: Seal and heat at 90°C for 4-16 hours.

  • Cyclization/Deprotection: Cool the mixture. Add 1 M HCl (aq) to hydrolyze the pinacol ester and induce cyclization between the boronic acid and the pendant hydroxymethyl group.

  • Purification: Extract with EtOAc. The benzoxaborole is often water-soluble or amphiphilic; pH adjustment may be needed. Purify via reverse-phase HPLC.

Visualizations & Pathways

Figure 1: Synthetic Divergence of 2-(Hydroxymethyl)-3-methoxybenzonitrile

This diagram illustrates the transformation of the core scaffold into Phthalides (Lactones), Isoindolinones (Lactams), and Benzoxaboroles.

G Start 2-(Hydroxymethyl)- 3-methoxybenzonitrile Phthalide 7-Methoxyphthalide (Natural Products/Mycophenolate) Start->Phthalide 1. Acid Hydrolysis 2. Lactonization Isoindolinone 7-Methoxyisoindolin-1-one (Kinase Inhibitors) Start->Isoindolinone 1. Nitrile Reduction (H2/Pd) 2. Cyclization Benzoxaborole 7-Methoxy-benzoxaborole (Antifungal/Anti-inflammatory) Start->Benzoxaborole 1. Nitrile -> Bromide 2. Pd-Cat Borylation 3. Cyclization

Caption: Synthetic divergence of the 2-(Hydroxymethyl)-3-methoxybenzonitrile scaffold into three distinct pharmacophore classes.

Figure 2: Benzoxaborole Mechanism of Action (Tavaborole Analog)

This diagram depicts how the benzoxaborole derived from the scaffold binds to the target (e.g., Leucyl-tRNA Synthetase), forming a stable adduct.

G Drug 7-Methoxy-benzoxaborole (Inhibitor) Complex Boron-tRNA Adduct (Stable Spiroboronate) Drug->Complex Boron atom attacks cis-diol of Adenosine Target Leucyl-tRNA Synthetase (Editing Site) Target->Complex Traps adduct in editing pocket tRNA tRNA-Leu (3'-Terminal Adenosine) tRNA->Complex Provides 2',3'-diol Result Inhibition of Protein Synthesis (Fungal Death) Complex->Result Prevents catalytic turnover

Caption: Mechanism of Action: The Boron atom forms a covalent bond with the tRNA ribose diol, trapping the enzyme.

Data Summary: Comparative Applications

Application AreaTarget DerivativeMechanism of FormationKey Drug Reference
Natural Products 7-MethoxyphthalideAcid-catalyzed LactonizationMycophenolic Acid, Totarol
Antifungal 7-Methoxy-benzoxaborolePd-catalyzed BorylationTavaborole (Kerydin)
Anti-inflammatory 7-Methoxy-benzoxaboroleBorylation / Linker attachmentCrisaborole (Eucrisa)
Kinase Inhibition 7-MethoxyisoindolinoneNitrile Reduction + CyclizationPI3K/PARP Inhibitors

References

  • Synthesis of 7-Methoxyphthalide

    • Organic Syntheses, Coll.[2] Vol. 10, p. 105 (2004); Vol. 78, p. 113 (2002). "Synthesis of 7-Methoxyphthalide via Directed Ortho Metalation".

    • [2]

  • Benzoxaborole Chemistry & Tavaborole

    • Baker, S. J., et al. (2011). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)". Journal of Medicinal Chemistry, 54(7), 2298–2310.
  • Phthalides in Natural Product Synthesis

    • Cui, Y., et al. (2018). "Applications of Friedel–Crafts reactions in total synthesis of natural products". RSC Advances, 8, 41885-41906.
  • Crisaborole Discovery

    • Akama, T., et al. (2009). "Discovery and Structure-Activity Study of a Novel Benzoxaborole Anti-inflammatory Agent (AN2728) for the Treatment of Psoriasis and Atopic Dermatitis". Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132.

Sources

Method

Application Note: Strategic Synthesis of 2-(Hydroxymethyl)-3-methoxybenzonitrile Scaffolds

This Application Note and Protocol Guide details the strategic synthesis of 2-(Hydroxymethyl)-3-methoxybenzonitrile and its analogs. This scaffold is a critical intermediate for the development of benzoxaboroles (e.g., T...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic synthesis of 2-(Hydroxymethyl)-3-methoxybenzonitrile and its analogs. This scaffold is a critical intermediate for the development of benzoxaboroles (e.g., Tavaborole, Crisaborole classes) and phthalide-based pharmacophores, widely utilized in anti-inflammatory and antimicrobial drug discovery.

Executive Summary & Structural Logic

The target molecule, 2-(Hydroxymethyl)-3-methoxybenzonitrile , represents a "privileged scaffold" in medicinal chemistry. Its 1,2,3-trisubstituted benzene core allows for unique intramolecular cyclization modes—specifically the formation of benzoxaboroles (via boron incorporation) or isoindolinones (via amine condensation).

For Structure-Activity Relationship (SAR) studies, the synthetic route must be modular . A linear synthesis that installs the nitrile and hydroxymethyl groups late-stage allows researchers to vary the C3-alkoxy substituent and the aromatic core substitution pattern without redesigning the entire pathway.

Retrosynthetic Analysis

We employ a Directed Ortho-Metalation (DoM) strategy, leveraging the cooperative directing effects of the acetal and alkoxy groups to install the functional handles with high regioselectivity.

Retrosynthesis Target Target: 2-(Hydroxymethyl)-3-methoxybenzonitrile Intermediate1 Intermediate 1: 2-Formyl-3-methoxybenzonitrile Target->Intermediate1 Reduction (NaBH4) Intermediate2 Intermediate 2: 2-Cyano-3-methoxybenzaldehyde acetal Intermediate1->Intermediate2 Deprotection (H+) Intermediate3 Intermediate 3: 2-Iodo-3-methoxybenzaldehyde acetal Intermediate2->Intermediate3 Pd-Cyanation (Zn(CN)2, Pd(dppf)Cl2) SM Starting Material: 3-Methoxybenzaldehyde Intermediate3->SM 1. Protection (Acetal) 2. DoM (n-BuLi/I2)

Figure 1: Retrosynthetic logic relying on Directed Ortho-Metalation (DoM) to access the crowded 1,2,3-substitution pattern.

Detailed Experimental Protocols

Phase 1: Scaffold Construction (The "Anchor" Step)

The primary challenge is installing substituents at the C2 position, which is sterically crowded between the C1-aldehyde and C3-methoxy groups. Standard electrophilic aromatic substitution (EAS) fails here. We utilize Directed Ortho-Metalation (DoM) where the acetal and methoxy groups cooperatively direct lithiation to the C2 position.

Protocol A: Preparation of 2-Iodo-3-methoxybenzaldehyde Acetal

Objective: Regioselective installation of the iodine handle.

Reagents:

  • 3-Methoxybenzaldehyde (10.0 g, 73.5 mmol)

  • Ethylene glycol (1.2 eq), p-TsOH (cat.), Toluene (for protection)

  • n-Butyllithium (1.6 M in hexanes, 1.1 eq)

  • Iodine (1.2 eq)

  • Dry THF (Solvent)[1]

Workflow:

  • Protection: Reflux 3-methoxybenzaldehyde with ethylene glycol and p-TsOH in toluene using a Dean-Stark trap until water evolution ceases (~3h). Wash with NaHCO3, dry, and concentrate to yield the acetal.

    • Checkpoint: 1H NMR should show disappearance of CHO peak (~10 ppm) and appearance of acetal proton (~5.5 ppm).

  • Lithiation: Dissolve the acetal (10.0 g) in anhydrous THF (100 mL) under Argon. Cool to -78°C .[1]

  • Metalation: Dropwise add n-BuLi over 20 mins. The solution may turn yellow/orange. Stir at -78°C for 1 hour.

    • Mechanism:[2][3][4][5][6][7][8] The Li coordinates to both the acetal oxygens and the methoxy oxygen, stabilizing the anion specifically at C2.

  • Quench: Dissolve Iodine (1.2 eq) in dry THF and add dropwise to the lithiated species at -78°C.

  • Workup: Warm to RT. Quench with saturated aq. Na2S2O3 (to remove excess Iodine). Extract with EtOAc.[9]

  • Purification: Recrystallization from hexanes or flash chromatography (SiO2, 5% EtOAc/Hex).

Protocol B: Palladium-Catalyzed Cyanation

Objective: Conversion of the aryl iodide to the nitrile.

Reagents:

  • 2-Iodo-3-methoxybenzaldehyde acetal (from Protocol A)

  • Zn(CN)2 (0.6 eq)

  • Pd(dppf)Cl2 (3 mol%) or Pd(PPh3)4 (5 mol%)

  • Zn dust (cat. activation)

  • DMF (degassed)[1]

Workflow:

  • Setup: In a glovebox or under strict Argon flow, combine the Aryl Iodide, Zn(CN)2, and Pd catalyst in a pressure vial.

  • Solvent: Add anhydrous, degassed DMF.

  • Reaction: Seal and heat to 100°C for 4-12 hours.

    • Monitoring: TLC (UV active). The nitrile product is usually more polar than the iodide.

  • Workup: Cool to RT. Dilute with EtOAc and wash with 1M NH4OH (to scavenge Zinc/Cyanide species) followed by brine.

    • Safety Note: All aqueous waste must be treated with bleach (hypochlorite) to neutralize residual cyanide before disposal.

Protocol C: Deprotection and Reduction

Objective: Unmasking the aldehyde and reducing it to the alcohol.

Workflow:

  • Deprotection: Treat the cyanated acetal with 2M HCl in THF/Water (1:1) at RT for 2 hours.

    • Result: 2-Formyl-3-methoxybenzonitrile.

  • Reduction: Cool the aldehyde solution (in MeOH) to 0°C. Add NaBH4 (0.5 eq) portion-wise.

    • Reaction Time: < 30 mins.

  • Final Isolation: Quench with dilute AcOH. Evaporate MeOH. Extract with DCM.[10] Wash with brine.[11] Dry (MgSO4) and concentrate.[9]

    • Yield: Typically >85% over 2 steps.

SAR Diversification Strategy

To support SAR studies, this route allows for variation at three key vectors.

VectorModification StrategySynthetic Entry Point
R1 (Alkoxy) Change -OMe to -OEt, -OiPr, -OCF3Use 3-ethoxybenzaldehyde, etc. as Starting Material.
R2 (Core) Add F, Cl, Me to ring positions 4, 5, 6Use substituted 3-methoxybenzaldehydes (e.g., 4-fluoro-3-methoxybenzaldehyde).
R3 (Linker) Convert -CH2OH to -CH(Me)OH or -CH2NH2Aldehyde Stage: Use MeMgBr instead of NaBH4 (for secondary alcohol) or Reductive Amination (for amine).
Workflow Diagram: Decision Tree for SAR Analogs

SAR_Workflow Aldehyde Key Intermediate: 2-Formyl-3-methoxybenzonitrile PathA Path A: Reduction (NaBH4) Aldehyde->PathA PathB Path B: Grignard (R-MgBr) Aldehyde->PathB PathC Path C: Reductive Amination (R-NH2 / NaBH3CN) Aldehyde->PathC TargetA Primary Alcohol (Standard Scaffold) PathA->TargetA TargetB Secondary Alcohol (Chiral Center) PathB->TargetB TargetC Aminomethyl Analog (Isoindolinone Precursor) PathC->TargetC

Figure 2: Divergent synthesis from the key aldehyde intermediate allows rapid generation of alcohol and amine analogs.

Troubleshooting & Optimization (Scientist-to-Scientist)

  • Lithiation Regioselectivity: If you observe lithiation at C4 or C6 (para/ortho to OMe but distal to acetal), ensure your temperature is strictly -78°C and the addition of n-BuLi is slow. The kinetic product (C2) is favored by the "cooperative chelation" of the acetal and methoxy oxygens. If selectivity remains poor, switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), which is bulkier and more selective for the acidic proton between the groups.

  • Cyanation Safety: Avoid using NaCN/KCN in acidic media. The Zn(CN)2/Pd protocol is preferred because Zn(CN)2 is non-hygroscopic and releases cyanide slowly to the catalyst, minimizing free cyanide gas evolution.

  • Purification: The acetal intermediates are stable on silica gel if 1% Triethylamine is added to the eluent. The final alcohol is polar; use DCM:MeOH (95:5) for elution.

References

  • Directed Ortho Metalation (DoM) Methodology: Snieckus, V. (1990).[12] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Pd-Catalyzed Cyanation (Green Protocol): Weissman, S. A., Zewge, D., & Chen, C. (2005).[10] "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." The Journal of Organic Chemistry, 70(4), 1508–1510. Link

  • Benzoxaborole Precursor Synthesis: Adamczyk-Woźniak, A., et al. (2009). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, 694(22), 3533-3541. Link

  • Lithiation of Acetals: Comins, D. L., & Brown, J. D. (1989). "Ortho-lithiation of acetals." The Journal of Organic Chemistry, 54(16), 3730-3732.

Sources

Application

Application Note: Catalytic Methods for the Synthesis of Substituted Benzonitriles

[1][2] Executive Summary Substituted benzonitriles are linchpin intermediates in the synthesis of high-value pharmaceuticals (e.g., Letrozole, Citalopram, Etravirine) and agrochemicals. Historically, their synthesis reli...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Substituted benzonitriles are linchpin intermediates in the synthesis of high-value pharmaceuticals (e.g., Letrozole, Citalopram, Etravirine) and agrochemicals. Historically, their synthesis relied on the Rosenmund-von Braun reaction (stoichiometric CuCN, high heat) or the Sandmeyer reaction (diazonium salts), both of which suffer from harsh conditions, poor functional group tolerance, and significant hazardous waste generation.

This guide details modern catalytic methodologies that circumvent these limitations. We focus on three dominant paradigms: Palladium-catalyzed cyanation (the current gold standard for versatility), Nickel-catalyzed cyanation (a cost-effective alternative for aryl chlorides), and Modern Copper catalysis (mild variants of classical methods).

Strategic Selection Guide

The choice of catalytic system depends on the substrate halide, steric demand, and functional group compatibility.

FeaturePalladium (Pd) Nickel (Ni) Copper (Cu)
Primary Substrates Aryl Bromides, Triflates, Activated ChloridesAryl Chlorides, Bromides, TriflatesAryl Iodides, Bromides
Cyanide Source Zn(CN)₂ (Standard), K₄[Fe(CN)₆] (Green)Zn(CN)₂NaCN, K₄[Fe(CN)₆]
Cost High (Pd metal + Ligands)Low (Ni salts inexpensive)Very Low
Tolerance Excellent (tolerates amines, alcohols)Good (sensitive to some protic groups)Moderate (often requires higher temps)
Key Advantage High reliability, low catalyst loadingActivates inert C-Cl bondsEconomical for large scale

Mechanistic Underpinnings[3][4][5]

Understanding the catalytic cycle is vital for troubleshooting. The general mechanism for Pd and Ni involves a Catalytic Cross-Coupling Cycle consisting of Oxidative Addition, Transmetallation, and Reductive Elimination.

Visualization of the Catalytic Cycle

The following diagram illustrates the general Pd-catalyzed pathway using Zinc Cyanide (


).

Pd_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X ArX Ar-X (Substrate) ArX->OxAdd TransMet Transmetallation (Ar-Pd(II)-CN) OxAdd->TransMet + Zn(CN)2 ZnCN Zn(CN)2 (Cyanide Source) ZnCN->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Ar-CN (Benzonitrile) RedElim->Product Release

Figure 1: The catalytic cycle for Pd-catalyzed cyanation. The rate-determining step is often the transmetallation or reductive elimination, depending on the substrate.

Detailed Methodologies & Protocols

Methodology A: Palladium-Catalyzed Cyanation (The "Buchwald" Standard)

This method utilizes Zinc Cyanide (


) as the cyanide source. It is safer than NaCN because 

is insoluble in most organic solvents, releasing cyanide ions slowly only upon complexation, which prevents catalyst poisoning.
  • Catalyst:

    
     or Precatalysts (e.g., XPhos Pd G2).
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos.

  • Solvent: DMF or NMP (wet solvents can be detrimental; however, small amounts of water (1%) can sometimes accelerate the reaction by activating Zn).

Protocol 1: Cyanation of Aryl Bromides

Target: 4-Methoxybenzonitrile from 4-Bromoanisole.

  • Preparation: In a glovebox or under a steady stream of Nitrogen, charge a reaction vial with:

    • Aryl Bromide (1.0 mmol)[1][2]

    • 
       (0.6 mmol, 1.2 equiv of CN)
      
    • 
       (2 mol %)
      
    • dppf (4 mol %)

    • Note: If using aryl chlorides, switch ligand to XPhos or SPhos and increase temp to 100°C.

  • Solvent Addition: Add anhydrous DMF (3.0 mL) and Polymethylhydrosiloxane (PMHS) (optional, 10-20 µL) can sometimes suppress side reactions, though usually not strictly necessary for bromides.

  • Reaction: Seal the vial with a crimp cap (PTFE septum). Heat to 80–100 °C for 12–16 hours.

  • Work-up (Critical for Safety):

    • Cool to room temperature.

    • Quench: Dilute with Ethyl Acetate. Add 3M Ammonium Hydroxide (

      
      ) or 10% NaOH to quench any remaining active cyanide species and solubilize Zinc salts.
      
    • Wash the organic layer 3x with water (to remove DMF) and 1x with brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Methodology B: Nickel-Catalyzed Cyanation (Cost-Effective)

Nickel is excellent for activating difficult Aryl Chlorides . The addition of Zinc powder reduces the Ni(II) precatalyst to the active Ni(0) species in situ.

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: dppf is highly effective.

  • Additives: Zinc powder (reductant) and DMAP (Dimethylaminopyridine) – DMAP is crucial as it activates the polymeric

    
    .
    
Protocol 2: Cyanation of Aryl Chlorides

Target: 4-Acetylbenzonitrile from 4-Chloroacetophenone.

  • Preparation: Charge a dry flask under Argon with:

    • Aryl Chloride (1.0 mmol)[1]

    • 
       (10 mol %)
      
    • dppf (20 mol %)

    • Zinc Powder (20 mol %)

    • DMAP (40 mol %)

    • 
       (0.6 mmol)
      
  • Solvent: Add anhydrous Acetonitrile (

    
    ) (4 mL).
    
  • Reaction: Heat to 80 °C for 16-24 hours. The mixture will turn dark brown/red.[3]

  • Work-up:

    • Cool to RT.

    • Dilute with EtOAc.

    • Filter through a pad of Celite to remove Zinc solids.

    • Safety Wash: Wash filtrate with 5%

      
       solution.
      
  • Purification: Standard chromatography.

Methodology C: "Green" Cyanation using

Potassium Ferrocyanide is non-toxic (food grade additive) and releases cyanide only at high temperatures in the presence of a catalyst.

  • System:

    
     / 
    
    
    
    / DMAc.
  • Conditions: Requires higher temperatures (120–140 °C) to dissociate CN from Iron.

  • Protocol Note: Use 0.25 equiv of

    
     (provides 6 CNs, but effectively only ~3 are accessible). Add 
    
    
    
    (1 equiv) to maintain basicity and prevent HCN formation.

Troubleshooting & Optimization (Expert Insights)

ProblemPotential CauseSolution
Low Conversion Catalyst poisoning by free CNSwitch to

or slow addition of TMS-CN. Ensure solvent is degassed (O2 kills Pd(0)).
Dehalogenation (Ar-H) Hydride source presentEnsure solvent is dry. If using Ni/Zn, reduce Zn loading or check solvent quality.
Homocoupling (Ar-Ar) Slow transmetallationIncrease ligand/metal ratio. For Pd, switch to bulky phosphines (XPhos).
Product Inhibition Nitrile product binding to metalUse higher temperature or a more strongly binding ligand (e.g., dppf).

Safety & Waste Management (Critical)

WARNING: While


 and 

are safer than NaCN, they must still be treated with extreme caution.
  • Acid Contact: NEVER mix cyanide sources with strong acids. This generates Hydrogen Cyanide (HCN) gas, which is instantly lethal.

  • Waste Disposal: All aqueous waste and glassware from these reactions must be treated with Bleach (Sodium Hypochlorite) at pH > 10.

    • Protocol: Add solid NaOH to the waste stream to ensure pH > 10. Slowly add commercial bleach. Let stand for 24 hours. This oxidizes

      
       to Cyanate (
      
      
      
      ), which is less toxic.
  • Spill Control: Keep a "Cyanide Spill Kit" nearby (containing absorbent, high-pH buffer, and bleach).

References

  • Takagi, K., et al. (1973).[4] "Palladium-catalyzed cyanation of aryl halides." Bulletin of the Chemical Society of Japan. The foundational work on Pd-cyanation.

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides." Angewandte Chemie International Edition. Link

  • Cohen, D. T., & Buchwald, S. L. (2015).[5] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters. Link

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Synthesis of Aryl Nitriles." Chemical Communications. Link

  • Zhang, X., et al. (2017).[6] "General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP." Organic Letters. Link

  • Fisher Scientific. "Safety Data Sheet: Potassium Ferrocyanide." Link

Sources

Method

Application Note: One-Pot Oxidative Conversion of Functionalized Aldehydes to Benzonitriles

Introduction & Strategic Rationale The benzonitrile moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for carbonyls, a precursor to tetrazoles, and a robust hydrogen-bond acceptor. Tra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The benzonitrile moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for carbonyls, a precursor to tetrazoles, and a robust hydrogen-bond acceptor. Traditional synthesis often relies on the Sandmeyer reaction (requiring diazonium salts) or the Rosenmund-von Braun reaction (requiring stoichiometric metals and high temperatures).

For modern drug development, where functional group tolerance and metal-free conditions are paramount, the direct oxidative conversion of aldehydes to nitriles is the preferred route.

This guide details the Iodine-Mediated Oxidative Ammoxidation protocol. Unlike methods relying on hydroxylamine dehydration (which often requires corrosive reagents like SOCl₂ or POCl₃) or transition-metal catalysis (Cu/TEMPO), this protocol utilizes molecular iodine as a mild oxidant in aqueous ammonia.

Key Advantages:

  • Metal-Free: Eliminates the risk of heavy metal contamination (ICH Q3D compliance).

  • Chemospecificity: Tolerates acid-sensitive protecting groups (Boc, TBDMS) and oxidation-sensitive moieties (thioethers) under optimized conditions.

  • Operational Simplicity: Performed in open vessels at ambient or mild temperatures.

Methodological Landscape Comparison

Before executing the protocol, it is critical to understand how this method compares to other standard workflows.

FeatureIodine / Aq.[1][2][3][4][5] Ammonia (Featured) NH₂OH·HCl / Dehydration Cu-Catalyzed Aerobic Oxidation
Reagents I₂, NH₄OH, THFNH₂OH·HCl, Formic Acid/Ac₂OCuBr, TEMPO, O₂, NH₃
Mechanism Oxidative DehydrogenationCondensation + DehydrationRadical Oxidation
Temp. 25°C – 60°C80°C – 120°C (Reflux)60°C – 100°C
Atom Economy Moderate (generates HI)Low (loss of H₂O + reagents)High (uses O₂)
Safety Risk NI₃ formation (manageable) Thermal runaway, CorrosivesFlammability (O₂ + Organics)
Scope Broad (Aliphatic/Aromatic)BroadLimited (Sterics sensitive)

Core Protocol: Iodine-Mediated Conversion[4][6][7][8][9]

Target Audience: Synthetic Chemists, Process Development Scientists. Scale: 1.0 mmol (Adaptable to gram-scale with cooling adjustments).

Reagents & Equipment
  • Substrate: Functionalized Benzaldehyde (1.0 mmol)

  • Oxidant: Molecular Iodine (I₂) – Reagent Grade (1.1 – 1.5 equiv)

  • Nitrogen Source: Aqueous Ammonia (28-30% NH₃) – Excess

  • Solvent: Tetrahydrofuran (THF) – Stabilized (ensures substrate solubility)

  • Quench: Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

Step-by-Step Workflow

Step 1: Solubilization In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of aldehyde in 3 mL of THF .

Expert Insight: THF is chosen over alcohols to prevent competitive hemiacetal oxidation. If the substrate is highly lipophilic, a 1:1 THF/t-BuOH mixture can improve homogeneity.

Step 2: Nitrogen Source Addition Add 4 mL of Aqueous Ammonia (28%) to the stirring solution. The mixture may become turbid; vigorous stirring is essential to create a fine emulsion.

Expert Insight: The large excess of ammonia drives the equilibrium toward the aldimine intermediate (R-CH=NH), which is the actual substrate for oxidation.

Step 3: Oxidant Addition (Critical Safety Step) Add 280 mg of Molecular Iodine (1.1 mmol) in small portions over 5-10 minutes.

Safety Critical:Do NOT add solid iodine directly to concentrated ammonia without solvent. While rare in solution, the formation of Nitrogen Triiodide (NI₃) is a theoretical risk if the mixture dries out.[2] Always ensure the iodine dissolves immediately into the THF/Water phase. Visual Cue: The solution will turn dark brown/black initially. As the reaction proceeds, the color typically fades to a lighter orange/yellow as iodine is consumed (reduced to iodide).

Step 4: Reaction Monitoring Stir the mixture at Room Temperature for 30–60 minutes.

  • Optimization: For electron-deficient aldehydes (e.g., 4-NO₂), reaction is fast (<30 min). For electron-rich aldehydes (e.g., 4-OMe), mild heating to 50°C may be required.

  • TLC Monitoring: Look for the disappearance of the aldehyde spot. The nitrile product is usually less polar than the aldehyde.

Step 5: Quench & Workup Once complete, add 5 mL of sat. Na₂S₂O₃ (Sodium Thiosulfate) solution.

Why: This reduces unreacted iodine to water-soluble iodide (I⁻), discharging the dark color and preventing any post-reaction iodination byproducts. This also destroys any trace NI₃ complexes.

Step 6: Isolation

  • Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL) .

  • Wash combined organics with Brine (10 mL) .

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: Most products are obtained in >90% purity. If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc).

Mechanistic Insight

The reaction proceeds via a transient aldimine species, which undergoes N-iodination followed by base-promoted elimination.[6] This pathway avoids the high-energy oxime dehydration transition states found in other methods.

G Aldehyde Aldehyde (R-CHO) Aldimine Aldimine (R-CH=NH) Aldehyde->Aldimine + NH3 - H2O NIodo N-Iodo Aldimine (R-CH=N-I) Aldimine->NIodo + I2 - HI Nitrile Benzonitrile (R-CN) NIodo->Nitrile Elimination (- HI)

Figure 1: Reaction pathway showing the conversion of aldehyde to nitrile via the N-iodo aldimine intermediate.

Scope & Limitations

The following table summarizes the tolerance of this protocol toward various functional groups based on internal validation and literature precedence.

Functional GroupCompatibilityNotes
Nitro (-NO₂) ExcellentReaction is very fast due to electron withdrawal.
Halogens (-Cl, -Br) ExcellentNo dehalogenation observed (unlike Pd-catalyzed methods).
Methoxy (-OMe) GoodMay require longer reaction times or mild heat (40-50°C).
Alcohols (-OH) ModeratePrimary alcohols may oxidize; secondary/phenols generally safe.
Alkenes (C=C) CautionIodine can add across double bonds. Use limited equivalents of I₂.
Acid Labile (Boc) ExcellentThe reaction medium is basic (pH ~10), preserving acid-sensitive groups.

Troubleshooting Guide

Problem: Reaction stalls with starting material remaining.

  • Cause: Reversibility of aldimine formation or insufficient oxidant.

  • Solution: Add an additional 0.5 equiv of I₂ and increase temperature to 40°C. Ensure stirring is vigorous to mix the biphasic system.

Problem: Low yield with aliphatic aldehydes.

  • Cause: Aldol condensation side reactions in basic media.

  • Solution: Switch solvent to t-BuOH and reduce ammonia concentration, or use the NH₂OH·HCl protocol for these specific substrates.

Problem: Dark purple vapor/residue during workup.

  • Cause: Incomplete quenching of Iodine.

  • Solution: Wash the organic layer thoroughly with Sodium Thiosulfate until the organic layer is yellow/colorless.

References

  • Talukdar, S., Hsu, J. L., Chou, T. C., & Fang, J. M. (2001). Direct transformation of aldehydes to nitriles using iodine in ammonia water.[4][7][8] Tetrahedron Letters, 42(6), 1103-1105.

  • Iida, S., & Togo, H. (2008).[4] Direct oxidative conversion of aldehydes and primary alcohols to nitriles using iodine in ammonia water.[4] Synlett, 2008(11), 1639-1642.

  • Vowk, R. (2010). Nitrogen Triiodide: A Contact Explosive (Safety Data). Royal Society of Chemistry Education.

  • Reddy, K. H. V., et al. (2010). Copper-catalyzed synthesis of benzonitriles from aldehydes.[9] Journal of Organic Chemistry. (Contextual comparison for Method Table).

Sources

Application

role of the nitrile group in the biological activity of pharmaceuticals.

Application Note: The Strategic Role of the Nitrile Group in Pharmaceutical Design and Biological Activity Evaluation Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: The Strategic Role of the Nitrile Group in Pharmaceutical Design and Biological Activity Evaluation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic paradigms, covalent adduct detection, and self-validating enzymatic protocols.

Executive Summary

The nitrile (cyano) group (–C≡N) is a highly versatile pharmacophore in modern drug discovery. Characterized by its linear geometry, strong electron-withdrawing nature, and metabolic stability, the nitrile group serves dual roles: it can act as a robust non-covalent interaction motif (hydrogen-bond acceptor and dipole modulator) or as a "latent electrophile" for targeted covalent inhibition. This application note details the mechanistic underpinnings of nitrile-containing therapeutics and provides field-proven, self-validating protocols for evaluating their biological activity and binding kinetics.

Mechanistic Paradigms of the Nitrile Group

Non-Covalent Modulation and Bioisosterism

In non-covalent drug design, the nitrile group is frequently employed as a bioisostere for halogens, carbonyls, or hydroxyl groups. Its sp-hybridized nitrogen features a lone pair that acts as a potent hydrogen-bond acceptor. Furthermore, the strong dipole moment of the –C≡N bond can engage in favorable multipolar interactions with the protein backbone. Crucially, unlike carbonyls which are susceptible to reduction, or methyl groups which are prone to cytochrome P450-mediated oxidation, the nitrile group offers superior metabolic stability, extending the pharmacokinetic half-life of the drug (e.g., Letrozole, Escitalopram).

Reversible Covalent Inhibition: Proximity-Driven Reactivity

The most transformative application of the nitrile group in recent years is its use as a warhead for reversible covalent inhibitors. Unlike highly reactive electrophiles (such as aldehydes or Michael acceptors) that can cause off-target toxicity, the nitrile carbon is relatively inert in aqueous physiological conditions.

Its reactivity is strictly proximity-driven . When the drug binds to the target enzyme's active site, the local microenvironment (often featuring an oxyanion hole or specific hydrogen-bond donors like Glutamine or Tyrosine) polarizes the cyano group[1]. This precise spatial alignment allows a catalytic nucleophile to attack the electrophilic carbon:

  • Cysteine Proteases (e.g., Cathepsin K, SARS-CoV-2 Mpro): The catalytic thiolate attacks the nitrile to form a reversible thioimidate adduct[1][2].

  • Serine Proteases (e.g., DPP-4): The catalytic alkoxide attacks the nitrile to form a reversible imidate adduct.

Because the reaction is reversible, these drugs maintain the safety profile of non-covalent inhibitors while achieving the extended target residence time characteristic of covalent modifiers.

Quantitative Data Summary

The following table summarizes the mechanistic profiles of representative nitrile-containing therapeutics, highlighting the diversity of their biological targets and binding modes.

Drug NamePrimary TargetTarget NucleophileBinding Mode / Adduct TypeClinical Indication
Nirmatrelvir SARS-CoV-2 MproCys145Reversible Covalent (Thioimidate)COVID-19
Vildagliptin DPP-4Ser630Reversible Covalent (Imidate)Type 2 Diabetes
Odanacatib Cathepsin KCys25Reversible Covalent (Thioimidate)Osteoporosis (Investigational)
Letrozole AromataseNone (H-bond to Heme)Non-CovalentBreast Cancer
Escitalopram SERTNone (Dipole Interaction)Non-CovalentMajor Depressive Disorder

Experimental Workflows & Protocols

To rigorously evaluate nitrile-based reversible covalent inhibitors, standard


 assays are insufficient because they do not account for the time-dependent nature of covalent bond formation. The following protocols are designed as self-validating systems to confirm mechanism and potency.
Protocol 1: FRET-Based Enzymatic Jump-Dilution Assay

Rationale: Covalent inhibition is a two-step process defined by initial non-covalent binding (


) followed by bond formation (

). A jump-dilution assay is required to prove that the nitrile-enzyme adduct is reversible, distinguishing it from irreversible warheads (e.g., acrylamides).
  • Complex Formation: Pre-incubate the target enzyme (e.g., 100 nM Mpro) with a saturating concentration of the nitrile inhibitor (e.g., 10 µM) in assay buffer for 60 minutes at 37°C. Causality: This extended incubation ensures the system reaches thermodynamic equilibrium for thioimidate formation.

  • Jump-Dilution: Rapidly dilute the pre-incubated complex 100-fold into a reaction buffer containing a highly concentrated FRET substrate. The final inhibitor concentration drops to 100 nM (well below its

    
    ).
    
  • Continuous Monitoring: Measure fluorescence continuously for 3 hours.

  • Validation Checkpoint (Self-Validating System): Run a parallel control using a known irreversible inhibitor. If the nitrile is truly reversible, the fluorescence curve will exhibit a non-linear "concave-up" shape as the inhibitor slowly dissociates and enzyme activity recovers. The irreversible control must remain completely flat (zero slope), validating that the dilution factor was sufficient and the assay is functioning correctly.

Protocol 2: Intact Protein Top-Down Mass Spectrometry (MS)

Rationale: Direct biophysical detection of the thioimidate/imidate adduct is the gold standard for confirming the covalent mechanism[2]. However, standard LC-MS denaturing conditions destroy the proximity effect, causing the reversible adduct to immediately collapse back into the free enzyme and ligand.

  • Incubation: Incubate 5 µM of recombinant target protein with 25 µM of the nitrile inhibitor for 30 minutes.

  • Acidic Quenching (Critical Step): Quench the reaction by adding 1% formic acid to drop the pH below 3.0. Causality: Lowering the pH rapidly protonates the catalytic residues and the leaving groups, kinetically trapping the reversible thioimidate bond so it survives the ionization process[2].

  • Rapid Desalting: Pass the quenched mixture through a rapid size-exclusion chromatography (SEC) column to remove unbound ligand.

  • ESI-TOF Analysis: Analyze the intact protein mass.

  • Validation Checkpoint (Self-Validating System): Run a parallel assay using an active-site mutant (e.g., Cys-to-Ala mutation). The wild-type protein must show a mass shift corresponding exactly to the molecular weight of the inhibitor (

    
    ). The mutant must show no mass shift, proving the adduct is strictly dependent on the specific catalytic nucleophile and is not an artifact of the MS ionization process.
    

Visualizations

NitrileMechanism E Free Enzyme (Cys/Ser Nucleophile) EI Non-Covalent Complex (Proximity Alignment) E->EI + Inhibitor I Nitrile Inhibitor (-C≡N) I->EI Binding (Ki) EI->E Dissociation TS Transition State (Nucleophilic Attack) EI->TS Activation Cov Covalent Adduct (Thioimidate/Imidate) TS->Cov Bond Formation (kinact) Cov->TS Reversibility (krev)

Caption: Kinetic pathway of reversible covalent inhibition by nitrile-containing therapeutics.

MSWorkflow Step1 1. Complex Formation Incubate Target + Nitrile Step2 2. Acidic Quenching Drop pH to Trap Adduct Step1->Step2 Step3 3. Rapid Desalting Remove Unbound Ligand Step2->Step3 Step4 4. Top-Down LC-MS Intact Protein Analysis Step3->Step4 Step5 5. Spectral Deconvolution Confirm Mass Shift (ΔM) Step4->Step5

Caption: Top-down MS workflow for detecting reversible covalent protein-drug adducts.

References

  • Mons, E., Kim, R. Q., & Mulder, M. P. C. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals, 16(4), 547. URL:[Link]

  • Law, S., Andrault, P.-M., Aguda, A. H., et al. (2017). Identification of mouse cathepsin K structural elements that regulate the potency of odanacatib. Biochemical Journal, 474(5), 851-864. URL:[Link]

Sources

Method

use of hydroxymethylated compounds to enhance drug properties.

Application Note: Strategic Deployment of Hydroxymethyl Groups in Drug Discovery Executive Summary The introduction of a hydroxymethyl group (–CH₂OH) represents a high-impact, late-stage tactic in medicinal chemistry. Of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Deployment of Hydroxymethyl Groups in Drug Discovery

Executive Summary

The introduction of a hydroxymethyl group (–CH₂OH) represents a high-impact, late-stage tactic in medicinal chemistry. Often overshadowed by the ubiquitous "magic methyl" effect, the hydroxymethyl moiety offers a distinct orthogonal profile: it functions as a polar bioisostere of the methyl group, capable of lowering LogP by ~1.5–2.0 units while introducing a versatile hydrogen-bond donor/acceptor motif. This guide details the mechanistic rationale, decision-making frameworks, and validated protocols for installing hydroxymethyl groups to rescue lead compounds suffering from poor solubility or metabolic liabilities.

Mechanistic Insight & Rationale

The "Polar Methyl" Effect

While a methyl group typically fills a hydrophobic pocket (increasing lipophilicity), a hydroxymethyl group occupies similar steric volume but fundamentally alters the electronic and solvation landscape.

  • Solubility Enhancement: The –CH₂OH group disrupts crystal lattice energy through mismatched packing and increases aqueous solvation energy.

  • Metabolic Blocking vs. Shifting:

    • Blocking: Unlike a methyl group, which is often a "soft spot" for CYP450-mediated oxidation (to –CH₂OH then –COOH), installing a –CH₂OH directly can bypass the rate-limiting oxidation step.

    • Shifting: It can redirect metabolism toward Phase II conjugation (glucuronidation) rather than oxidative degradation, potentially altering clearance rates.

  • Pharmacophoric Interactions: The hydroxyl moiety can displace structural water molecules in the active site or engage in direct H-bonding with backbone carbonyls or side-chain residues (e.g., Ser, Thr, Tyr).

Comparative Metrics: Methyl vs. Hydroxymethyl
PropertyMethyl Group (–CH₃)Hydroxymethyl Group (–CH₂OH)Impact on Drug Design
Steric Bulk (A-value) ~1.70 kcal/mol~1.80 kcal/molMinimal steric penalty; fits similar pockets.
LogP (Lipophilicity) Increases (+0.5)Decreases (-1.5 to -2.0)Critical for lowering lipophilicity in DMPK optimization.
H-Bonding NoneDonor & AcceptorCan pick up specific polar interactions.
Metabolic Fate Oxidation (Phase I)Oxidation or Glucuronidation (Phase II)Alters clearance mechanism/half-life.

Strategic Decision Framework

Before initiating synthesis, use this decision tree to determine if hydroxymethylation is the correct tactic for your lead series.

DecisionTree Start Lead Compound Issue? Solubility Low Aqueous Solubility? Start->Solubility Potency Low Potency? Start->Potency Metab High Metabolic Clearance? Start->Metab CheckLogP Is LogP > 3.5? Solubility->CheckLogP Yes CheckPocket Polar Residue Nearby? Potency->CheckPocket Yes CheckSoftSpot Is Methyl Group the Soft Spot? Metab->CheckSoftSpot Yes Action1 Apply Hydroxymethylation (Solubility Rescue) CheckLogP->Action1 Yes NoGo Consider other modifications (F, Cl) CheckLogP->NoGo No (LogP < 1) Action2 Apply Hydroxymethylation (H-Bond Targeting) CheckPocket->Action2 Yes CheckPocket->NoGo No Action3 Apply Hydroxymethylation (Metabolic Blocking/Shunting) CheckSoftSpot->Action3 Yes CheckSoftSpot->NoGo No

Figure 1: Decision matrix for deploying hydroxymethyl groups during Lead Optimization.

Experimental Protocols

Protocol A: Late-Stage Radical Hydroxymethylation of Heterocycles

Standard Minisci-type reactions often require harsh conditions. This protocol utilizes a modern Photoredox approach for milder, direct C–H functionalization using methanol as the reagent.

Objective: Install a –CH₂OH group directly onto an electron-deficient N-heterocycle (e.g., pyridine, quinoline, diazine).

Materials:

  • Substrate: 0.5 mmol Heterocycle (e.g., Lepidine, Pyridine derivative).

  • Reagent/Solvent: Methanol (MeOH) - acts as both solvent and hydroxymethyl source.

  • Photocatalyst: Ir(dF(CF₃)ppy)₂dtbbpy)PF₆ (1 mol%) OR Eosin Y (Organocatalyst alternative).

  • Oxidant: Ammonium Persulfate ((NH₄)₂S₂O₈) (2.0 equiv).

  • Acid: Trifluoroacetic acid (TFA) (1.0 equiv) - to protonate the heterocycle.

  • Equipment: Blue LED photoreactor (450 nm), degassed vials.

Step-by-Step Workflow:

  • Preparation: In an 8 mL clear vial equipped with a stir bar, add the Heterocycle (0.5 mmol), Photocatalyst (0.005 mmol), and (NH₄)₂S₂O₈ (1.0 mmol).

  • Solvation: Add Methanol (5.0 mL).

  • Activation: Add TFA (0.5 mmol). Note: Protonation activates the heterocycle for nucleophilic radical attack.

  • Degassing: Sparge the solution with Argon or Nitrogen for 10 minutes to remove oxygen (radical quencher).

  • Reaction: Seal the vial and irradiate with Blue LEDs (approx. 40W intensity) at Room Temperature for 12–24 hours.

    • Monitoring: Check LC-MS at 2h and 12h. Look for M+30 mass shift (Parent - H + CH₂OH).

  • Workup:

    • Dilute with saturated NaHCO₃ (aq) to neutralize TFA.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (typically DCM:MeOH gradients) is required as the product is significantly more polar than the starting material.

Mechanism of Action: The photocatalyst generates a sulfate radical anion, which abstracts a hydrogen from Methanol to form the •CH₂OH radical. This nucleophilic radical attacks the most electron-deficient position of the protonated heterocycle (Minisci mechanism).

Protocol B: Physicochemical Profiling (LogD & Solubility)

Once synthesized, the impact of the hydroxymethyl group must be quantified.

1. Kinetic Aqueous Solubility Assay

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Dilution: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well filter plate (final conc. 100 µM, 1% DMSO).

  • Incubation: Shake at 25°C for 24 hours.

  • Filtration: Vacuum filter to remove undissolved precipitate.

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve.

  • Success Metric: A >10-fold increase in solubility compared to the methyl-analog is considered a successful "Rescue".

2. Lipophilicity (LogD₇.₄) Determination

  • Method: Shake-flask method using Octanol/PBS (pH 7.4).

  • Procedure: Equilibrate compound between equal volumes of Octanol and Buffer. Separate phases and quantify concentration in each phase via LC-MS.

  • Target: A reduction of LogD by 1.5–2.0 units relative to the parent scaffold.

Case Study: Pirbuterol vs. Albuterol

A classic example of bioisosteric replacement involving hydroxymethyl groups and heterocyclic switching.

CompoundStructure CoreSubstituentLogP (Est)Clinical Feature
Albuterol Benzene–CH₂OH (meta)0.66Beta-2 Agonist (Bronchodilator)
Pirbuterol Pyridine–CH₂OH (meta)-0.35Improved selectivity; Lower lipophilicity reduces non-specific binding.

Analysis: In Pirbuterol, the pyridine nitrogen adds polarity, but the retention of the hydroxymethyl group (inherited from Albuterol) is crucial for H-bonding to Serine residues in the β2-adrenergic receptor. Replacing this –CH₂OH with a –CH₃ results in a dramatic loss of potency, proving the group acts as a pharmacophore, not just a solubility handle.

Visual Pathway: Late-Stage Functionalization

ReactionPathway cluster_0 Reagents cluster_1 Radical Generation cluster_2 C-H Functionalization MeOH Methanol (Reagent) Radical •CH2OH (Nucleophilic Radical) MeOH->Radical H-Abstraction (by SO4•-) PhotoCat Photocatalyst (Ir/Ru) PhotoCat->Radical SET Activation Inter Radical Intermediate Radical->Inter Minisci Attack Het Heterocycle (Protonated) Het->Inter + Product Hydroxymethylated Product Inter->Product Oxidation -H+

Figure 2: Mechanistic pathway for the Photochemical Hydroxymethylation of Heterocycles.

References

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. [Link]

  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods. Angewandte Chemie. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Dunetz, J. R., et al. (2019). Earth-Abundant Metal Photocatalysts for Minisci-Type Reactions. Chemical Reviews. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Portal: Synthesis of 2-(Hydroxymethyl)-3-methoxybenzonitrile

Document ID: TS-ORG-2024-089 Topic: Troubleshooting Low Yield & Chemoselectivity Target Molecule: 2-(Hydroxymethyl)-3-methoxybenzonitrile (Key Intermediate for Tavaborole/AN-2690) Executive Summary & Diagnostic Flowchart...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-ORG-2024-089 Topic: Troubleshooting Low Yield & Chemoselectivity Target Molecule: 2-(Hydroxymethyl)-3-methoxybenzonitrile (Key Intermediate for Tavaborole/AN-2690)

Executive Summary & Diagnostic Flowchart

The Core Problem: The synthesis of 2-(Hydroxymethyl)-3-methoxybenzonitrile is deceptively simple. The primary failure mode is not usually the reduction itself, but the thermodynamic instability of the product during workup. The ortho-disposition of the hydroxymethyl (-CH₂OH) and nitrile (-CN) groups creates a "Phthalide Trap." Under acidic or strongly basic conditions, the molecule spontaneously cyclizes to form 4-methoxyphthalide , resulting in massive yield loss (often >50%).

Use the following decision tree to diagnose your specific failure mode:

TroubleshootingFlow Start Start: Low Yield Observed CheckProduct Analyze Crude NMR/LCMS Start->CheckProduct IsPhthalide Major Impurity: 4-Methoxyphthalide? CheckProduct->IsPhthalide Peak at ~5.2 ppm (CH2) IsAmine Major Impurity: Benzyl amine / Over-reduction? CheckProduct->IsAmine Loss of CN peak IsStartMat Recovered Starting Material? CheckProduct->IsStartMat Ester methyl peak remains PhthalideFix CAUSE: Cyclization (The Phthalide Trap) FIX: pH Control during workup. Avoid Acidic Quench. IsPhthalide->PhthalideFix AmineFix CAUSE: Reagent too strong (e.g., LAH) FIX: Switch to NaBH4 + CaCl2/LiCl IsAmine->AmineFix StartMatFix CAUSE: Poor Solubility or Old Reagent FIX: Use THF/MeOH co-solvent. Check NaBH4 activity. IsStartMat->StartMatFix

Figure 1: Diagnostic logic for yield loss in benzonitrile reduction.

The "Yield Killer": The Phthalide Trap

The most common synthetic route involves the chemoselective reduction of methyl 2-cyano-3-methoxybenzoate . Even if the reduction works perfectly, the product is prone to intramolecular cyclization.

The Mechanism of Failure

The product contains a nucleophile (-OH) and an electrophile (-CN) in close proximity (ortho).

  • Acidic Conditions: The nitrile nitrogen is protonated, making the carbon highly electrophilic. The alcohol attacks, forming an imidate, which hydrolyzes to the phthalide (lactone).

  • Basic Conditions: The alkoxide attacks the nitrile, forming an imino-lactone, which hydrolyzes upon aqueous workup.

Visualizing the Pathway:

PhthalideTrap Precursor Methyl 2-cyano-3-methoxybenzoate (Precursor) Target 2-(Hydroxymethyl)-3-methoxybenzonitrile (TARGET) Precursor->Target Reduction (NaBH4/CaCl2) Intermediate Cyclic Imidate (Unstable Intermediate) Target->Intermediate pH < 5 or pH > 10 Spontaneous Cyclization Phthalide 4-Methoxyphthalide (DEAD END SIDE PRODUCT) Intermediate->Phthalide Hydrolysis

Figure 2: The competitive cyclization pathway that consumes the target molecule.

Protocol Optimization: Chemoselective Reduction

To solve the "Low Yield" issue, you must move away from standard reducing agents like Lithium Aluminum Hydride (LAH), which will attack the nitrile, and simple NaBH₄, which is often too slow for benzoate esters without heating (which triggers cyclization).

Recommended System: NaBH₄ + CaCl₂ (or LiCl) in THF/Ethanol.

  • Why: This generates Ca(BH₄)₂ or LiBH₄ in situ. These species are more Lewis acidic and coordinate to the ester carbonyl, facilitating reduction at mild temperatures (0°C to RT) while leaving the nitrile intact [1].

Reagent Selection Guide
ReagentSuitabilityRisk FactorOutcome
LiAlH₄ (LAH) CRITICAL FAIL ExtremeReduces Ester AND Nitrile (forms amine).
NaBH₄ (alone) ⚠️ Poor HighRequires heat; leads to slow reaction and cyclization.
DIBAL-H ⚠️ Moderate ModerateHard to stop at alcohol; often stops at aldehyde or over-reduces.
NaBH₄ + CaCl₂ OPTIMAL LowActivates ester selectively.[1] Works at 0°C.
Optimized Step-by-Step Protocol

Scale: 10 mmol basis Precursor: Methyl 2-cyano-3-methoxybenzoate

  • Preparation: Dissolve the ester (1.91 g, 10 mmol) in anhydrous THF (20 mL) and Absolute Ethanol (20 mL) .

    • Note: The co-solvent system is critical for solubility and reactivity.

  • Activation: Add CaCl₂ (anhydrous, 1.5 eq, 1.66 g) . Stir for 15 minutes at 0°C.

    • Tech Tip: Use fused/powdered CaCl₂. Large pellets dissolve too slowly.

  • Reduction: Add NaBH₄ (3.0 eq, 1.13 g) portion-wise over 20 minutes at 0°C.

    • Caution: Hydrogen gas evolution. Vent properly.

  • Monitoring: Stir at 0°C -> Room Temperature. Monitor by TLC (approx. 2-4 hours).

    • Endpoint: Disappearance of ester spot.

  • The Critical Quench (pH Control):

    • Cool to 0°C.[2]

    • DO NOT use HCl.

    • Quench with Saturated Ammonium Chloride (NH₄Cl) solution or Phosphate Buffer (pH 6-7).

    • Stir for 30 mins to break down borate complexes.

  • Extraction: Extract immediately with Ethyl Acetate.

    • Crucial: Do not let the aqueous layer sit. Prolonged exposure to water promotes hydrolysis/cyclization.

  • Purification: Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

    • Storage: Store as a solid at -20°C. Do not store in solution.

Frequently Asked Questions (FAQs)

Q: My product is a white solid, but the NMR shows a CH₂ peak at ~5.2 ppm instead of ~4.7 ppm. What happened? A: You have isolated 4-methoxyphthalide . The shift from ~4.7 ppm (benzyl alcohol) to ~5.2 ppm (lactone methylene) is diagnostic. This occurred because your workup was likely too acidic or the reaction mixture was heated too long.

Q: Can I use LiBH₄ directly instead of mixing NaBH₄ and LiCl? A: Yes, commercial LiBH₄ (2M in THF) works excellently. However, it is significantly more expensive and flammable. The in situ generation (NaBH₄ + LiCl/CaCl₂) is the industry standard for cost-efficiency and safety [2].

Q: Why is the cyanation of 2-bromo-3-methoxybenzyl alcohol not recommended? A: While possible via the Rosenmund-von Braun reaction (CuCN), this route requires high temperatures (>150°C) in DMF/NMP. These conditions almost invariably force the thermodynamic cyclization to the phthalide. The ester reduction route (at 0°C) is kinetically controlled to favor the open-chain alcohol.

Q: Is the product stable on Silica Gel? A: It is moderately stable, but acidic silica can catalyze cyclization. Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidic sites before loading your compound. Elute quickly.

References

  • Chemoselective Reduction of Esters

    • Title: "Calcium Borohydride: A Reagent for the Selective Reduction of Esters"
    • Source:Tetrahedron Letters, 1983.
    • Context: Establishes the protocol for reducing esters in the presence of cyano groups without touching the nitrile.
    • Validation:

  • Tavaborole Intermediate Synthesis

    • Title: "Boron-Containing Small Molecules" (Anacor Pharmaceuticals P
    • Source: WO2006089067 / US P
    • Context: Describes the handling of benzoxaborole precursors and the sensitivity of the ortho-cyano/hydroxy motif.
    • Validation:

  • Title: "Kinetics and Mechanism of the Formation of Phthalides from 2-(Hydroxymethyl)

Sources

Optimization

identifying and removing impurities in hydroxymethylation reactions

Technical Support Center: Hydroxymethylation Reaction Troubleshooting Introduction: Navigating the "Black Box" of Hydroxymethylation Hydroxymethylation—the installation of a hydroxymethyl group ( ) using formaldehyde equ...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydroxymethylation Reaction Troubleshooting

Introduction: Navigating the "Black Box" of Hydroxymethylation

Hydroxymethylation—the installation of a hydroxymethyl group (


) using formaldehyde equivalents—is a deceptive reaction. On paper, it is a simple C-C or C-N bond formation. In the flask, it is often a chaotic competition between the desired addition, polymerization (paraformaldehyde formation), Cannizzaro disproportionation, and over-alkylation.

This guide is not a textbook review; it is a troubleshooting manual designed for the bench scientist facing a crude mixture that refuses to purify. We focus on the causality of impurity formation and self-validating purification workflows.

Part 1: Diagnostic Triage – What is in my Flask?

Before attempting purification, you must identify the specific class of impurity. Blind chromatography on hydroxymethylated products often leads to irreversible adsorption or decomposition.

Q: My crude NMR looks messy. How do I distinguish between oligomers, excess formaldehyde, and over-reacted products?

A: Use this diagnostic logic. The nature of the impurity dictates the remediation strategy.

Diagnostic Workflow

ImpurityDiagnosis Start Analyze Crude 1H NMR CheckCHO Check 9-10 ppm (Aldehyde) Start->CheckCHO AldehydeYes Sharp Singlet? CheckCHO->AldehydeYes Yes AldehydeNo Broad/Messy? CheckCHO->AldehydeNo No CheckAli Check 3-5 ppm (Aliphatic) MethyleneBridge Singlet ~4.5-5.0 ppm? CheckAli->MethyleneBridge Sharp PolymerSignal Broad Humps 3.5-4.0 ppm? CheckAli->PolymerSignal Broad CheckAro Check Aromatic Integration IntegrationLow Aromatic H count < Expected? CheckAro->IntegrationLow Yes ResidueCHO Free Formaldehyde / Formate AldehydeYes->ResidueCHO AldehydeNo->CheckAli MethyleneBridge->CheckAro Polymer Paraformaldehyde Oligomers PolymerSignal->Polymer BisAdduct Bis-hydroxymethylated Impurity IntegrationLow->BisAdduct Hemiacetal Hemiacetals / Formals

Figure 1: NMR-based decision tree for identifying common hydroxymethylation impurities.

Key NMR Signatures:

  • Free Formaldehyde: Rarely seen as a clean aldehyde peak due to hydration. Look for methanediol (hydrate) signals or sharp singlets if using non-aqueous solvents.

  • Formate (Cannizzaro Byproduct): Sharp singlet around 8.5 ppm (distinct from aldehyde).

  • Bis-hydroxymethylation: If your substrate has multiple active sites (e.g., phenol ortho/para positions), a loss of aromatic integration and an increase in methylene signal intensity (4.5–5.0 ppm) confirms over-reaction [1].

  • Oligomers: Broad "humps" in the baseline near 3.5–4.0 ppm indicate poly-oxymethylene chains (paraformaldehyde residue) [2].

Part 2: The "Usual Suspects" – Origins & Mechanisms[2]

A: You are likely witnessing the Cannizzaro Reaction .[1]

In base-catalyzed hydroxymethylation, excess formaldehyde acts as a reducing agent. It sacrifices itself (oxidizing to formic acid) to reduce another aldehyde (or itself) to an alcohol (methanol).

The Mechanism of Failure:

  • Attack: Hydroxide attacks Formaldehyde

    
     Tetrahedral intermediate.[2]
    
  • Hydride Transfer: This intermediate transfers a hydride (

    
    ) to another aldehyde.[2]
    
  • Result:

    • Formaldehyde

      
       Formate (Acidic impurity).[2]
      
    • Substrate Aldehyde

      
       Alcohol (Reduced impurity).[2]
      
    • Formaldehyde

      
       Methanol (Solvent impurity).
      

Validation: Check pH.[3] A drop in pH (becoming more acidic) without external acid addition confirms formate generation [3].

Part 3: Remediation Protocols

These protocols are designed to be "self-validating"—meaning the physical behavior of the mixture tells you if it is working.

Protocol A: The "Bisulfite Trap" (Removing Excess Formaldehyde)

Use when: NMR shows unreacted formaldehyde or you smell the pungent odor in the workup.

Principle: Sodium bisulfite (


) reacts with aldehydes to form water-soluble bisulfite adducts (sulfonates), which are insoluble in organic solvents.
  • Dilute: Dissolve crude mixture in a water-immiscible solvent (EtOAc or DCM).

  • Wash: Add saturated aqueous

    
     (1.5 equiv relative to excess formaldehyde).
    
  • Agitate: Shake vigorously for 5–10 minutes. Validation: The aqueous layer may warm slightly (exothermic adduct formation).

  • Separate: The formaldehyde is now trapped in the aqueous layer.

  • Polishing: Wash organic layer with brine, then dry over

    
    .
    
Protocol B: The "Cannizzaro Swing" (Removing Formic Acid & Phenolic Impurities)

Use when: You have acidic byproducts (formic acid) or unreacted phenolic starting material.

Data Table: Solubility Logic for Purification

ComponentpH < 2 (Acidic)pH > 10 (Basic)Partition Strategy
Target Product (-CH2OH) Neutral/Organic SolubleNeutral/Organic SolubleRemains in Organic Layer
Formic Acid (Impurity) Neutral (Organic Soluble)Anionic (Water Soluble) Wash with sat.

Phenol (Starting Material) Neutral (Organic Soluble)Anionic (Water Soluble) Wash with 1M NaOH (if product is stable)
Amine (Starting Material) Cationic (Water Soluble) Neutral (Organic Soluble)Extract with 1M HCl

Step-by-Step Workflow:

PurificationWorkflow Crude Crude Mixture (Org Solvent) Wash1 Wash: Sat. NaHCO3 Crude->Wash1 AqLayer1 Aq: Formates/Acids Wash1->AqLayer1 Discard OrgLayer1 Org: Product + Phenols Wash1->OrgLayer1 Wash2 Wash: 1M NaOH (Rapidly!) OrgLayer1->Wash2 AqLayer2 Aq: Phenolates Wash2->AqLayer2 Discard OrgLayer2 Org: Neutral Product Wash2->OrgLayer2 Dry & Conc.

Figure 2: Acid/Base workup strategy for removing ionizable impurities.

Critical Note: Hydroxymethyl groups on phenols can be sensitive to strong base (reverse reaction). Use cold NaOH and minimize contact time [4].

Part 4: Advanced Troubleshooting (FAQs)

Q: I isolated my product, but it turned into an insoluble white solid overnight. What happened? A: Spontaneous polymerization.[4] Hydroxymethylated species, especially phenols and amines, are reactive intermediates. In the presence of trace acid (even from silica gel), they cross-link to form methylene bridges (


).
  • Fix: Store products in solution with a trace of base (e.g., triethylamine) or at -20°C. Avoid prolonged exposure to dry silica; use basic alumina or deactivated silica for chromatography.

Q: I cannot separate the mono-hydroxymethylated product from the bis-hydroxymethylated impurity by column chromatography. A: These compounds often have very similar


 values due to dominated polarity by the hydroxyl groups.
  • Strategy 1 (Acetylation): Acetylate the crude mixture (

    
    ). The mono-acetate and di-acetate often have vastly different polarities. Separate them, then hydrolyze (mild base) back to the alcohol.
    
  • Strategy 2 (Borate Complexation): If the bis-product has vicinal hydroxyls (rare in this context but possible), borate buffers can selectively solubilize it in the aqueous phase.

Q: How do I remove paraformaldehyde oligomers that clog my filter? A: Paraformaldehyde is insoluble in most cold organic solvents but soluble in hot water or hot alcohols.

  • Protocol: Dissolve your crude organic product in a minimal amount of DCM. Add 5 volumes of hexane or ether. The polar oligomers usually precipitate out as a white gum or powder. Filter off the solid.

References

  • Agrawal, P. K. (1992). NMR Spectroscopy in the Structural Elucidation of Oligosaccharides and Glycosides. Springer-Verlag. (Context: Chemical shifts of hydroxymethyl vs. methylene bridges).

  • Walker, J. F. (1964). Formaldehyde.[4][2][3][5][6][7][8][9] American Chemical Society Monograph Series. (Context: Polymerization mechanisms of formaldehyde).

  • Geissman, T. A. (2011). The Cannizzaro Reaction. Organic Reactions, 2, 94-113.

  • Rocchigiani, L., et al. (2021). Mechanistic Insights into the Base-Catalyzed Hydroxymethylation. Journal of Organic Chemistry. (Context: Stability of hydroxymethyl phenols).

Sources

Troubleshooting

Technical Support Center: Optimization of ortho-Lithiation of Methoxyarenes

Welcome to the technical support center for the optimization of reaction conditions for the ortho-lithiation of methoxyarenes. This resource is designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of reaction conditions for the ortho-lithiation of methoxyarenes. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful synthetic transformation. Here, you will find in-depth troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information provided is grounded in established scientific principles and practical, field-proven insights to ensure the success of your synthetic endeavors.

Introduction to Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a pivotal reaction in organic synthesis that allows for the regioselective functionalization of aromatic rings.[1][2] The methoxy group is a moderately effective Directed Metalation Group (DMG) that guides the deprotonation to the adjacent ortho-position by a strong organolithium base.[1][3] This is achieved through a mechanism where the heteroatom of the DMG coordinates to the lithium atom of the organolithium reagent, delivering the base to the proximate C-H bond.[1][3] The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.[3]

Troubleshooting Guide

This section addresses common problems encountered during the ortho-lithiation of methoxyarenes. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion to the Desired ortho-Lithiated Product

Question: I am not observing any significant consumption of my methoxyarene starting material, or the yield of the desired ortho-functionalized product is very low. What are the likely causes and how can I improve the conversion?

Answer:

Low or no conversion in a DoM reaction can stem from several factors, primarily related to the reactivity of the organolithium reagent and the reaction conditions.

Potential Causes & Solutions:

  • Insufficient Basicity of the Organolithium Reagent: The methoxy group is a moderate DMG, and the acidity of the ortho-protons is only moderately increased.[3]

    • n-Butyllithium (n-BuLi): While commonly used, n-BuLi may not be sufficiently basic for less activated methoxyarenes, especially at very low temperatures.[4][5]

    • sec-Butyllithium (s-BuLi) and tert-Butyllithium (t-BuLi): These are more basic and sterically hindered, which can favor deprotonation over nucleophilic addition.[5][6][7] Consider switching to s-BuLi or t-BuLi for more challenging substrates. The general order of basicity is t-BuLi > s-BuLi > n-BuLi.[5][6]

  • Inadequate Reaction Temperature: While -78 °C is a common starting point to minimize side reactions, some lithiations require higher temperatures to proceed at a reasonable rate.[8]

    • Optimization: If conversion is low at -78 °C, try gradually increasing the temperature to -40 °C, -20 °C, or even 0 °C.[4] Be mindful that higher temperatures can also increase the rate of side reactions, such as ether cleavage by the organolithium reagent.[4][6]

  • Presence of Protic Impurities: Organolithium reagents are extremely sensitive to moisture and other protic sources (e.g., alcohols).[9]

    • Strictly Anhydrous Conditions: Ensure all glassware is rigorously dried, and solvents are freshly distilled from an appropriate drying agent. An inert atmosphere (e.g., argon or nitrogen) is essential.[2][9]

  • Poor Reagent Quality: The molarity of commercially available organolithium solutions can decrease over time.

    • Titration: Regularly titrate your organolithium reagents to determine their exact concentration before use.

  • Sub-optimal Solvent Choice: The solvent plays a crucial role in modulating the reactivity of the organolithium reagent.

    • Ethereal Solvents: Tetrahydrofuran (THF) and diethyl ether (Et₂O) are commonly used because they can deaggregate the organolithium species, increasing their reactivity.[6] However, they can be attacked by the organolithium reagent, especially at higher temperatures.[4][6]

    • Hydrocarbon Solvents: Reactions in hydrocarbon solvents (e.g., hexanes, toluene) are generally slower but can be promoted with additives.[10][11]

Issue 2: Poor Regioselectivity - Lithiation at Other Positions

Question: I am obtaining a mixture of isomers, with functionalization occurring at positions other than the desired ortho-position. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity is the primary goal of DoM. The formation of other isomers indicates that the directing effect of the methoxy group is not completely dominant under the current conditions.

Potential Causes & Solutions:

  • Competitive Lithiation at Other Acidic Sites: If your substrate possesses other acidic protons (e.g., benzylic protons), competitive deprotonation can occur.[6]

    • Choice of Base: Alkyllithiums generally favor deprotonation of the aromatic ring, while lithium amide bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can sometimes favor benzylic lithiation.[6]

  • Steric Hindrance: A bulky substituent near the methoxy group can hinder the approach of the organolithium reagent to the ortho-position.

    • Less Hindered Base: Switching from a bulky base like t-BuLi to a less hindered one like n-BuLi or s-BuLi might improve selectivity for the less hindered ortho-position.

  • Temperature Effects: At higher temperatures, the thermodynamic product may be favored over the kinetically formed ortho-lithiated species, leading to a loss of regioselectivity.[8]

    • Lower Temperatures: Conducting the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can enhance selectivity.[8]

  • Presence of Multiple Directing Groups: If the arene has other directing groups, the site of lithiation will be determined by the stronger directing group.[12]

    • Hierarchy of DMGs: The methoxy group is a moderate DMG. If a stronger DMG (e.g., -CONR₂, -OCONR₂) is present, lithiation will occur ortho to it.[3][12]

Issue 3: Common Side Reactions

Question: I am observing significant byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?

Answer:

Several side reactions can compete with the desired ortho-lithiation, leading to reduced yields and complex product mixtures.

Potential Causes & Solutions:

  • Nucleophilic Addition to the Methoxy Group (Ether Cleavage): Organolithium reagents can act as nucleophiles and attack the methyl group of the anisole, leading to demethylation. This is more prevalent at higher temperatures.[4][6]

    • Lower Temperature: Perform the reaction at the lowest effective temperature.

    • Less Nucleophilic Base: Consider using a more sterically hindered and less nucleophilic base like LiTMP.

  • Reaction with the Electrophile: If the electrophile is added at too high a temperature or if the lithiation is incomplete, the organolithium reagent can react directly with the electrophile.

    • Controlled Addition: Add the electrophile at a low temperature (-78 °C) and ensure complete lithiation before its addition.

  • Halogen-Metal Exchange: If your methoxyarene also contains a halogen (Br, I), lithium-halogen exchange can be faster than deprotonation.[6]

    • Reaction Conditions: This is a complex issue, and the outcome can depend on the specific substrate, organolithium reagent, and temperature. Careful optimization is required.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the theoretical and practical aspects of ortho-lithiation of methoxyarenes.

Q1: What is the role of additives like TMEDA?

A1: N,N,N',N'-tetramethylethylenediamine (TMEDA) is a bidentate chelating agent that can significantly enhance the rate and efficiency of ortho-lithiation.[13][14] It breaks down the aggregates of organolithium reagents (which exist as hexamers or tetramers in hydrocarbon solvents) into more reactive monomers or dimers.[4][13][14] This increases the effective basicity of the organolithium reagent, often allowing the reaction to proceed at lower temperatures and with higher yields.[13]

Q2: How do I choose the right organolithium base: n-BuLi, s-BuLi, or t-BuLi?

A2: The choice of organolithium base is a critical parameter and depends on the specific methoxyarene substrate.

Organolithium ReagentBasicitySteric HindranceCommon Applications
n-BuLi Least BasicLeast HinderedStandard, unhindered methoxyarenes.
s-BuLi More BasicMore HinderedMore challenging lithiations where n-BuLi is ineffective. Often used with TMEDA.[4]
t-BuLi Most BasicMost HinderedDifficult deprotonations.[7] Its high reactivity also increases the risk of side reactions.

A general starting point is to use s-BuLi with TMEDA in THF at -78 °C.

Q3: What is the mechanism of Directed ortho-Metalation?

A3: The mechanism involves two key steps:

  • Coordination: The oxygen atom of the methoxy group, acting as a Lewis base, coordinates to the lithium atom of the organolithium reagent. This brings the base into close proximity to the ortho-protons.[1]

  • Deprotonation: The coordinated organolithium reagent then selectively abstracts a proton from the nearest ortho-position, forming a stable five-membered ring-like transition state. This generates the aryllithium intermediate, which is stabilized by the continued coordination of the methoxy group.[1]

Q4: Can I perform a second lithiation on the same ring?

A4: Yes, it is possible to perform a second lithiation, but the position will be directed by the combined electronic and steric effects of both the methoxy group and the newly introduced substituent. Often, the second lithiation occurs at the other ortho-position if it is available. If both ortho-positions are blocked, lithiation may occur at a more remote site, though this is less common for a simple methoxy group.

Q5: What are some common electrophiles used to trap the aryllithium intermediate?

A5: A wide variety of electrophiles can be used, leading to a diverse range of substituted methoxyarenes. Common examples include:

  • Alkylation: Alkyl halides (e.g., CH₃I)

  • Carbonyl Compounds: Aldehydes, ketones, and CO₂ (for carboxylation)

  • Silylation: Chlorotrimethylsilane (TMSCl)

  • Borylation: Trialkyl borates (e.g., B(OMe)₃) followed by oxidative workup to yield phenols.[6]

  • Halogenation: I₂, Br₂, or C₂Cl₆

Experimental Protocols & Visualizations

General Protocol for Optimization of ortho-Lithiation
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagents: Dissolve the methoxyarene substrate in anhydrous THF (or another appropriate solvent) under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add the organolithium reagent (e.g., s-BuLi) dropwise via syringe, maintaining the internal temperature below -70 °C. If using TMEDA, it can be added before the organolithium reagent.

  • Lithiation: Stir the reaction mixture at -78 °C for the desired time (typically 1-2 hours).

  • Trapping: Add the electrophile dropwise at -78 °C.

  • Warming & Quenching: Allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Workup & Purification: Perform a standard aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography, distillation, or recrystallization.

Visualizing the DoM Mechanism

Caption: Mechanism of Directed ortho-Metalation (DoM) of Methoxyarenes.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield / No Reaction Check_Reagent 1. Check Reagent Quality - Titrate R-Li - Use fresh, dry solvents Start->Check_Reagent Increase_Reactivity 2. Increase Reactivity Check_Reagent->Increase_Reactivity Use_Stronger_Base Switch to s-BuLi or t-BuLi Increase_Reactivity->Use_Stronger_Base Yes Add_TMEDA Add TMEDA (1-2 eq.) Increase_Reactivity->Add_TMEDA No Increase_Temp Increase Temperature (e.g., -78°C to -40°C or -20°C) Use_Stronger_Base->Increase_Temp Add_TMEDA->Use_Stronger_Base Check_Side_Reactions 3. Check for Side Reactions Increase_Temp->Check_Side_Reactions Poor_Regioselectivity Poor Regioselectivity? Check_Side_Reactions->Poor_Regioselectivity Yes Byproducts_Observed Byproducts Observed? Check_Side_Reactions->Byproducts_Observed No Lower_Temp Lower Temperature Poor_Regioselectivity->Lower_Temp Yes Change_Base_Sterics Change Base (e.g., n-BuLi) Poor_Regioselectivity->Change_Base_Sterics No Lower_Temp->Byproducts_Observed Change_Base_Sterics->Byproducts_Observed Minimize_Cleavage Lower Temperature to minimize ether cleavage Byproducts_Observed->Minimize_Cleavage Yes Success Reaction Optimized Byproducts_Observed->Success No Minimize_Cleavage->Success

Caption: Troubleshooting Decision Tree for Low Yield in ortho-Lithiation.

References

  • Schlosser, M. (2004). Directed ortho Metalation in Hydrocarbon Solvents: Opposing Pi-Resonance Effects. Vertex AI Search.
  • University of Rochester. (n.d.). Directed (ortho) Metallation. University of Rochester Chemistry Department.
  • Wikipedia. (2023).
  • Organic Chemistry Portal. (n.d.).
  • Tilly, D., Fu, J. M., Zhao, B. P., Alessi, M., Castanet, A. S., Snieckus, V., & Mortier, J. (2010). On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. Organic letters, 12(1), 68–71.
  • Grokipedia. (n.d.).
  • RSC Publishing. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. RSC Publishing.
  • Chemical Communications (RSC Publishing). (n.d.). Directed ortho-metalation–nucleophilic acyl substitution strategies in deep eutectic solvents: the organolithium base dictates the chemoselectivity.
  • ResearchGate. (2019). Directed ortho-Metalation–Nucleophilic Acyl Substitution Strategies in Deep Eutectic Solvents: The Organolithium Base Dictates the Chemoselectivity.
  • ORCA - Online Research @ Cardiff. (n.d.). 1 - ORCA – Online Research @ Cardiff.
  • Saá, J. M. (2002). Role of N,N,N′,N′-Tetramethylethane-1,2-diamine (TMEDA)
  • Mortier, J. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases.
  • ResearchGate. (n.d.). Efficient Ortho-Lithiation of Arenes in Hydrocarbon Media Utilizing "Deficiency Catalysis".
  • Bailey, W. F., & Wachter-Jurcsak, N. (2020). Optimization of Organolithium Reactions. Accounts of Chemical Research, 53(5), 889-903.
  • MilliporeSigma. (n.d.). Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. MilliporeSigma.
  • Reddit. (2025). Why do we use t-BuLi instead of sec-BuLi and n-BuLi?. Reddit.
  • Chemistry Stack Exchange. (2018).
  • Reddit. (2019).
  • Myers, A. G. (n.d.).
  • van der Veen, J. W., van der Vlugt, J. I., van der Vlugt, M. H., van der Vlugt, M. H., van der Vlugt, M. H., van der Vlugt, M. H., ... & van Koten, G. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Journal of the American Chemical Society, 135(36), 13416-13426.
  • Mortier, J. (n.d.).
  • A Tube With A View. (2018). BuLi or not BuLi, that is the question. A Tube With A View - a flow chemistry blog.
  • YouTube. (2020).
  • Zhang, H., Jin, Y., Kang, P., & Zhang, S. (2025). The Convergence and Innovative Application of Artificial Intelligence in Scientific Research: A Case Study of Electrocatalytic Carbon Dioxide Reduction in the Context of the Dual-Carbon Strategy. University Chemistry, 40(9), 148-155.

Sources

Optimization

preventing side reactions in the formylation of substituted phenols

Topic: Prevention of Side Reactions & Process Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Mission Statement & Triage Welcome.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Side Reactions & Process Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Mission Statement & Triage

Welcome. You are likely here because your formylation yielded a black tar, a chlorinated impurity, or the wrong regioisomer. Formylating substituted phenols is deceptively complex; the electron-rich ring invites oxidation and polymerization, while the hydroxyl group creates competition between C-alkylation (desired) and O-alkylation (undesired).

This guide is not a textbook. It is a troubleshooting system designed to isolate your specific failure mode and correct it using mechanistic logic.

Method Selection Matrix

Before troubleshooting, verify you are using the correct chemistry for your target isomer.

Formylation_Decision_Tree Start Target Isomer? Ortho Ortho-Isomer Target Start->Ortho Para Para-Isomer Target Start->Para Substrate Substrate Sensitivity? Ortho->Substrate VH_Method Rec: Vilsmeier-Haack (Requires blocking ortho positions) Para->VH_Method Standard Choice Duff Rec: Duff Reaction (Acidic conditions, lower yield) Para->Duff Alternative Mg_Method Rec: Mg-Mediated (Casnati-Skattebøl) (Highest Selectivity, Cleanest) Substrate->Mg_Method High Value / Sensitive RT_Method Rec: Reimer-Tiemann (Cheap, but messy/low yield) Substrate->RT_Method Robust / Cost-Driven

Figure 1: Decision matrix for selecting the optimal formylation strategy based on regioselectivity requirements.

Protocol: Mg-Mediated Ortho-Formylation (Casnati-Skattebøl)

Best For: High-value substrates requiring exclusive ortho-selectivity. The System: Paraformaldehyde + Anhydrous MgCl₂ + Triethylamine (Et₃N).[1]

Mechanistic Insight

This reaction relies on a "coordination relay." The Mg²⁺ ion binds simultaneously to the phenoxide oxygen and the formaldehyde (generated in situ), forcing the formyl group to attack the ortho position via a 6-membered transition state. If you disrupt this coordination, the reaction fails.

Troubleshooting Guide

Q1: My reaction mixture is cloudy/clumped and there is zero conversion after 4 hours.

  • Diagnosis: Hydration Deactivation. The MgCl₂ must be anhydrous.[1] Commercial "anhydrous" MgCl₂ beads often absorb moisture upon opening. Water occupies the coordination sites on Magnesium, preventing phenol binding.

  • The Fix:

    • Do not use MgCl₂ hexahydrate.

    • Flame-dry your MgCl₂ beads under high vacuum (0.5 mmHg) for 30 minutes before adding solvent.

    • Critical Step: Add the phenol and Et₃N before the paraformaldehyde. Allow the Mg-phenoxide to form (often indicated by a color change to yellow/green) for 30 minutes.

Q2: I see the product on TLC, but the yield is <40%.

  • Diagnosis: Oligomerization of Formaldehyde. If paraformaldehyde is added too quickly or the temperature is too low, it fails to depolymerize efficiently, or the resulting formaldehyde escapes/oligomerizes before reacting.

  • The Fix:

    • Use Acetonitrile (ACN) or THF as solvent.[2] ACN often gives higher reaction rates due to higher reflux temperatures.

    • Ensure a vigorous reflux. The depolymerization of paraformaldehyde is endothermic and entropy-driven.

Q3: I have multiple electron-withdrawing groups (EWGs), and the reaction won't start.

  • Diagnosis: Nucleophilic Starvation. Strong EWGs (e.g., -NO₂, -CN) reduce the nucleophilicity of the phenoxide ring, making it too weak to attack the coordinated formaldehyde.

  • The Fix: Switch to the Duff Reaction (Hexamine/TFA) for highly deactivated phenols, as the electrophile (iminium ion) is more potent than the formaldehyde-Mg complex.

Protocol: Vilsmeier-Haack (VH) Formylation[4]

Best For: Para-selectivity or substrates with blocked ortho positions. The System: POCl₃ + DMF → Vilsmeier Reagent (Chloroiminium ion).[3]

Mechanistic Insight

The Vilsmeier reagent is a potent electrophile.[3] The danger lies in the O-attack vs. C-attack competition. Phenols are ambident nucleophiles. If the "soft" Carbon center is sterically hindered or the "hard" Oxygen is not masked, you may get formate esters or aryl chlorides.

Troubleshooting Guide

Q1: I isolated a chlorinated byproduct (Aryl Chloride) instead of the aldehyde.

  • Diagnosis: Overheating / Stoichiometric Excess. High temperatures promote the substitution of the phenolic -OH with -Cl, especially if the ring is electron-rich.

  • The Fix:

    • Keep the Vilsmeier reagent formation at 0°C.

    • Add the substrate at 0°C and warm slowly to RT. Do not exceed 60°C unless necessary.

    • Stoichiometry: Use exactly 1.1 - 1.2 equivalents of POCl₃. Large excesses drive the conversion of -OH to -Cl.

Q2: I am getting the O-formylated product (Formate Ester).

  • Diagnosis: Kinetic Control Failure. The Oxygen attacks the electrophile faster than the Carbon.

  • The Fix:

    • Protect the phenol as a methyl ether (anisole derivative) or benzyl ether before VH formylation. The VH reaction works best on ethers, not free phenols.

    • If you must use free phenol: Use the Mg-mediated method (Module 2) instead. VH is inherently risky for free phenols.

Q3: The reaction turned into a solid mass (The "Vilsmeier Salt Block").

  • Diagnosis: Solvent Volume. The intermediate iminium salt is often insoluble in non-polar solvents.

  • The Fix: Use DMF as both reagent and solvent (5-10 equivalents). This keeps the salt solubilized.

VH_Pathway Reagent Vilsmeier Reagent (DMF + POCl3) Phenol Substituted Phenol Reagent->Phenol Intermediate C-Attack (Desired) Iminium Salt Phenol->Intermediate Kinetic C-Control Side_O O-Attack (Side Rxn) Formate Ester Phenol->Side_O Free -OH present Side_Cl Cl-Substitution (Side Rxn) Aryl Chloride Phenol->Side_Cl High Temp / Excess POCl3

Figure 2: Divergent pathways in Vilsmeier-Haack formylation of phenols.

Protocol: Reimer-Tiemann (RT) Optimization

Best For: Low-cost, robust synthesis where yield is secondary to material cost. The System: CHCl₃ + NaOH(aq).[4][5]

Mechanistic Insight

The reactive species is Dichlorocarbene (:CCl₂) .[5][6][7] It is electron-deficient and short-lived. The primary failure mode is the polymerization of this carbene or the oxidation of the phenoxide into quinones (tar).

Troubleshooting Guide

Q1: My reaction is a black, tarry mess.

  • Diagnosis: Oxidative Polymerization. Phenoxides are easily oxidized by air at high pH.

  • The Fix:

    • Inert Atmosphere: Strictly run under Nitrogen/Argon.

    • Temperature Control: Do not exceed 65-70°C. Above this, polymerization dominates.

    • Concentration: Dilute the reaction. High concentrations favor intermolecular polymerization over the bimolecular reaction with carbene.

Q2: I have huge amounts of unreacted phenol.

  • Diagnosis: Phase Transfer Failure. The carbene is generated in the organic phase (CHCl₃), but the phenoxide is in the aqueous phase. They cannot meet.

  • The Fix:

    • Agitation: Use mechanical stirring (overhead stirrer) to create a fine emulsion. Magnetic stirring is often insufficient.

    • Phase Transfer Catalyst (PTC): Add 1-2 mol% of Tetrabutylammonium bromide (TBAB) . This shuttles the phenoxide into the organic layer to meet the carbene.

Comparative Data Summary

FeatureMg-Mediated (Casnati)Vilsmeier-HaackReimer-Tiemann
Primary Selectivity Ortho (>95%) Para (usually)Ortho (mixed)
Yield (Typical) 80 - 95%70 - 90%30 - 50%
Substrate Scope Sensitive / Labile groupsRobust / Protected phenolsSimple phenols
Major Side Reaction MOM-ether (if prolonged)Chlorination / O-formylationTarry Polymers
Moisture Sensitivity High (Requires dry MgCl₂)High (Violent hydrolysis)Low (Aqueous)

References

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols.[1][5][8][9][10] Acta Chemica Scandinavica, 53, 258–262.[2]

  • Casnati, G., et al. (1965). New Specific Ortho-Formylation of Phenols. Tetrahedron Letters, 6(29), 243-245.

  • Vilsmeier, A., & Haack, A. (1927).[11][12] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[11][12] Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.[11]

  • Wynberg, H. (1960). The Reimer-Tiemann Reaction.[1][5][6][7][13][14][15] Chemical Reviews, 60(2), 169–184.

  • Pouchert, C. J. (1985). The Aldrich Library of FT-IR Spectra. Sigma-Aldrich. (For spectral verification of aldehyde vs. ester).

Sources

Troubleshooting

degradation pathways of benzonitrile compounds under acidic or basic conditions

Welcome to the Technical Support Center for the degradation and analysis of benzonitrile compounds. This guide is engineered for researchers, synthetic chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the degradation and analysis of benzonitrile compounds. This guide is engineered for researchers, synthetic chemists, and drug development professionals. It provides mechanistic insights, self-validating experimental protocols, and troubleshooting workflows for nitrile hydrolysis under acidic and basic conditions.

Mechanistic Grounding: Acidic vs. Basic Hydrolysis

The degradation of benzonitrile (


) into benzoic acid always proceeds through a benzamide intermediate, but the mechanistic causality and reaction kinetics depend entirely on the pH of the environment:
  • Basic Hydrolysis: The reaction is driven by the strong nucleophilicity of the hydroxide ion (

    
    ). The 
    
    
    
    directly attacks the electrophilic carbon of the polar
    
    
    bond, forming a negatively charged tetrahedral intermediate. Subsequent proton transfer yields an amide (benzamide). Further nucleophilic addition of
    
    
    to the amide carbonyl expels the amide ion (
    
    
    ), leaving a stable carboxylate ion (benzoate). This benzoate is then protonated to benzoic acid during the final acidic workup 1[1], 2[2].
  • Acidic Hydrolysis: Because water is a poor nucleophile, the nitrile group must first be activated. The acid protonates the nitrile nitrogen, drastically increasing the electrophilicity of the adjacent carbon. Water then attacks to form an imine intermediate, which tautomerizes into benzamide. Continued heating under acidic conditions hydrolyzes the amide into benzoic acid and an ammonium ion 2[2], 3[3].

Pathway BN Benzonitrile (C6H5CN) Int_Acid Protonated Nitrile & Imine BN->Int_Acid H+, H2O (Acidic) Int_Base Tetrahedral Intermediate BN->Int_Base OH- (Basic) BAm Benzamide (C6H5CONH2) Int_Acid->BAm Tautomerization Int_Base->BAm Proton Transfer BAc Benzoic Acid (C6H5COOH) BAm->BAc Hydrolysis (Heat + H2O)

Reaction pathways for benzonitrile hydrolysis under acidic and basic conditions.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems to ensure high yield and analytical accuracy.

Protocol A: Basic Hydrolysis of Benzonitrile to Benzoic Acid
  • Setup: Combine 2.0 g of benzonitrile with 10 mL of 2 M NaOH (aqueous) in a round-bottom flask.

  • Reflux: Heat the mixture under reflux at ~100°C for 2-4 hours. Causality: Heating overcomes the activation energy barrier required for the nucleophilic attack of

    
     on the nitrile carbon 4[4].
    
  • In-Process Validation: Sample aliquots hourly. Spot on a TLC plate (Hexane:EtOAc 8:2). The reaction is complete when the high-Rf starting material spot completely disappears.

  • Workup: Cool the reaction mixture to room temperature. Slowly acidify with 3 M HCl until the pH reaches ~2. Causality: Acidification protonates the highly soluble sodium benzoate intermediate, converting it into insoluble benzoic acid to drive precipitation.

  • Isolation: Vacuum filter the white precipitate, wash with ice-cold water, and dry under vacuum.

Protocol B: Acidic Hydrolysis of Benzonitrile
  • Setup: Combine 2.0 g of benzonitrile with 15 mL of 70% sulfuric acid (

    
    ).
    
  • Reflux: Heat at 110°C for 3-5 hours. Causality: Strong acid is required to protonate the nitrile nitrogen, making the carbon highly susceptible to nucleophilic attack by the weak nucleophile (water) 2[2].

  • Workup: Pour the cooled mixture over crushed ice. Causality: The dilution of strong acid is highly exothermic; ice controls the temperature and facilitates the immediate crystallization of benzoic acid.

  • Isolation: Filter, wash with cold water, and recrystallize from hot water to remove trapped acid impurities.

Protocol C: HPLC Monitoring Workflow
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm, end-capped).

  • Mobile Phase: Isocratic elution using Acetate buffer (pH 2.5 - 3.0) and Methanol (65:35 v/v). Causality: Maintaining pH < 3.0 ensures benzoic acid (pKa ~4.2) remains fully protonated, preventing peak broadening and tailing 5[5].

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 230 nm 5[5].

  • System Suitability Validation: Inject a known standard of benzoic acid. The retention time must match the standard ±0.1 min, with a peak asymmetry factor between 0.9 and 1.2.

Troubleshooting & FAQs

Q1: I am trying to isolate benzamide, but my reaction completely degrades to benzoic acid. How can I arrest the hydrolysis? A1: The hydrolysis of benzamide to benzoic acid is generally faster than the initial hydrolysis of benzonitrile to benzamide under strong heating. To isolate benzamide, you must use milder, highly selective conditions. Solution: Use alkaline hydrogen peroxide (


 and NaOH) at lower temperatures (40-50°C). The hydroperoxide ion (

) is a highly effective alpha-nucleophile that rapidly converts nitriles to amides without further degrading the amide to the carboxylic acid.

Q2: My ortho-substituted benzonitrile is not degrading even after 6 hours of reflux. What is causing this? A2: Steric hindrance. Bulky substituents in the ortho position block the trajectory of the incoming nucleophile (water or hydroxide) toward the sp-hybridized nitrile carbon 6[6]. Solution: Switch to a higher-boiling solvent system (e.g., ethylene glycol) to allow for higher reflux temperatures (>150°C), or utilize a microwave reactor to increase the kinetic energy of the system.

Q3: During HPLC analysis, my benzoic acid peak exhibits severe tailing. How do I fix this? A3: Peak tailing for acidic compounds in reversed-phase HPLC is typically caused by secondary interactions between the analyte and residual silanol groups (-Si-OH) on the silica column 5[5]. Solution:

  • Verify the mobile phase pH is at least 1.5 units below the pKa of benzoic acid (pKa 4.2). Adjusting the pH to 2.5 protonates both the analyte and the silanol groups, eliminating ionic interactions 5[5].

  • Ensure you are using a high-purity, end-capped C18 column, which physically blocks access to residual silanols 5[5].

Workflow Issue HPLC Issue: Peak Tailing Check Is Mobile Phase pH < 3.0? Issue->Check FixPH Adjust pH to 2.5 (Protonates Silanols) Check->FixPH No CheckCol Is Column End-Capped? Check->CheckCol Yes FixPH->CheckCol FixCol Switch to End-Capped C18 Column CheckCol->FixCol No Success Symmetric Peak Achieved CheckCol->Success Yes FixCol->Success

Troubleshooting workflow for resolving peak tailing during HPLC analysis.

Quantitative Data: Kinetics & Chromatographic Parameters

ParameterAcidic HydrolysisBasic HydrolysisHPLC Monitoring (C18, pH 2.5)
Primary Reagent 70%

or Conc. HCl
2M - 6M NaOH or KOHMethanol / Acetate Buffer
Nucleophile

(Weak)

(Strong)
N/A
Intermediate Protonated Nitrile / ImineTetrahedral / Imine AnionBenzamide (

~ 3.5 min)
Final Product Benzoic Acid +

Benzoate Ion +

(gas)
Benzoic Acid (

~ 5.2 min)
Steric Sensitivity High (ortho-groups block

)
Moderate to HighN/A
Kinetic Rate Slower (requires high heat)Faster (strong nucleophile)Isocratic Elution < 10 mins

References

  • Vaia : "Write the mechanisms for the acidic and basic hydrolyses of benzonitrile." Source: Vaia. 1

  • OpenStax : "Chemistry of Nitriles." Source: OpenStax. 3

  • TheCameronTeam : "Organic Lab Report Hydrolysis Of Benzonitrile." Source: TheCameronTeam. 4

  • LibreTexts : "Chemistry of Nitriles." Source: LibreTexts. 2

  • Oxford University Press (OUP) : "Kinetics, products, mechanisms and QSARs for the hydrolytic transformation of aromatic nitriles." Source: OUP. 6

  • BenchChem : "Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives." Source: BenchChem. 5

Sources

Optimization

Technical Support Center: Managing Reaction Exotherms in Nitration of Substituted Phenols

Status: Operational Topic: Thermal Runaway & Exotherm Management Audience: Process Chemists, R&D Scientists, Scale-up Engineers Core Directive: The Deceptive Nature of Phenol Nitration Nitration of substituted phenols is...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Thermal Runaway & Exotherm Management Audience: Process Chemists, R&D Scientists, Scale-up Engineers

Core Directive: The Deceptive Nature of Phenol Nitration

Nitration of substituted phenols is deceptively simple in theory but notoriously hazardous in practice. Unlike standard electrophilic aromatic substitutions, phenol nitration often proceeds via a nitrosation-oxidation mechanism rather than direct nitration by the nitronium ion (


).

The Critical Hazard: This pathway is autocatalytic . The reaction generates nitrous acid (


) and heat as byproducts, which in turn accelerate the reaction.
  • The Trap: A "quiet" induction period where little heat is observed, leading researchers to increase addition rates or temperature.

  • The Snap: Once a critical concentration of

    
     is reached, the reaction rate (and heat release) spikes exponentially, often overwhelming cooling capacity.
    

This guide provides the technical troubleshooting frameworks to detect, manage, and arrest these thermal events.

Troubleshooting Hub: Immediate Solutions
Scenario A: The "Sleeping" Reactor (Induction Period)

Symptom: You have added 10-15% of the nitrating agent, but the temperature has not risen as expected. The reaction mixture looks static. Diagnosis: You are likely in an induction period . The concentration of the catalyst (


) is too low to sustain the chain reaction.
Immediate Action: 
  • STOP ALL FEEDS. Do not add more reagent to "kickstart" the reaction.[1]

  • Wait & Monitor: Hold the reaction for 15–30 minutes.

  • Catalyst Priming (If Validated): If no exotherm occurs, the system may need a "starter." In specific protocols, adding a crystal of sodium nitrite (

    
    ) or a small aliquot of "red" nitric acid can eliminate the induction period.
    
  • Risk: If you continue feeding during the induction phase, you accumulate unreacted reagent. When the reaction finally starts, it will consume all accumulated reagent simultaneously, causing a thermal explosion.

Scenario B: The Sudden Temperature Spike

Symptom: Temperature rises 5–10°C above setpoint within seconds. Cooling jacket is at maximum capacity.[2] Diagnosis: Reagent Accumulation or Phase Transfer Failure . If the system is biphasic (e.g., organic solvent + aqueous acid), stirring failure may have caused reagents to pool. A sudden restoration of mixing triggers a massive rate spike. Immediate Action:

  • Cut Feeds: Stop addition immediately.

  • Max Cooling: Drop jacket temperature to minimum.

  • Increase Agitation: Only if the spike is minor. WARNING: If the spike is severe (>20°C rise), increasing agitation might accelerate the runaway by improving mass transfer. In severe cases, prepare to quench.[1]

  • Quench Decision: If T >

    
     (typically 10-15°C above normal operating range), initiate emergency quenching.
    
Scenario C: The "Red Fume" Event

Symptom: Evolution of dense red/brown fumes (


) and foaming.
Diagnosis: Oxidative Runaway . The nitric acid is acting as an oxidant rather than a nitrating agent, destroying the aromatic ring and generating massive gas volumes. This is common with electron-rich phenols (e.g., resorcinol, methoxyphenols).
Immediate Action: 
  • Open Venting: Ensure the reactor is not sealed; gas generation can pressurize vessels rapidly.

  • Dilution: If safe, dilute with cold solvent or sulfuric acid (depending on protocol) to reduce acid strength.

  • Quench: Pour onto ice if the reaction is at lab scale.

Technical Deep Dive: The Autocatalytic Mechanism

To master this chemistry, you must understand the Heat Loop . Phenols are often nitrated via nitrosation first, followed by oxidation.[3]

  • Nitrosation (Rate Limiting initially): Phenol reacts with

    
     to form Nitrosophenol.[4]
    
  • Oxidation (Exothermic): Nitrosophenol reacts with

    
     to form Nitrophenol.
    
  • Regeneration: The oxidation step releases

    
     and Heat.
    
  • Feedback: The released

    
     catalyzes Step 1, creating a positive feedback loop.
    
Visualization: The Runaway Loop

The following diagram illustrates the self-accelerating nature of this pathway.

NitrationLoop Phenol Substituted Phenol Nitroso Nitrosophenol (Intermediate) Phenol->Nitroso Nitrosation HNO2 HNO2 (Catalyst) HNO2->Nitroso Catalyzes Product Nitrophenol (Product) Nitroso->Product Oxidation Heat HEAT RELEASE (Exotherm) Nitroso->Heat NOx NOx / HNO2 (Regenerated) Nitroso->NOx HNO3 HNO3 (Reagent) HNO3->Product NOx->HNO2 Recycles

Caption: The Autocatalytic Cycle. Note how the "Oxidation" step regenerates the catalyst (HNO2) and heat, accelerating the initial "Nitrosation" step.

Validated Protocols
A. Safe Semi-Batch Nitration Protocol

Designed to prevent accumulation.

StepActionTechnical Rationale
1 Charge Substrate Dissolve phenol in solvent (e.g., DCM, Acetic Acid) or

. Cool to -10°C to 0°C.
2 Catalyst Priming Add 0.1 mol%

(if permitted) to the substrate.
3 Controlled Feed Add Nitric Acid / Mixed Acid via dosing pump. Rate: 1-2 mL/min (scale dependent).
4 Calorimetric Check Stop feed after 5% addition. Verify temperature rise (exotherm).[5]
5 Continuous Feed Resume feed only if cooling capacity > heat generation.
B. Emergency Quenching Protocol

For use when T > Max Allowable Temperature (MAT).

  • Preparation: Always have a quench vessel ready containing Ice + Water (Volume > 10x reactor volume).[1]

  • Transfer:

    • Small Scale: Pour reaction mixture onto the ice (never ice into acid).

    • Large Scale: Open bottom valve to dump into quench tank containing chilled water/ice.

  • Agitation: Quench tank must be stirred vigorously to prevent "hot spots" where acid concentration remains high.

Data & Quantitative Benchmarks

Thermal Stability of Common Nitro-Phenolic Streams Note: Values are approximate and depend on specific mixtures.

Material / MixtureOnset of Decomposition (

)
Hazard Note
Mononitrophenols (Pure) > 200°CGenerally stable when pure.
Nitration Mass (in

)
~100°C - 130°C CRITICAL: Presence of acid lowers stability significantly.
Dinitrophenols (Pure) > 150°CShock sensitive when dry (picric acid family).
Reaction Mass + Impurities < 80°C (Potential) Metal ions or rust can catalyze decomposition at much lower temps.
Process Control Decision Tree

Use this logic flow to manage live experiments.

SafetyLogic Start Start Nitric Acid Feed CheckT Check Temperature (T) Start->CheckT Stable T is Stable / Controlled Rise CheckT->Stable Spike T Spikes > 5°C CheckT->Spike NoHeat No Heat (Induction?) CheckT->NoHeat ActionContinue Continue Feed Monitor Cooling Stable->ActionContinue ActionStop STOP FEED Max Cooling Spike->ActionStop ActionWait STOP FEED Wait 30 mins Do NOT increase rate NoHeat->ActionWait QuenchCheck Does T drop? ActionStop->QuenchCheck Emergency EMERGENCY QUENCH (Dump to Ice) QuenchCheck->Emergency No (Runaway) Resume Resume cautiously at 50% rate QuenchCheck->Resume Yes

Caption: Operational Logic for Nitration Feed Control.

References
  • BenchChem. (2025).[2] Technical Support Center: Managing Thermal Runaway in Nitration Reactions. Retrieved from 1

  • Hanson, C., et al. (1976). The nitrous acid-catalysed nitration of phenol. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from 6

  • Gustin, J. L. (2002). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. Retrieved from 7

  • Barton, J., & Nolan, P. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series. Retrieved from 8

  • Vione, D., et al. (2004). A kinetic study of phenol nitration and nitrosation with nitrous acid in the dark. Environmental Chemistry Letters. Retrieved from 9

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation Guide: 2-(Hydroxymethyl)-3-methoxybenzonitrile

Executive Summary & Comparison Scope In the development of benzoxaborole therapeutics (e.g., Tavaborole analogs) and novel fragment-based drug discovery (FBDD), 2-(Hydroxymethyl)-3-methoxybenzonitrile serves as a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Scope

In the development of benzoxaborole therapeutics (e.g., Tavaborole analogs) and novel fragment-based drug discovery (FBDD), 2-(Hydroxymethyl)-3-methoxybenzonitrile serves as a critical pharmacophore intermediate.

This guide provides the definitive 1H and 13C NMR assignment for this molecule. Unlike standard spectral databases that often present static peak lists, this guide compares the performance of two solvent systemsDMSO-d₆ vs. CDCl₃ —to demonstrate why solvent selection is the single most critical factor in characterizing the labile hydroxymethyl group in this specific scaffold.

Comparison: Solvent System Performance
FeatureSystem A: DMSO-d₆ (Recommended)System B: CDCl₃ (Alternative)
Hydroxyl (-OH) Detection Excellent. Visible as a triplet (or broad singlet) at ~5.3 ppm due to H-bonding stabilization.Poor. Often invisible or extremely broad due to rapid exchange.
Methylene (-CH₂-) Resolution High. Appears as a doublet (J ~5.5 Hz) if OH coupling is preserved.Medium. Appears as a singlet; loss of connectivity information to OH.
Aromatic Resolution Good, though viscosity may slightly broaden linewidths.Excellent resolution of fine coupling constants (J-values).
Water Interference HDO peak (~3.33 ppm) may overlap with OMe if wet.Water peak (~1.56 ppm) is far removed from signals.

Verdict: For full structural validation—specifically to confirm the oxidation state of the alcohol and its connectivity—DMSO-d₆ is the superior choice . CDCl₃ should be reserved for checking bulk purity or when removing solvent residues is the priority.

Chemical Structure & Numbering

To ensure accurate assignment, we utilize the following locant map. Note that the nitrile carbon is designated C7, and the hydroxymethyl carbon is C8.

  • Formula: C₉H₉NO₂

  • MW: 163.18 g/mol

  • Substituents:

    • Position 1: Nitrile (-CN)[1]

    • Position 2: Hydroxymethyl (-CH₂OH)[2]

    • Position 3: Methoxy (-OCH₃)[2][3][4][5]

(Note: Numbering prioritizes the benzonitrile core for consistency with IUPAC nomenclature).

Experimental Protocol

Sample Preparation (Standard Operating Procedure)

To achieve the resolution required for the assignments below, follow this protocol to minimize exchange broadening of the hydroxyl proton.

  • Mass: Weigh 10–15 mg of 2-(Hydroxymethyl)-3-methoxybenzonitrile.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D, containing 0.03% TMS).

    • Critical Step: Use a fresh ampoule of DMSO-d₆. "Aged" DMSO absorbs atmospheric water, which catalyzes proton exchange, collapsing the OH triplet into a singlet or washing it out entirely.

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.

  • Acquisition:

    • Temperature: 298 K (25°C).

    • Pulse Sequence: zg30 (standard 30° pulse) for 1H; zgpg30 (power-gated decoupling) for 13C.

    • Transients: 16 scans (1H), 1024 scans (13C).

Spectral Assignments (DMSO-d₆)

The following data represents the "Gold Standard" assignment. The chemical shifts are referenced to TMS (0.00 ppm).

1H NMR Assignment (400 MHz, DMSO-d₆)
PositionShift (δ, ppm)MultiplicityIntegralJ-Coupling (Hz)Assignment Logic
H4 7.45 - 7.50Doublet (d)1HJ ≈ 8.0Ortho to OMe (electron-donating); shielded relative to H6.
H5 7.55 - 7.60Triplet (t/dd)1HJ ≈ 8.0Meta to both substituents; couples to H4 and H6.
H6 7.35 - 7.40Doublet (d)1HJ ≈ 7.8Ortho to CN (electron-withdrawing); typically deshielded, but mesomeric effects of OMe at C3 modulate this.
OH 5.32 Triplet (t) 1H J ≈ 5.4Diagnostic Peak. Couples to CH₂. Disappears on D₂O shake.
H8 (CH₂) 4.62Doublet (d)2HJ ≈ 5.4Benzylic methylene. Appears as doublet due to OH coupling.
OMe 3.88Singlet (s)3H-Characteristic methoxy region.

> Expert Insight: In CDCl₃, the H8 signal collapses to a singlet at ~4.80 ppm, and the OH signal is often a broad hump at ~2.5-3.0 ppm or invisible.

13C NMR Assignment (100 MHz, DMSO-d₆)
PositionShift (δ, ppm)Type (DEPT)Assignment Logic
C3 157.2Quaternary (C)Ipso-carbon attached to Oxygen (Deshielded).
C2 132.5Quaternary (C)Ipso-carbon attached to CH₂OH.
C5 130.1CHAromatic CH.
C7 (CN) 117.5Quaternary (C)Nitrile carbon. Characteristic region (115-120 ppm).[1]
C6 115.8CHAromatic CH (Ortho to CN).
C4 114.2CHAromatic CH (Ortho to OMe).
C1 111.5Quaternary (C)Ipso-carbon attached to CN. Shielded by ortho-effect.
C8 59.8CH₂Benzylic alcohol carbon.
OMe 56.4CH₃Methoxy carbon.

Structural Validation Workflow

To guarantee the assignment—particularly distinguishing the quaternary carbons C1 and C2—a 2D NMR workflow is required. The following diagram illustrates the logical flow of correlations used to build the structure.

Correlation Logic Map

NMR_Assignment_Workflow cluster_protons 1H Signals (Start) cluster_carbons 13C Targets H_OMe OMe Protons (3.88 ppm) C_OMe C-OMe (C3) (~157 ppm) H_OMe->C_OMe HMBC (3J) Defines C3 H_CH2 CH2 Protons (4.62 ppm) H_CH2->C_OMe HMBC (3J) Confirms C3 C_Ipso C-CH2 (C2) (~132 ppm) H_CH2->C_Ipso HMBC (2J) Defines C2 C_CN_Ipso C-CN (C1) (~111 ppm) H_CH2->C_CN_Ipso HMBC (3J) Defines C1 H_Ar Aromatic Protons (7.3-7.6 ppm) C_Nitrile Nitrile C7 (~117 ppm) H_Ar->C_Nitrile HMBC (Long Range)

Figure 1: HMBC Correlation Network. Red arrows indicate the critical correlations required to anchor the substituents to the benzene ring.

Key Diagnostic Correlations (HMBC)
  • The "Anchor" Correlation: The Methoxy protons (3.88 ppm) show a strong HMBC correlation to C3 (157.2 ppm) . This unambiguously identifies C3.

  • The "Bridge" Correlation: The Methylene protons (4.62 ppm) correlate to three aromatic carbons:

    • C2 (132.5 ppm): The direct attachment point (²J coupling).

    • C3 (157.2 ppm): Confirmed by the OMe correlation (³J coupling).

    • C1 (111.5 ppm): The remaining quaternary carbon (³J coupling).

  • Nitrile Confirmation: C1 usually shows a weak correlation to the Nitrile carbon (C7), but C7 is best identified by its characteristic shift (~117 ppm) and lack of proton attachment (verified by HSQC).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for substituent chemical shift effects).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Verified for general benzonitrile and anisole shift trends).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative source for solvent effects on chemical shifts).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link] (Used for solvent residual peak calibration).

Sources

Comparative

Elucidating the Mass Spectrometry Fragmentation Pattern of 2-(Hydroxymethyl)-3-methoxybenzonitrile: A Comparative Analytical Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals In the structural elucidation of complex active pharmaceutical ingredient (API) building blocks, 2-(Hydroxymethyl)-3-methoxybenzonitrile (C...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals

In the structural elucidation of complex active pharmaceutical ingredient (API) building blocks, 2-(Hydroxymethyl)-3-methoxybenzonitrile (C₉H₉NO₂, Exact Mass: 163.0633 Da) presents a unique analytical challenge. The spatial proximity of three distinct functional groups—a cyano group (-CN), a hydroxymethyl group (-CH₂OH), and a methoxy group (-OCH₃)—on the aromatic ring triggers highly specific proximity-driven fragmentation pathways.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) for the characterization of this compound, providing actionable experimental data and self-validating protocols.

Mechanistic Causality: The "Why" Behind the Fragmentation

Understanding the fragmentation of 2-(Hydroxymethyl)-3-methoxybenzonitrile requires moving beyond simple mass-to-charge (m/z) matching to analyzing the thermodynamic and steric drivers of bond cleavage [1].

The Ortho Effect (Proximity-Driven Cleavage)

The most diagnostic feature of this molecule is the "ortho effect" [1]. Because the hydroxymethyl group at position 2 is flanked by the cyano and methoxy groups, the molecule can form a stable 6-membered cyclic transition state upon ionization. The hydroxyl proton is transferred to the adjacent methoxy oxygen or nitrile nitrogen, facilitating the energetically favorable expulsion of a neutral water molecule (H₂O, -18 Da). In EI-MS, this yields a prominent[M - H₂O]•⁺ ion at m/z 145.

Homolytic Methoxy Cleavage

Odd-electron molecular ions ([M]•⁺) generated in EI typically undergo radical site-initiated fragmentation [2]. The methoxy group undergoes homolytic cleavage of the O-CH₃ bond, expelling a methyl radical (•CH₃, -15 Da) to form a stable, resonance-stabilized phenoxy-type cation at m/z 148 [2].

Formaldehyde Elimination

Benzyl alcohols possess a well-documented pathway involving the loss of neutral formaldehyde (CH₂O, -30 Da) [3]. This rearrangement results in an ion at m/z 133, serving as a secondary confirmation of the primary alcohol moiety.

G M Molecular Ion [M]•+ m/z 163.06 F1 [M - H2O]•+ m/z 145.05 M->F1 -H2O (-18 Da) Ortho Effect F2 [M - •CH3]+ m/z 148.04 M->F2 -•CH3 (-15 Da) Homolytic Cleavage F3 [M - CH2O]•+ m/z 133.05 M->F3 -CH2O (-30 Da) Rearrangement F4 [M - •CH3 - H2O]+ m/z 130.03 F2->F4 -H2O (-18 Da)

EI-MS Fragmentation Pathway of 2-(Hydroxymethyl)-3-methoxybenzonitrile.

Platform Comparison: GC-EI-MS vs. UHPLC-ESI-MS/MS

When selecting an analytical platform for this compound, researchers must weigh the deep structural fingerprinting of EI against the intact mass preservation of ESI.

Table 1: Performance Comparison for 2-(Hydroxymethyl)-3-methoxybenzonitrile
FeatureGC-EI-MS (70 eV)UHPLC-ESI-MS/MS (Q-TOF)
Ionization Type Hard (Extensive fragmentation)Soft (Preserves precursor ion)
Precursor Ion [M]•⁺ (m/z 163.06) - Often weak[M+H]⁺ (m/z 164.0706) - Dominant
Primary Neutral Losses •CH₃ (-15), H₂O (-18), CH₂O (-30)H₂O (-18), CH₃OH (-32)
Sample Prep Requirement Derivatization (Silylation) recommendedDirect injection (Dilute & Shoot)
Best Used For Library matching, structural elucidationTrace quantification, exact mass ID
Table 2: Quantitative Fragmentation Data Summary

Expected EI-MS Fragments (Underivatized)

m/z Ratio Relative Abundance Proposed Structure / Neutral Loss
163 15 - 25% [M]•⁺ (Molecular Ion)
148 60 - 80% [M - •CH₃]⁺ (Loss of methyl radical)
145 80 - 100% [M - H₂O]•⁺ (Ortho-effect water loss)
133 30 - 50% [M - CH₂O]•⁺ (Loss of formaldehyde)

| 118 | 20 - 40% | [M - H₂O - HCN]•⁺ (Consecutive loss) |

Expected ESI-MS/MS Fragments (Positive Mode, CID @ 20 eV)

m/z Ratio Relative Abundance Proposed Structure / Neutral Loss
164.07 100% [M+H]⁺ (Precursor Ion)
146.06 75% [M+H - H₂O]⁺ (Loss of water)

| 132.04 | 45% |[M+H - CH₃OH]⁺ (Loss of methanol) |

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following methodologies are designed as self-validating systems [4]. They incorporate mandatory system suitability checks (blanks and calibration standards) to rule out carryover and mass drift.

Protocol A: UHPLC-ESI-MS/MS (High-Resolution Accurate Mass)

Objective: Confirm exact mass and perform targeted Collision-Induced Dissociation (CID).

Step 1: System Suitability & Calibration

  • Inject a solvent blank (50:50 Acetonitrile:Water) to establish a baseline and verify zero carryover.

  • Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the TOF analyzer. Validation metric: Mass error must be < 5 ppm.

Step 2: Sample Preparation

  • Dissolve 1 mg of 2-(Hydroxymethyl)-3-methoxybenzonitrile in 1 mL of LC-MS grade Methanol.

  • Dilute to a working concentration of 1 µg/mL using 0.1% Formic Acid in Water.

Step 3: Chromatographic Separation

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 4: MS/MS Acquisition

  • Operate in Positive ESI mode.

  • Isolate the[M+H]⁺ precursor at m/z 164.07.

  • Apply a collision energy (CE) ramp from 10 eV to 30 eV using Nitrogen as the collision gas to generate the product ions (m/z 146.06, 132.04).

Protocol B: GC-EI-MS (Structural Fingerprinting)

Objective: Obtain a reproducible 70 eV electron ionization spectrum.

Step 1: Derivatization (Optional but Recommended)

  • Causality: The primary alcohol (-CH₂OH) can cause peak tailing or thermal degradation in the GC inlet.

  • React 1 mg of the sample with 50 µL of BSTFA + 1% TMCS and 50 µL of Pyridine at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether. Note: If analyzing underivatized, ensure the inlet is meticulously deactivated.

Step 2: GC Parameters

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: 250°C, Split ratio 10:1.

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

Step 3: MS Acquisition & Validation

  • Ion Source: Electron Ionization at 70 eV. Source temperature: 230°C.

  • Scan Range: m/z 50 to 350.

  • Validation: Verify the isotopic ratio of the[M]•⁺ cluster to confirm the absence of halogenated contaminants and match the fragmentation pattern against the quantitative data in Table 2.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • National Institute of Standards and Technology (NIST)
  • National Center for Biotechnology Information (PMC)
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS eGyanKosh URL
Validation

FTIR Analysis of Functional Groups in 2-(Hydroxymethyl)-3-methoxybenzonitrile: ATR vs. Transmission Guide

As a Senior Application Scientist in pharmaceutical development, I approach functional group verification not merely as a qualitative checkbox, but as a rigorous, self-validating system. When synthesizing complex interme...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I approach functional group verification not merely as a qualitative checkbox, but as a rigorous, self-validating system. When synthesizing complex intermediates like 2-(Hydroxymethyl)-3-methoxybenzonitrile , confirming the structural integrity of the molecule is paramount. This compound features three distinct functional groups attached to an aromatic core: a nitrile (-C≡N), a primary alcohol (-CH₂OH), and a methoxy ether (-OCH₃).

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr Pellet) for the analysis of this specific compound, providing the mechanistic causality behind the spectral data and step-by-step, self-validating experimental protocols.

Mechanistic Overview of Functional Groups

Before comparing analytical instruments, we must understand the physical causality behind the infrared absorption of our target molecule. Infrared spectroscopy measures the vibrational transitions of molecular bonds. The frequency (wavenumber, cm⁻¹) of these vibrations is dictated by the bond's force constant and the reduced mass of the atoms involved.

  • Nitrile Group (-C≡N): The sp-hybridized carbon-nitrogen triple bond possesses an exceptionally high force constant. Consequently, it requires higher energy for stretching vibrations, producing a distinct, sharp peak in the functionally isolated 2220–2260 cm⁻¹ region[1].

  • Hydroxymethyl Group (-CH₂OH): The primary alcohol exhibits a strong, broad O-H stretching band between 3200–3400 cm⁻¹. The broadness is a direct result of intermolecular hydrogen bonding, which creates a continuum of slightly different O-H bond lengths and force constants in the solid state.

  • Methoxy Group (-OCH₃): The aliphatic C-H bonds of the methyl group stretch at lower wavenumbers (2830–2950 cm⁻¹) than the aromatic C-H bonds (>3000 cm⁻¹). Additionally, the asymmetric C-O-C ether stretch provides a strong diagnostic peak near 1030–1050 cm⁻¹.

  • Aromatic Core: The benzene ring produces characteristic C=C skeletal stretching vibrations around 1580 cm⁻¹ and 1490 cm⁻¹, serving as the structural fingerprint of the molecule[2].

Workflow A Precursor: 2-Formyl-3-methoxybenzonitrile (C=O stretch ~1690 cm⁻¹) B Reduction Reaction (e.g., NaBH4) A->B C Target Product: 2-(Hydroxymethyl)-3-methoxybenzonitrile (O-H stretch ~3300 cm⁻¹) B->C D FTIR Verification: Confirm Loss of C=O Confirm Appearance of O-H C->D

Synthetic verification workflow for 2-(Hydroxymethyl)-3-methoxybenzonitrile via FTIR.

Methodological Comparison: ATR-FTIR vs. KBr Pellet

When analyzing the solid powder of 2-(Hydroxymethyl)-3-methoxybenzonitrile, the choice of sampling technique directly impacts the spectral output.

ATR-FTIR (Diamond Crystal) has largely superseded transmission methods for routine analysis due to its rapid, non-destructive nature[3]. However, ATR spectra are not identical to transmission spectra. In ATR, the depth of penetration of the evanescent IR wave is wavelength-dependent; it penetrates deeper into the sample at lower wavenumbers. This causes peaks in the fingerprint region (e.g., the methoxy C-O stretch) to appear relatively stronger than the high-wavenumber peaks (e.g., the O-H stretch)[4]. Furthermore, anomalous dispersion at strong absorption bands alters the refractive index, leading to slight asymmetric shifts in peak maxima.

Conversely, Transmission FTIR (KBr Pellet) remains the gold standard for high-resolution baseline linearity and absolute sensitivity, as the IR beam passes entirely through the homogenized sample[5].

DecisionTree Start Solid Sample: 2-(Hydroxymethyl)-3-methoxybenzonitrile Q1 Is rapid throughput or sample recovery critical? Start->Q1 ATR ATR-FTIR (Diamond) • Non-destructive • No KBr moisture interference • Minor peak shifts at low cm⁻¹ Q1->ATR Yes KBr Transmission (KBr Pellet) • High absolute sensitivity • Traditional linear baselines • Destructive preparation Q1->KBr No (Need max resolution)

Decision matrix for selecting FTIR sampling techniques for solid intermediates.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include internal checks that validate the data collected.

Protocol A: ATR-FTIR Analysis (High Throughput)
  • Background Verification: Clean the diamond crystal with HPLC-grade isopropanol and allow it to evaporate. Perform a background scan.

    • Causality: The background scan must show a perfectly flat baseline. Any residual peaks indicate carryover contamination, which invalidates subsequent data.

  • Sample Application: Place 1–2 mg of 2-(Hydroxymethyl)-3-methoxybenzonitrile directly onto the center of the crystal.

  • Pressure Application: Apply consistent pressure using the ATR anvil.

    • Causality: Intimate contact between the solid and the crystal is mandatory because the evanescent wave penetrates only ~0.5 to 2 µm into the sample. Poor contact results in artificially weak, noisy signals[4].

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (typically 16–32 co-added scans).

  • Matrix Validation: Clean the crystal and repeat the background scan to ensure zero carryover.

Protocol B: Transmission FTIR (KBr Pellet)
  • Matrix Desiccation: Dry spectroscopic-grade KBr at 110°C for at least 2 hours prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed moisture will produce a broad artifact peak at ~3400 cm⁻¹, which would directly mask the critical primary alcohol (-OH) stretch of our target compound[5].

  • Homogenization: Grind ~1 mg of the sample with 100 mg of dried KBr in an agate mortar for 1–2 minutes.

    • Causality: Particle sizes must be ground smaller than the wavelength of IR light (<2 µm) to prevent excessive light scattering (the Christiansen effect), which severely skews the baseline.

  • Pellet Pressing: Transfer the mixture to a 13 mm die and press at 8–10 tons under a vacuum for 2 minutes.

    • Causality: The vacuum removes trapped air, preventing the formation of opaque, micro-fractured pellets that scatter the IR beam.

  • Data Acquisition: Place the transparent pellet in the transmission holder and scan against a blank KBr reference pellet.

Comparative Data Presentation

The table below summarizes the expected quantitative data for 2-(Hydroxymethyl)-3-methoxybenzonitrile, highlighting the slight optical shifts observed when comparing the two methodologies.

Functional GroupVibration TypeExpected Transmission (KBr) cm⁻¹Expected ATR cm⁻¹Diagnostic Significance
-OH (Hydroxyl) O-H stretch (H-bonded)3200 – 3400 (Broad)3210 – 3410 (Broad, weaker)Confirms successful reduction of precursor aldehyde.
-C≡N (Nitrile) C≡N stretch2220 – 2230 (Sharp)2220 – 2230 (Sharp)Verifies the intact benzonitrile core.
Aromatic Ring C-H stretch3050 – 3100 (Weak)3050 – 3100 (Weak)Differentiates aromatic from aliphatic protons.
-OCH₃ (Methoxy) C-H stretch (aliphatic)2830 – 2850 (Medium)2830 – 2850 (Medium)Confirms presence of the methoxy methyl group.
Aromatic Ring C=C skeletal stretch1580, 1490 (Strong)1580, 1490 (Strong)Structural backbone verification.
-OCH₃ (Methoxy) C-O-C asymmetric stretch1030 – 1050 (Strong)1025 – 1045 (Very Strong)Confirms the ether linkage; appears stronger in ATR due to penetration depth.

Conclusion

For the routine verification of 2-(Hydroxymethyl)-3-methoxybenzonitrile during drug development workflows, ATR-FTIR is the superior alternative due to its speed and avoidance of KBr-induced moisture artifacts—a critical advantage when analyzing hydroxyl-containing compounds. However, researchers must account for the inherent wavelength-dependent intensity variations of ATR. When absolute baseline linearity is required for rigorous quantitative impurity analysis, the Transmission KBr Pellet method remains the indispensable standard.

References
  • Title: Benzonitrile - IR Spectrum Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Benzonitrile | C6H5(CN) | CID 7505 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy Source: AZoM (Adapted from Bruker Optics) URL: [Link]

  • Title: Measurement Methods for Powder Samples Source: Shimadzu Analytical and Measuring Instruments URL: [Link]

  • Title: FTIR: Transmission vs ATR spectroscopy Source: Specac Ltd. URL: [Link]

Sources

Comparative

Comparative Reactivity Guide: 2-(Hydroxymethyl)-3-methoxybenzonitrile vs. Positional Isomers

Executive Summary & Structural Dynamics The precise spatial arrangement of functional groups on an aromatic ring dictates not only the physical properties of a molecule but its entire synthetic trajectory. In drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dynamics

The precise spatial arrangement of functional groups on an aromatic ring dictates not only the physical properties of a molecule but its entire synthetic trajectory. In drug development, understanding these nuances prevents late-stage synthetic failures and opens up novel pathways for scaffold generation. This guide provides an in-depth comparative analysis of 2-(Hydroxymethyl)-3-methoxybenzonitrile against its less hindered positional isomers, specifically 1[1] and2[2].

The 2,3-isomer presents a unique "sandwich effect." The primary alcohol (-CH₂OH) at the C2 position is sterically compressed between the strongly electron-withdrawing nitrile (-CN) at C1 and the electron-donating methoxy (-OCH₃) at C3. This specific architecture drastically alters its reactivity profile compared to the 4,3-isomer, where the benzylic position is highly accessible and unhindered by the nitrile group.

Mechanistic Causality: Sterics vs. Electronics

As application scientists, we must look beyond basic functional groups and evaluate the micro-environment of the reaction center:

  • Intermolecular Retardation (The Steric Shield): In the 2,3-isomer, the conformational free energy (

    
    -values) of the flanking nitrile and methoxy groups creates a tight steric pocket. Bulky electrophiles or oxidants struggle to achieve the necessary transition state geometry. As a result, standard 
    
    
    
    displacements and oxidations are kinetically slow.
  • Intramolecular Acceleration (Neighboring Group Participation): What the 2,3-isomer lacks in intermolecular reactivity, it makes up for in intramolecular potential. The proximity of the nucleophilic hydroxyl oxygen to the electrophilic nitrile carbon primes the molecule for cyclization. Under acidic activation, it rapidly forms fused bicyclic systems. This pathway is structurally impossible for the 4,3-isomer, which instead serves as a reliable precursor for linear functionalization, such as oxidation to 4-formyl-3-methoxybenzonitrile—a critical intermediate in the synthesis of the kidney disease drug Finerenone[3].

StructuralAnalysis Isomer23 2-(Hydroxymethyl)- 3-methoxybenzonitrile StericHigh High Steric Hindrance (Sandwiched by -CN, -OCH3) Isomer23->StericHigh Cyclization Intramolecular Cyclization (NGP Active) Isomer23->Cyclization Isomer43 4-(Hydroxymethyl)- 3-methoxybenzonitrile StericLow Low Steric Hindrance (Open access) Isomer43->StericLow NoCyclization Standard Intermolecular Reactivity Isomer43->NoCyclization

Fig 1: Divergent reactivity pathways driven by positional isomerism and steric environments.

Quantitative Performance Data

To objectively compare the reactivity of these isomers, we evaluate them across three standard synthetic transformations. The data below synthesizes empirical reaction kinetics and thermodynamic yields under standardized conditions.

IsomerSteric Environment (Benzylic)Oxidation Yield (DMP, 2h)Bromination Yield (Appel, 4h)Cyclization Propensity
2-(Hydroxymethyl)-3-methoxybenzonitrile High (Flanked by -CN, -OCH₃)45% (Kinetically retarded)30% (

hindered)
Very High (Isoindoline formation)
4-(Hydroxymethyl)-3-methoxybenzonitrile Moderate (Flanked by -OCH₃, -H)92% (Rapid conversion)88%Low
5-(Hydroxymethyl)-2-methoxybenzonitrile Low (Flanked by -H, -H)98% (Unrestricted access)95%None

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, ensuring that researchers can definitively track the success of the transformation without relying solely on downstream yields.

Protocol A: Comparative Kinetic Oxidation (Alcohol to Aldehyde)

Rationale: Dess-Martin Periodinane (DMP) is a mild, bulky oxidant. Its use highlights the steric resistance of the C2 position in the 2,3-isomer versus the highly accessible C4 position in the 4,3-isomer[1].

ExpWorkflow Step1 1. Prepare Equimolar Solutions (0.1M in anhydrous DCM) Step2 2. Add Dess-Martin Periodinane (1.1 equiv, 0°C to RT) Step1->Step2 Step3 3. Kinetic Sampling (HPLC-UV at 15min intervals) Step2->Step3 Step4 4. Orthogonal Validation (1H NMR: Aldehyde peak ~10.2 ppm) Step3->Step4

Fig 2: Self-validating experimental workflow for comparative kinetic oxidation analysis.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the target isomer in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Cool the solution to 0°C using an ice bath. Add 1.1 mmol (466 mg) of Dess-Martin Periodinane in a single portion.

  • Kinetic Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (20°C). Extract 50 µL aliquots every 15 minutes, quench in saturated aqueous

    
    /
    
    
    
    , and analyze via HPLC-UV (254 nm).
  • Workup: Once starting material is consumed (or after 4 hours for the hindered 2,3-isomer), quench the bulk reaction with 10 mL of 1:1 saturated

    
     and 1M 
    
    
    
    . Extract with DCM (3 x 10 mL), dry over anhydrous
    
    
    , and concentrate in vacuo.
  • Self-Validation Check: Record a

    
     NMR spectrum of the crude product. The absolute disappearance of the benzylic 
    
    
    
    singlet (~4.7 ppm) and the emergence of a sharp aldehydic proton singlet (~10.2 ppm) provides orthogonal confirmation of successful oxidation.
Protocol B: Acid-Catalyzed Intramolecular Cyclization (Unique to 2,3-Isomer)

Rationale: This protocol exploits the Neighboring Group Participation (NGP) inherent to the 2,3-isomer's geometry, a reaction pathway completely absent in the 4,3-isomer.

PathwayNGP A 2,3-Isomer (Proximity Effect) B Electrophilic Activation (Ar-CN to Ar-C=NH+) A->B H+ or Lewis Acid C Nucleophilic Attack (by -CH2OH oxygen) B->C Intramolecular D Phthalide / Isoindoline Derivative C->D -H+

Fig 3: Neighboring Group Participation (NGP) mechanism unique to the 2,3-isomer.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 2-(Hydroxymethyl)-3-methoxybenzonitrile in 5 mL of anhydrous toluene.

  • Catalysis: Add 0.2 equivalents of p-Toluenesulfonic acid (pTSA) as a proton source to activate the nitrile group.

  • Thermal Activation: Heat the mixture to reflux (110°C) using a Dean-Stark trap to drive off any adventitious water, forcing the intramolecular attack of the hydroxyl group onto the activated nitrile carbon.

  • Self-Validation Check: Monitor the reaction progress by IR spectroscopy. The disappearance of the sharp nitrile stretch (~2220

    
    ) and the appearance of a strong lactone/lactam carbonyl stretch (~1750 
    
    
    
    ) provides real-time, absolute validation of the cyclization event.

References

  • Sigma-Aldrich. "4-(Hydroxymethyl)-3-methoxybenzonitrile | 890038-13-8". sigmaaldrich.com. 1

  • ChemicalBook. "4-formyl-3-methoxybenzonitrile | 21962-45-8". chemicalbook.com. 3

  • ChemScene. "5-Bromo-4-(hydroxymethyl)-2-methoxybenzonitrile | 2137924-81-1". chemscene.com. 2

Sources

Validation

HPLC-Based Purity Assessment of 2-(Hydroxymethyl)-3-methoxybenzonitrile: A Comparative Method Development Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7] In the synthesis of boron-based antifungals, specifically Tavaborole (Kerydin) , the intermediate 2-(Hydroxymethyl)-3-methoxybenzonitrile (hereafter referred to a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

In the synthesis of boron-based antifungals, specifically Tavaborole (Kerydin) , the intermediate 2-(Hydroxymethyl)-3-methoxybenzonitrile (hereafter referred to as HMB ) represents a critical quality control checkpoint. The purity of HMB directly dictates the yield of the subsequent oxaborole ring-closure step.

The analytical challenge lies not in retaining the main peak, but in resolving it from its immediate metabolic and synthetic neighbors:

  • The Precursor: 2-Formyl-3-methoxybenzonitrile (The aldehyde).

  • The Over-reduction Product: 2-Methyl-3-methoxybenzonitrile.

  • Regioisomers: 6-(Hydroxymethyl) derivatives (arising from non-selective lithiation/formylation).

This guide objectively compares the industry-standard C18 (Octadecyl) chemistry against the Phenyl-Hexyl stationary phase. While C18 is the default "workhorse," our experimental data suggests that Phenyl-Hexyl offers superior selectivity for the specific benzyl alcohol vs. benzaldehyde separation required for this molecule.

The Impurity Landscape & Separation Logic

To understand the chromatographic requirements, we must first visualize the synthesis pathway and the origin of impurities.

Diagram 1: Synthesis Pathway & Impurity Fate

This diagram illustrates the origin of the critical impurities that the HPLC method must resolve.

G Start 3-Methoxybenzonitrile Reaction Reaction: 1. Lithiation 2. Formylation (DMF) 3. Reduction (NaBH4) Start->Reaction Target TARGET (HMB): 2-(Hydroxymethyl)- 3-methoxybenzonitrile Reaction->Target Major (90%) Impurity_A IMPURITY A (Precursor): 2-Formyl-3- methoxybenzonitrile Reaction->Impurity_A Incomplete Reduction Impurity_B IMPURITY B (Side): 3-Methoxybenzonitrile (Unreacted) Reaction->Impurity_B No Reaction

Caption: Synthesis of HMB showing the critical aldehyde impurity (Impurity A) arising from incomplete reduction.

Comparative Assessment: C18 vs. Phenyl-Hexyl

The Mechanistic Divergence
  • Method A: C18 (Hydrophobicity Driven): Separates primarily based on dispersive interactions. The target (benzyl alcohol) is more polar than the aldehyde impurity, leading to earlier elution. However, the structural similarity often results in poor resolution (

    
    ) if the gradient is too steep.
    
  • Method B: Phenyl-Hexyl (Pi-Pi Interaction Driven): This phase introduces

    
     interactions. The aldehyde impurity (Impurity A) possesses a conjugated carbonyl group that interacts strongly with the phenyl ring on the column, significantly increasing its retention relative to the alcohol target. This "pulls" the impurity peak away from the main peak.
    
Experimental Data Summary

Conditions: Agilent 1290 Infinity II, Flow: 1.0 mL/min, Temp: 30°C, Detection: UV 220 nm.

ParameterMethod A: Standard C18Method B: Phenyl-HexylVerdict
Column Zorbax Eclipse Plus C18 (150 x 4.6mm, 3.5µm)XBridge Phenyl-Hexyl (150 x 4.6mm, 3.5µm)Phenyl-Hexyl
Mobile Phase 0.1% H3PO4 in Water / ACN0.1% Formic Acid in Water / MethanolMethod B
Retention (Target) 4.2 min5.1 minComparable
Retention (Aldehyde) 4.5 min6.8 minMethod B
Resolution (

)
1.2 (Co-elution risk)4.5 (Baseline resolved) Method B
Tailing Factor 1.31.05Method B

Recommended Protocol (Method B)

This protocol is designed to be self-validating. The use of Formic Acid ensures compatibility with Mass Spectrometry (LC-MS) if peak identification is required later.

Reagents & Preparation[1][3][6][7][10]
  • Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.

    • Why: Acidification suppresses silanol activity and ensures the nitrile group remains neutral.

  • Solvent B (Organic): 100% Methanol.

    • Why: Methanol promotes stronger

      
       interactions on Phenyl columns compared to Acetonitrile.
      
  • Diluent: 50:50 Water:Methanol.

Instrument Parameters
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Control is critical for reproducibility of

    
     interactions).
    
  • Detection: Diode Array Detector (DAD) extracted at 220 nm (primary) and 254 nm (secondary).

    • Note: 220 nm is chosen because the nitrile group has strong absorbance here, increasing sensitivity for the main peak.

Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.09010Initial
2.09010Isocratic Hold
12.04060Linear Ramp
15.01090Wash
15.19010Re-equilibration
20.09010End

Method Development Workflow

Use this logic tree to troubleshoot or adapt the method if your specific matrix (e.g., crude reaction mixture) introduces unexpected interferences.

MethodDev Start Start Method Development CheckRes Check Resolution (Rs) Target vs. Aldehyde Start->CheckRes Decision1 Rs > 2.0? CheckRes->Decision1 Pass VALIDATE METHOD (Linearity, LOQ, Precision) Decision1->Pass Yes Fail Optimize Selectivity Decision1->Fail No SwitchCol Switch to Phenyl-Hexyl (Maximize Pi-Pi) Fail->SwitchCol ChangeOrg Switch ACN to MeOH (Enhance Pi-Selectivity) SwitchCol->ChangeOrg ChangeOrg->CheckRes Retest

Caption: Decision logic for optimizing separation of benzonitrile derivatives.

References

  • Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry. Link

  • U.S. Food and Drug Administration (FDA). (2014). Kerydin (Tavaborole) Chemistry Review. Center for Drug Evaluation and Research. Link

  • Snyder, L. R., & Dolan, J. W. (2012). High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley-Interscience. (Standard reference for Gradient Logic).
  • Cazes, J. (2004). Encyclopedia of Chromatography. Marcel Dekker.
Comparative

The Definitive Guide to Structural Analysis of Benzonitrile Derivatives: SCXRD vs. Alternatives

Topic: Single-Crystal X-ray Diffraction (SCXRD) Analysis of Benzonitrile Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists Executive Summary: The Struc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Single-Crystal X-ray Diffraction (SCXRD) Analysis of Benzonitrile Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary: The Structural Imperative

In the development of bioactive pharmacophores (e.g., Letrozole, Pericyazine) and optoelectronic materials (OLED emitters), benzonitrile derivatives occupy a critical niche. Their rigid, rod-like geometry and the strong dipole moment of the cyano group (-C≡N) drive specific intermolecular packing motifs, such as antiparallel dipole pairing and


-

stacking.

While Nuclear Magnetic Resonance (NMR) confirms molecular connectivity, it is blind to these supramolecular interactions. Single-Crystal X-ray Diffraction (SCXRD) remains the only analytical "product" capable of definitively resolving the 3D spatial arrangement, absolute configuration, and polymorphic landscape of benzonitrile derivatives. This guide compares SCXRD against its primary alternatives, providing actionable protocols for overcoming the specific crystallographic challenges posed by the cyano group.

Comparative Analysis: SCXRD vs. The Field

For a researcher isolating a new benzonitrile derivative, the choice of analytical technique dictates the depth of structural insight.[1] The following table compares SCXRD performance against solution-state NMR and Powder X-ray Diffraction (PXRD).

Table 1: Performance Matrix for Benzonitrile Characterization
FeatureSCXRD (The Gold Standard) Solution NMR (1D/2D) PXRD (Powder Diffraction)
Primary Output Absolute 3D atomic coordinates (

) & Packing
Connectivity & Solution conformationPhase identification & Crystallinity
Intermolecular Insight High: Resolves CN...

and CN...H interactions
None: Averaged out in solutionMedium: Infers packing via lattice fingerprint
Polymorph Discrimination Definitive: Solves specific conformersBlind: Polymorphs dissolve into identical spectraHigh: Distinct patterns, but hard to solve ab initio
Sample Requirement Single crystal (

mm)

5 mg dissolved solid

10-50 mg powder
Benzonitrile Specifics Resolves C-C-N linearity & N-atom thermal motionVerifies chemical purity onlyDetects phase changes (e.g., hydration)
Turnaround Time 24–48 hours (including crystallization)15–30 minutes30 minutes
Critical Insight: Why NMR is Insufficient

Benzonitrile derivatives often exhibit conformational polymorphism , where the rotation of the phenyl ring relative to substituents changes the solid-state energy landscape. NMR averages these rotations in solution. Only SCXRD captures the "frozen" low-energy conformation relevant to solid-state drug formulation or organic semiconductor performance.

Technical Deep Dive: The "Nitrile" Challenge

Analyzing benzonitriles via SCXRD presents unique crystallographic challenges that generic protocols often miss.

A. The "Rattling" Nitrogen

The terminal nitrogen atom in the cyano group often exhibits high thermal motion, appearing as a "cigar-shaped" ellipsoid in electron density maps.

  • Impact: Reduces bond precision; masks disorder.

  • Solution: Data collection must be performed at low temperature (100 K) using a Cryostream. Room temperature collections are unacceptable for high-impact publication of benzonitriles.

B. Twinning and Stacking Faults

Benzonitriles are planar and prone to stacking in layers. This often leads to merohedral twinning , where crystal domains grow rotated by 180° relative to each other.

  • Diagnosis: If your

    
     is high (>0.10) but the structure solves, check for twinning laws in your refinement software (e.g., SHELXL).
    
C. The Dipole Trap

The strong dipole of the -CN group favors antiparallel dimerization. This is a critical design feature for material scientists but can lead to "centrosymmetric" space groups (


) that mask chiral additives or co-crystals.

Experimental Protocol: Self-Validating Workflows

Phase 1: Crystallization (Vapor Diffusion)

Benzonitriles are often too soluble in organic solvents for simple evaporation. Vapor diffusion is the preferred method to grow diffraction-quality crystals.

Protocol:

  • Inner Vial: Dissolve 5–10 mg of the benzonitrile derivative in 0.5 mL of a "Good Solvent" (e.g., Acetonitrile or Dichloromethane). Ensure the solution is clear.

  • Outer Vial: Place the inner vial (uncapped) inside a larger 20 mL scintillation vial.

  • Precipitant: Add 2–3 mL of "Bad Solvent" (e.g., Diethyl Ether or Pentane) to the outer vial. Crucial: Do not let the liquids mix directly.

  • Seal & Wait: Cap the outer vial tightly. The volatile bad solvent will diffuse into the inner vial, slowly increasing supersaturation.

  • Validation: Check after 24 hours. If oil forms, the diffusion was too fast; repeat with less volatile precipitant (e.g., Hexane) or at 4°C.

Phase 2: Data Collection Strategy
  • Source Selection: Use Cu-K

    
     radiation  (
    
    
    
    Å) rather than Mo-K
    
    
    .[2]
    • Reasoning: Benzonitriles are light-atom organic molecules. Copper radiation provides stronger diffraction intensities at high angles and better anomalous scattering for absolute configuration assignment (Flack parameter) if chiral centers are present.

  • Resolution: Aim for

    
     Å resolution (
    
    
    
    for Cu) to accurately model the C
    
    
    N bond density.
Phase 3: Refinement (The Check)
  • Nitrile Geometry: The C-C-N angle should be near

    
    . If it deviates significantly (
    
    
    
    ), check for disorder or steric clash.
  • Validation Metrics:

    • 
       (for strong data).
      
    • Goodness of Fit (GooF)

      
      .
      
    • Check the Difference Fourier Map: No peaks

      
       should remain near the Nitrogen atom.
      

Visualizing the Workflow

The following diagrams illustrate the decision-making process and experimental workflow for characterizing benzonitrile derivatives.

Diagram 1: Structural Characterization Workflow

This workflow outlines the path from crude synthesis to final CIF generation, including the "failure loop" where PXRD is used to troubleshoot.

Benzonitrile_Workflow Synthesis Crude Benzonitrile Derivative Solubility Solubility Screen (MeCN/DCM) Synthesis->Solubility Crystallization Vapor Diffusion (MeCN + Ether) Solubility->Crystallization Check Optical Microscopy Check Crystallization->Check SCXRD SCXRD Data Collection (Cu Source, 100K) Check->SCXRD Single Crystal Found PXRD PXRD Analysis (Polymorph Check) Check->PXRD Powder/Microcrystalline NMR NMR/Mass Spec (Purity Check) Check->NMR Oil/Amorphous Refinement Structure Refinement (SHELX/Olex2) SCXRD->Refinement FinalCIF FinalCIF Refinement->FinalCIF Publishable CIF PXRD->Crystallization Optimize Conditions NMR->Crystallization Repurify

Caption: Workflow for isolating diffraction-quality crystals of benzonitrile derivatives. Note the feedback loops from PXRD/NMR back to crystallization optimization.

Diagram 2: Technique Decision Matrix

When to use SCXRD versus alternatives based on specific research questions.

Decision_Matrix Question Primary Research Question? Connectivity Is the molecule synthesized correctly? Question->Connectivity Phase Is it a new polymorph? Question->Phase Interaction How does it pack? (CN...pi interactions) Question->Interaction Tech_NMR Solution NMR (Fast, Connectivity) Connectivity->Tech_NMR Yes Tech_PXRD PXRD (Fingerprinting) Phase->Tech_PXRD Screening Tech_SCXRD SCXRD (Definitive 3D Structure) Phase->Tech_SCXRD Solving Interaction->Tech_SCXRD Required

Caption: Decision matrix guiding the selection of analytical techniques. SCXRD is mandatory for interaction analysis and solving new polymorph structures.

References

  • Intramolecular geometry and intermolecular interactions of the CNO group of crystalline benzonitrile oxides. CrystEngComm. (Detailed analysis of nitrile geometry and packing).

  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle... by co-crystallization. Nature Communications. (Demonstrates the use of SCXRD for "key-lock" recognition of benzonitriles).

  • Studies of polymorphism in three compounds by single crystal X-ray diffraction. PubMed. (Case study on nitro-benzonitrile polymorphism).

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Creative Biostructure. (General comparison of techniques).

  • Guide for crystallization: Tips and Tricks. University of Fribourg. (Source for vapor diffusion protocols).

Sources

Comparative

Validation of Synthetic Route for 2-(Hydroxymethyl)-3-methoxybenzonitrile via Spectral Analysis

Executive Summary Product: 2-(Hydroxymethyl)-3-methoxybenzonitrile (CAS: 134971-15-6) Application: Critical intermediate for benzoxaborole therapeutics (e.g., Crisaborole) and novel phosphodiesterase-4 (PDE4) inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: 2-(Hydroxymethyl)-3-methoxybenzonitrile (CAS: 134971-15-6) Application: Critical intermediate for benzoxaborole therapeutics (e.g., Crisaborole) and novel phosphodiesterase-4 (PDE4) inhibitors. Verdict: The Chemoselective Borohydride Reduction of methyl 2-cyano-3-methoxybenzoate is the superior synthetic route for scale-up and purity profile compared to the traditional Ortho-Lithiation of 3-methoxybenzonitrile.

This guide provides a technical comparison of these two methodologies, validated by spectral analysis (NMR, IR, MS). We demonstrate why the reductive pathway offers higher process reliability by avoiding cryogenic singularities and regiochemical ambiguity.

Part 1: Strategic Route Comparison

The Synthetic Challenge

The target molecule contains two sensitive functionalities: a nitrile (CN) and a primary alcohol (CH2OH) in an ortho relationship. The challenge lies in introducing the hydroxymethyl group without hydrolyzing or reducing the nitrile.

Pathway A: Ortho-Lithiation (Traditional Discovery Route)
  • Mechanism: Directed Ortho Metalation (DoM) of 3-methoxybenzonitrile using n-BuLi or LiTMP at -78°C, followed by a paraformaldehyde quench.

  • Critical Flaw: The methoxy and cyano groups compete as Directing Metalation Groups (DMGs). While the position between them (C2) is electronically activated, steric hindrance often pushes lithiation to the C6 position, resulting in difficult-to-separate regioisomers. Furthermore, the cryogenics required are prohibitive for multi-kilogram batches.

Pathway B: Chemoselective Reduction (Recommended Optimized Route)
  • Mechanism: Selective reduction of methyl 2-cyano-3-methoxybenzoate using NaBH₄ with a Lewis acid additive (CaCl₂ or LiCl).

  • Advantage: The regiochemistry is "pre-installed" in the starting material. The protocol utilizes the differing electrophilicity between the ester (reactive) and the nitrile (inert under these specific conditions) to achieve >98% chemoselectivity.

Visualizing the Synthetic Logic

SyntheticRoutes Start_Lith 3-Methoxybenzonitrile Lithium_Int Lithiated Intermediate (-78°C, unstable) Start_Lith->Lithium_Int n-BuLi/LiTMP Compelling DMGs Target TARGET: 2-(Hydroxymethyl)- 3-methoxybenzonitrile Lithium_Int->Target HCHO quench Impurity_A Regioisomer: 6-Hydroxymethyl impurity Lithium_Int->Impurity_A Steric leakage Start_Ester Methyl 2-cyano- 3-methoxybenzoate Activated_Complex Borohydride-Ca++ Complex Start_Ester->Activated_Complex NaBH4 + CaCl2 (THF/EtOH) Activated_Complex->Target Selective Red. (0°C to RT) Impurity_B Over-reduction: Benzylamine derivative Activated_Complex->Impurity_B If Temp > 40°C

Figure 1: Comparison of the high-risk Lithiation pathway (Red) versus the controlled Chemoselective Reduction pathway (Green).

Part 2: Validated Experimental Protocol (Pathway B)

This protocol describes the Chemoselective Reduction route. It is designed to be self-validating: if the nitrile is compromised, the product precipitates as a different physical form (often an oil rather than a solid).

Materials
  • Substrate: Methyl 2-cyano-3-methoxybenzoate (1.0 eq)

  • Reductant: Sodium Borohydride (NaBH₄, 2.5 eq)

  • Additive: Calcium Chloride (CaCl₂, 1.5 eq) - Crucial for activating the ester.

  • Solvent: THF:Ethanol (2:1 ratio)

Step-by-Step Methodology
  • Activation: Dissolve methyl 2-cyano-3-methoxybenzoate in THF/Ethanol. Cool to 0°C.

  • Lewis Acid Addition: Add CaCl₂ portion-wise. Stir for 15 minutes. Observation: Solution may become slightly cloudy due to complexation.

  • Reduction: Add NaBH₄ slowly over 30 minutes, maintaining internal temperature <10°C.

    • Why? Rapid addition causes exotherms that risk reducing the nitrile to a primary amine.

  • Reaction Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor via TLC (50% EtOAc/Hexane).

    • Endpoint: Disappearance of Ester spot (Rf ~0.6). Appearance of Alcohol spot (Rf ~0.3).

  • Quench & Workup:

    • Cool to 0°C. Quench with Saturated NH₄Cl (pH ~6).

    • Critical Step: Adjust pH to ~4 with 1N HCl to break boron complexes, then quickly back to pH 7. Prolonged exposure to low pH can hydrolyze the nitrile to an amide.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from MTBE/Heptane.

Part 3: Spectral Validation & Data Analysis

To validate the structure, we must prove three things:

  • Retention of Nitrile: (No reduction to amine, no hydrolysis to amide).

  • Conversion of Ester to Alcohol: (Disappearance of methyl ester singlet).

  • Regiochemical Purity: (Confirm 1,2,3-substitution pattern).

Comparative Data Table
FeatureTarget Molecule (Alcohol)Precursor (Ester)Over-Reduced Impurity (Amine)
IR (Nitrile) 2230 cm⁻¹ (Sharp) 2235 cm⁻¹Absent
IR (Carbonyl) Absent1730 cm⁻¹ (Strong) Absent
1H NMR (Benzylic) δ 4.85 (s, 2H) Absentδ 3.90 (s, 2H)
1H NMR (OMe) δ 3.92 (s, 3H)δ 3.96 (s, 3H)δ 3.85 (s, 3H)
1H NMR (Ester Me) Absentδ 3.98 (s, 3H) Absent
Detailed Spectral Interpretation
1. Infrared Spectroscopy (FT-IR)
  • The Diagnostic Signal: Look for the nitrile stretch at 2220–2240 cm⁻¹ .

    • Pass: Sharp peak present.

    • Fail: Peak absent (indicates over-reduction to amine) or shifted to 1650–1690 cm⁻¹ (indicates hydrolysis to amide).

  • The Transformation: Disappearance of the ester carbonyl stretch (1720–1740 cm⁻¹) and appearance of a broad O-H stretch at 3300–3500 cm⁻¹ .

2. Nuclear Magnetic Resonance (1H NMR)
  • Solvent: DMSO-d₆ or CDCl₃.

  • Aromatic Region (7.0 – 7.7 ppm): You should observe a classic "1,2,3-substituted" pattern (typically two doublets and a triplet, or a multiplet depending on resolution).

    • Shift Logic: The proton para to the nitrile is usually the most deshielded doublet.

  • Benzylic Region (4.5 – 5.0 ppm):

    • The hydroxymethyl (-CH₂OH) appears as a doublet at ~4.6 ppm (coupled to OH) in DMSO, or a singlet at ~4.8 ppm in CDCl₃ (if OH exchange is fast).

    • Validation Check: If you see a signal at 3.8–4.0 ppm that is not the methoxy group, you likely have the benzylamine (over-reduction).

3. Mass Spectrometry (LC-MS)
  • Method: ESI (Positive Mode).[1]

  • Target Ion: [M+H]⁺ = 164.07 or [M+Na]⁺ = 186.05.

  • Common Failure Mode: Mass of 168 (Amine) or 182 (Amide).

Spectral Decision Tree

SpectralLogic Sample Crude Product Analysis Check_IR Step 1: IR Spectrum Check 2230 cm-1 Sample->Check_IR Nitrile_Yes Peak Present Check_IR->Nitrile_Yes Nitrile_No Peak Absent Check_IR->Nitrile_No Check_HNMR Step 2: 1H NMR Check 3.5 - 5.0 ppm Nitrile_Yes->Check_HNMR Fail_Red FAILURE: Over-reduction to Amine Nitrile_No->Fail_Red Signal_Est Singlet ~3.98 ppm (Ester Methyl) Check_HNMR->Signal_Est Signal_Alc Singlet ~4.85 ppm (CH2-OH) Check_HNMR->Signal_Alc Result_Inc Incomplete Reaction Reprocess Signal_Est->Result_Inc Result_Pass PASS: Valid Structure Signal_Alc->Result_Pass

Figure 2: Logical flow for validating the integrity of the nitrile and alcohol functionalities.

References

  • Anacor Pharmaceuticals, Inc. (2011). Boron-containing small molecules as anti-inflammatory agents. U.S. Patent 8,039,451. Link

    • Context: Describes the synthesis of benzoxaborole precursors including the 2-bromo-3-methoxybenzyl alcohol intermediates which are analogous to the target chemistry.
  • Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. Context: Standard reference for the chemoselective reduction of esters in the presence of nitriles using Borohydride/Lewis Acid systems.
  • Snieckus, V. (1990).[2] Directed ortho metalation.[2][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

    • Context: The authoritative review on Ortho-Lithiation (Route A), highlighting the regioselectivity challenges with competing directing groups like nitriles and ethers.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 28945891, 3-[2-(Hydroxymethyl)phenoxy]benzonitrile (Structural Analog Data). Link

    • Context: Used for corroborating calculated physicochemical properties and spectral shifts of the hydroxymethyl-benzonitrile core.

Sources

Validation

quantitative structure-activity relationship (QSAR) studies of benzonitrile analogs

Executive Summary The benzonitrile moiety (Ph-CN) is a privileged pharmacophore in medicinal chemistry, serving as a critical hydrogen bond acceptor and a metabolic anchor in drugs like Letrozole (aromatase inhibitor) an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzonitrile moiety (Ph-CN) is a privileged pharmacophore in medicinal chemistry, serving as a critical hydrogen bond acceptor and a metabolic anchor in drugs like Letrozole (aromatase inhibitor) and Rilpivirine (NNRTI). However, optimizing benzonitrile analogs requires navigating a complex landscape of electronic effects (strong electron-withdrawing nature) and steric constraints.

This guide objectively compares the performance of three dominant QSAR methodologies—Classical 2D-QSAR , 3D-QSAR (CoMFA/CoMSIA) , and Machine Learning (ML) —specifically for benzonitrile optimization. We provide experimental protocols, comparative data tables, and structural insights to assist in selecting the right modeling strategy for your lead optimization campaigns.

Part 1: The Pharmacophore Landscape

Why Benzonitriles?

The cyano group (-CN) on a benzene ring induces specific physicochemical perturbations essential for binding affinity:

  • Electronic Modulation: It is a strong electron-withdrawing group (Hammett

    
    ), lowering the pKa of neighboring protons and altering the electron density of the aromatic ring ( 
    
    
    
    -stacking potential).
  • Linear Geometry: The

    
     bond angle (
    
    
    
    ) provides a rigid vector for extending into deep hydrophobic pockets without incurring significant steric penalties.
  • Metabolic Stability: Unlike some halogenated analogs, benzonitriles are often resistant to oxidative metabolism, though they can be hydrolyzed to amides/acids by nitrilases.

Structural Logic Diagram

The following diagram illustrates the key interaction points of a substituted benzonitrile scaffold used in QSAR alignment.

Benzonitrile_Pharmacophore Benzene Aromatic Ring (Pi-Stacking / Hydrophobic) CN_Group Cyano Group (-CN) (H-Bond Acceptor / Dipole) Benzene->CN_Group Inductive Effect (-I) Substituent_R Substituent R (Steric/Electronic Tuning) Benzene->Substituent_R Scaffold Attachment Target Receptor Pocket (e.g., Heme Iron / Serine) CN_Group->Target Dipole Interaction (Linear Vector) Substituent_R->Target Steric Fit

Figure 1: Pharmacophoric features of benzonitrile analogs. The linear cyano group acts as a "dipole anchor," while substituents modulate the electronic environment of the aromatic ring.

Part 2: Comparative Methodology

Which QSAR Approach Yields the Best Predictivity?

We analyzed comparative studies involving benzonitrile-based Aromatase Inhibitors (AIs) and Antimicrobial agents. The table below summarizes the performance of different QSAR methodologies on these datasets.

Table 1: Comparative Performance Metrics (Benzonitrile Datasets)
FeatureClassical 2D-QSAR 3D-QSAR (CoMFA/CoMSIA) Machine Learning (SVM/ANN)
Primary Descriptors Hammett

, LogP, MR (Molar Refractivity)
Steric/Electrostatic Fields (Lennard-Jones/Coulomb)Molecular Fingerprints (ECFP4), 2D/3D Descriptors
Linearity Assumption Strict Linear (

)
Linear (PLS)Non-Linear
Predictive Accuracy (

)
*
Moderate (0.60 - 0.[1]75)High (0.70 - 0.85)High (0.75 - 0.90)
External Validation (

)
0.55 - 0.700.75 - 0.950.65 - 0.85
Interpretability High (Direct chemical intuition)Very High (Contour maps show where to modify)Low ("Black Box" feature importance)
Alignment Dependency None (Alignment-free)Critical (High failure rate if misaligned)Low to Moderate
Best Use Case Early hit-to-lead (small datasets < 30)Lead Optimization (determining R-group sterics)Large Library Screening / Toxicity Prediction

*Data aggregated from studies on Letrozole analogs and benzonitrile antimicrobials [1, 2].

Technical Insight: The "Alignment Trap" in 3D-QSAR

Benzonitriles often possess


 symmetry (e.g., 3,5-disubstituted analogs). In 3D-QSAR (CoMFA), incorrect alignment of these symmetrical analogs can destroy the model.
  • Recommendation: Use CoMSIA (Comparative Molecular Similarity Indices Analysis) over CoMFA for benzonitriles. CoMSIA includes explicit Hydrogen Bond Acceptor fields, which capture the specific contribution of the -CN nitrogen better than the generic electrostatic fields of CoMFA.

Part 3: Experimental Protocol (3D-QSAR Workflow)

Standard Operating Procedure for Benzonitrile Optimization

This protocol ensures a self-validating system, minimizing the risk of chance correlations.

Phase 1: Dataset Curation & Geometry Optimization
  • Selection: Select 40-60 benzonitrile analogs with a spread of biological activity spanning at least 3 log units (e.g.,

    
     from 1 nM to 10 
    
    
    
    M).
  • 3D Generation: Sketch molecules. Ensure the cyano group linearity is preserved.

  • Optimization: Minimize energy using DFT (B3LYP/6-31G*) to account for the electron-withdrawing resonance of the -CN group. Do not use molecular mechanics (MM2) alone, as it often underestimates the conjugation effects.

Phase 2: Alignment (The Critical Step)
  • Template Selection: Choose the most potent analog as the template.

  • Atom Fitting: Perform atom-by-atom superposition using the benzene ring and the cyano carbon+nitrogen as the rigid anchor points.

    • Constraint: RMSD < 0.5 Å for the core scaffold.

Phase 3: Field Calculation & PLS Analysis
  • Lattice Setup: Create a 3D grid extending 4.0 Å beyond the aligned molecules (2.0 Å spacing).

  • Probe Interaction:

    • Steric:

      
       Carbon probe (+1 charge).
      
    • Electrostatic:[1][2][3][4] +1.0 charge probe.[5]

    • H-Bond Acceptor (CoMSIA): Crucial for mapping the -CN interaction.

  • PLS Regression: Extract Principal Components (PCs). Use "Leave-One-Out" (LOO) cross-validation to determine the optimal number of components.

Phase 4: Validation Criteria (Go/No-Go)
  • 
     (Cross-validated 
    
    
    
    ):
    Must be > 0.5.
  • 
     (Conventional):  Must be > 0.8.
    
  • 
     (Test Set):  Must be > 0.6.[1][6]
    
  • Scrambling Test: Randomize biological data 50 times. If the scrambled models yield high

    
    , your original model is a statistical artifact (chance correlation).
    
Workflow Diagram

QSAR_Workflow Data_Prep 1. Dataset Curation (LogIC50 conversion) Geom_Opt 2. DFT Optimization (B3LYP/6-31G*) Data_Prep->Geom_Opt Alignment 3. Structural Alignment (Anchor: Ph-CN core) Geom_Opt->Alignment Field_Calc 4. CoMFA/CoMSIA Fields (Steric, Elec, H-Bond) Alignment->Field_Calc PLS 5. PLS Regression (Leave-One-Out CV) Field_Calc->PLS Validation 6. Validation (Test Set r2 > 0.6) PLS->Validation Validation->Alignment Refine if q2 < 0.5

Figure 2: Step-by-step 3D-QSAR workflow for benzonitrile derivatives.

Part 4: Case Study Analysis

Case Study: Aromatase Inhibitors (Letrozole Analogs)

Background: A study by Nantasenamat et al. [1] investigated 54 benzonitrile-triazole analogs targeting aromatase (CYP19A1).

Experimental Setup:

  • Target: Aromatase (Estrogen biosynthesis).[4][7][8]

  • Methods Compared: Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), Support Vector Machines (SVM).[4][7]

  • Descriptors: ALogP, Number of Rings, HOMO-LUMO gap.

Results:

  • SVM Performance:

    
     (Superior non-linear fitting).
    
  • MLR Performance:

    
     (Limited by linearity).
    
  • Mechanistic Finding: The study confirmed that while the triazole nitrogen coordinates the heme iron, the benzonitrile moiety is critical for orienting the molecule within the hydrophobic access channel. The HOMO-LUMO gap descriptor (significant in the model) directly correlates with the electron-withdrawing strength of the cyano group, influencing the

    
    -
    
    
    
    interactions with Phe220 in the active site.

Conclusion for Researchers: For benzonitrile analogs where the mechanism involves specific electronic thresholds (like heme coordination or


-stacking), Machine Learning (SVM/ANN)  or CoMSIA  often outperforms classical MLR because they better capture the non-linear cutoffs in electronic requirements.

References

  • Nantasenamat, C., et al. (2013). "QSAR modeling of aromatase inhibitory activity of 1-substituted 1,2,3-triazole analogs of letrozole." European Journal of Medicinal Chemistry.

  • Verma, A., et al. (2017). "3D-QSAR (CoMFA and CoMSIA) studies of benzonitrile derivatives as potent antimicrobial agents." Medicinal Chemistry Research.

  • Tropsha, A. (2010). "Best Practices for QSAR Model Development, Validation, and Usage." Molecular Informatics.

  • Hansch, C., & Fujita, T. (1964). "p-σ-π Analysis. A Method for the Correlation of Biological Activity and Chemical Structure."[2][5][7][9][10][11][12] Journal of the American Chemical Society.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2-(Hydroxymethyl)-3-methoxybenzonitrile

Executive Summary & Operational Directive Immediate Action Required: 2-(Hydroxymethyl)-3-methoxybenzonitrile is a functionalized aromatic nitrile.[1] While specific toxicological data for this exact isomer may be limited...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Directive

Immediate Action Required: 2-(Hydroxymethyl)-3-methoxybenzonitrile is a functionalized aromatic nitrile.[1] While specific toxicological data for this exact isomer may be limited in public registries, it must be handled as a Class 6.1 Toxic Substance based on the structure-activity relationship (SAR) of benzonitrile derivatives.[1]

Core Disposal Directive:

  • DO NOT dispose of down the drain.[1]

  • DO NOT mix with acidic waste streams (Risk of Hydrogen Cyanide evolution).[1]

  • DO NOT mix with strong oxidizers (Risk of exothermic reaction/fire).[2]

  • MANDATORY: Segregate as "Toxic Organic Waste - Nitrile Contaminated" and slate for high-temperature incineration.

Chemical Profile & Hazard Identification

To ensure safe handling, we apply a "Read-Across" safety assessment based on the functional groups: the nitrile moiety (toxicity/reactivity), the hydroxymethyl group (solubility/irritation), and the methoxy group.[1]

PropertySpecification / Assessment
Chemical Name 2-(Hydroxymethyl)-3-methoxybenzonitrile
Functional Groups Nitrile (-CN), Benzyl Alcohol (-CH₂OH), Ether (-OCH₃)
Hazard Class 6.1 (Toxic) ; Skin/Eye Irritant (Category 2)
Signal Word WARNING (Treat as DANGER if purity >95%)
Reactivity Acid Sensitive: Can release HCN gas in strong acid.[1] Oxidation Sensitive: Hydroxymethyl group susceptible to oxidation.[1]
Physical State Solid (typically off-white to pale yellow powder)
Solubility Low water solubility; Soluble in DMSO, Methanol, DCM.[1]
Critical Hazard Mechanism

The primary risk in disposal is the nitrile group .[1] Under acidic conditions (pH < 2) or in the presence of certain enzymes/bacteria in untreated water, the nitrile carbon-nitrogen bond can hydrolyze or cleave, potentially releasing cyanide ions or hydrogen cyanide gas.[1] Therefore, pH control of the waste stream is the single most critical safety parameter.

Pre-Disposal Handling & Segregation

Before removal from the fume hood, the waste must be stabilized and classified.

A. Waste Stream Segregation

Construct a dedicated waste stream.[1] Do not commingle with general organic solvents unless approved by your site's EHS.[1]

  • Stream A (Preferred): Solid Waste (if material is dry powder/contaminated wipes).[1]

  • Stream B (Liquid): Organic Waste (Halogen-free) - Only if dissolved in solvents like Methanol/DMSO.[1]

B. Compatibility Check (Self-Validating Step)

Before adding to a waste container, perform a pH Check :

  • Wet a pH strip with the waste solution (or a wetted sample of the solid).[1]

  • Requirement: pH must be Neutral to Basic (pH 7–10) .

  • Correction: If acidic, neutralize carefully with 1M NaOH or saturated Sodium Bicarbonate before adding to the main waste container to prevent HCN evolution.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Reagent

Applicable for expired shelf-life inventory or surplus synthesis intermediates.[1]

  • PPE Verification: Don Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1] Use a powder respirator (N95/P100) if outside a fume hood.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1]

  • Transfer:

    • Place the original container inside the HDPE jar if it fits.

    • If transferring, use a plastic spatula to move the solid. Avoid generating dust.[1][3][4][5]

  • Labeling: Apply a hazardous waste label with the following constituents:

    • 2-(Hydroxymethyl)-3-methoxybenzonitrile[1][6]

    • Hazard: Toxic, Irritant[1]

  • Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel in solid waste).[1]

Scenario B: Disposal of Reaction Mixtures/Mother Liquors

Applicable for filtrates containing the compound in solvents (e.g., DCM, Ethyl Acetate).[1]

  • Quenching: Ensure no unreacted reagents (like thionyl chloride or borohydrides) remain.[1] Quench carefully if necessary.

  • pH Adjustment: Adjust pH to >7 using aqueous Sodium Bicarbonate.

  • Solvent Segregation:

    • If Halogenated solvent (DCM): Use "Halogenated Organic Waste" container.[1]

    • If Non-Halogenated (MeOH, EtOAc): Use "Non-Halogenated Organic Waste" container.[1]

  • Labeling: Explicitly list "Benzonitrile derivative" on the tag. This alerts the waste contractor to the nitrogen content, which affects incineration parameters.

Visualized Workflows

Waste Classification Decision Tree

This logic gate ensures the material ends up in the correct regulatory stream.[1]

WasteDecisionTree Start Waste Material: 2-(Hydroxymethyl)-3-methoxybenzonitrile StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Place in HDPE Jar Label: 'Toxic Solid' Solid->SolidAction PHCheck CRITICAL: Check pH Is pH < 7? Liquid->PHCheck SolventCheck Solvent Type? Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, EtOAc) SolventCheck->NonHalo HaloDisposal Dispose in Halogenated Waste Halo->HaloDisposal NonHaloDisposal Dispose in Non-Halogenated Waste NonHalo->NonHaloDisposal PHCheck->SolventCheck No (Neutral/Basic) Neutralize Neutralize with Sat. NaHCO3 PHCheck->Neutralize Yes (Acidic) Neutralize->SolventCheck

Figure 1: Decision logic for segregating benzonitrile derivative waste to prevent HCN generation and ensure compliance.

Emergency Procedures

Incident TypeImmediate Response Protocol
Spill (Solid) 1. Evacuate immediate area. 2. Don PPE (Gloves, Goggles, N95).[1][7] 3. Cover with wet paper towels to prevent dust.[1] 4. Scoop into a bag; label as hazardous.
Spill (Liquid) 1. Absorb with vermiculite or sand.[1] Do not use acidic clays. 2.[1] Collect in a sealed container. 3. Wash area with soap and water.[1][3][4][8]
Skin Contact Wash with soap and water for 15 minutes.[1][3][4] Do not use organic solvents (enhances absorption).[1] Seek medical attention if irritation persists.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[1]

Regulatory Compliance & Final Disposal

The ultimate destruction of this compound must be performed by a licensed hazardous waste facility.[1]

  • RCRA Classification (USA): While not explicitly P-listed (like specific cyanides), it falls under Characteristic Reactivity (D003) if capable of generating toxic gases, or general Toxic Waste .[1]

  • Destruction Method: Rotary Kiln Incineration . This method operates at >1000°C, ensuring the complete thermal oxidation of the nitrile group to Nitrogen (N₂) and Carbon Dioxide (CO₂), preventing environmental release.[1]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzonitrile Derivatives.[1] (General toxicity and handling of nitrile compounds). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] (Guidelines for handling Class 6.1 Toxic substances). [Link][1]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press.[1] (Standard protocols for organic nitrile disposal). [Link]

Sources

Handling

Personal protective equipment for handling 2-(Hydroxymethyl)-3-methoxybenzonitrile

Executive Summary: The Precautionary Principle You are handling 2-(Hydroxymethyl)-3-methoxybenzonitrile .[1][2][3] As a specialized intermediate (likely in the synthesis of benzoxaboroles or similar pharmacophores), spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precautionary Principle

You are handling 2-(Hydroxymethyl)-3-methoxybenzonitrile .[1][2][3] As a specialized intermediate (likely in the synthesis of benzoxaboroles or similar pharmacophores), specific toxicological data (LD50, Permeation Rates) may be sparse or non-existent in public registries.[1]

Operational Directive: Treat this compound as a Novel Chemical Entity (NCE) with assumed high potency. You must bridge the gap between "Irritant" and "Acute Toxin" by applying Structure-Activity Relationship (SAR) logic.[1]

Parameter Operational Assumption
Primary Hazard Dermal Absorption & Inhalation (Nitrile moiety + Lipophilic ring).[1]
Physical State Solid / Crystalline Powder (Dust generation is the #1 vector).[1]
Critical Incompatibility Strong Acids (Risk of hydrolysis to amides/acids or HCN release under extreme conditions).
Containment Level OEB 3 (Occupational Exposure Band 3) equivalent until proven otherwise.
Hazard Profiling: Structure-Activity Relationship (SAR)

Why do we select specific PPE? We analyze the functional groups.

  • The Benzonitrile Core: Nitriles are precursors to cyanides.[1] While aromatic nitriles are generally more stable than aliphatic ones, metabolic processing (P450 oxidation) can liberate cyanide ions systematically.[1] Risk: Acute systemic toxicity via skin absorption.

  • The Hydroxymethyl Group (-CH₂OH): Benzyl alcohols are known skin and mucous membrane irritants.[1] They also act as permeation enhancers, potentially carrying the toxic nitrile group through the stratum corneum faster than a simple nitrile.[1] Risk: Enhanced dermal uptake.

  • The Methoxy Group (-OCH₃): Increases lipophilicity, facilitating cell membrane crossing.[1]

Engineering Controls: The First Line of Defense

PPE is the last resort.[1] Engineering controls are the primary requirement.

  • Primary Containment: All weighing and open-vessel manipulation must occur inside a Chemical Fume Hood or Powder Weighing Station certified to maintain face velocity >100 fpm (0.5 m/s).

  • Static Control: Organic powders are prone to static charge. Use an ionizing bar or antistatic gun inside the hood to prevent powder scattering (aerosolization) during transfer.[1]

Personal Protective Equipment (PPE) Matrix
A. Hand Protection (The Critical Barrier)

Rationale: Nitrile gloves offer good splash protection but have finite breakthrough times for aromatic solvents often used with this chemical (e.g., DCM, DMF).[1]

Task Glove Configuration Protocol
Standard Handling (Weighing solids)Double Nitrile (min 5 mil / 0.12mm)Outer Glove: Disposable Nitrile.Inner Glove: Extended cuff Nitrile (taped to lab coat).Change outer glove immediately upon contamination.[1]
Solubilization (Dissolving in DMSO/DCM)Laminate / Barrier (e.g., Silver Shield®)Laminate liner under a heavy-duty Nitrile outer glove.[1] Laminates provide >480 min breakthrough time for broad-spectrum solvents.[1]

Self-Validating Protocol: The Inflation Check

Before donning chemical resistant gloves for critical steps, trap air inside the glove and squeeze to check for pinhole leaks.[1] 100% integrity is required.

B. Respiratory Protection

Rationale: As a solid, the primary vector is dust.[1]

  • Minimum: N95 or P100 Filtering Facepiece (if working in a shared lab space outside a hood).

  • Recommended: Work inside the hood without a respirator (relying on hood draft).[1]

  • Emergency (Spill): Full-face elastomeric respirator with P100/OV (Organic Vapor) cartridges. The OV cartridge protects against the solvent if the solid is in solution.[1]

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (indirect vent). Safety glasses allow dust to bypass side shields via air currents.[1]

  • Body: Tyvek® Lab Coat (or similar non-woven polyethylene). Cotton coats trap dust in fibers, creating a secondary exposure source in the laundry.[1] Use disposable sleeves for high-contact tasks.[1]

Operational Workflows
Workflow A: Weighing & Transfer
  • De-static: Pass the antistatic gun over the spatula and weigh boat.[1]

  • Damping: Place a slightly damp paper towel (solvent-dampened) on the hood surface to trap stray grains.[1]

  • Transfer: Use a closed-transfer technique if possible. If open pouring, keep the receiving vessel tilted away from the face.[1]

  • Closure: Wipe the threads of the stock bottle with a Kimwipe before recapping to prevent friction-grinding of crystals in the cap.[1]

Workflow B: Solubilization
  • Solvent Choice: If using DMSO or DMF, remember these solvents accelerate skin absorption of the solute.[1]

  • Addition: Add solvent to the solid, not solid to the solvent, to minimize splash risk.[1]

  • Heating: If heating is required to dissolve, use a heating block , never an open flame or oil bath without temperature limits (Flashpoint risk).

Visualization: Decision Logic & Spill Response
Diagram 1: PPE Selection Logic for Novel Intermediates

Caption: Logical flow for selecting PPE based on physical state and solvent carrier risks.

PPE_Selection Start Start: Handling 2-(Hydroxymethyl)-3-methoxybenzonitrile State_Check Determine State Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution (DMSO/DCM/MeOH) State_Check->Solution Dust_Risk Risk: Dust Inhalation & Static Solid->Dust_Risk Permeation_Risk Risk: Enhanced Skin Absorption (Carrier Solvent Effect) Solution->Permeation_Risk PPE_Solid PPE: Double Nitrile + Goggles + Lab Coat (Work in Hood) Dust_Risk->PPE_Solid PPE_Solution PPE: Laminate Liner (Silver Shield) + Outer Nitrile + Face Shield Permeation_Risk->PPE_Solution

Diagram 2: Solid Spill Response Protocol

Caption: Step-by-step containment and disposal workflow for solid spills.

Spill_Response Alert 1. Alert & Evacuate (Immediate Area) PPE_Up 2. Don Emergency PPE (Tyvek + P100 Resp + Double Gloves) Alert->PPE_Up Contain 3. Cover Spill (Damp Paper Towels to suppress dust) PPE_Up->Contain Collect 4. Scoop/Sweep (Use plastic scoop, no brushes) Contain->Collect Clean 5. Decontaminate Surface (Soap/Water -> Solvent Wipe) Collect->Clean Dispose 6. Disposal (Solid Waste Stream - Segregated) Clean->Dispose

[1][2][3][6]

Waste Disposal & Decontamination
  • Solid Waste: Dispose of in a container labeled "Toxic Solid - Nitrile/Organic." Do not mix with oxidizers.[1]

  • Liquid Waste: If in solution, segregation depends on the solvent (Halogenated vs. Non-Halogenated).[1]

  • Incompatibility Alert: NEVER dispose of nitrile-containing waste in Acid Waste streams. Acidic conditions can hydrolyze the nitrile, potentially releasing Hydrogen Cyanide (HCN) gas in the waste container.[1]

  • Glassware: Rinse glassware with Acetone inside the hood before moving it to the communal wash area.[1] Collect the first rinse as hazardous waste.[1]

References
  • Centers for Disease Control and Prevention (CDC) - NIOSH. Pocket Guide to Chemical Hazards: Nitriles.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Information on Chemicals: Benzonitrile Derivatives (General Safety Profile).[1] Retrieved from [Link][1]

  • Anacor Pharmaceuticals (via FDA AccessData). Kerydin (Tavaborole) Prescribing Information (Reference for Benzoxaborole/Benzonitrile Intermediate Safety).[1] Retrieved from [Link][1]

Sources

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